Product packaging for Tulrampator(Cat. No.:CAS No. 1038984-31-4)

Tulrampator

货号: B1682043
CAS 编号: 1038984-31-4
分子量: 380.4 g/mol
InChI 键: JHCFQXNWYDLBOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tulrampator is under investigation in clinical trial NCT02626572 (Efficacy and Safety of 3 Doses of S47445 Versus Placebo in Patients With Alzheimer's Disease at Mild to Moderate Stages With Depressive Symptoms).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FN4O3 B1682043 Tulrampator CAS No. 1038984-31-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c21-13-3-1-2-12(8-13)6-7-25-20(27)15-10-18-16(9-17(15)22-23-25)19(26)24(11-28-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCFQXNWYDLBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110122
Record name Tulrampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038984-31-4
Record name 8-Cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g]-1,2,3-benzotriazine-4,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038984-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulrampator [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038984314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulrampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16344
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulrampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TULRAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7633T9D4LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tulrampator's Modulation of AMPA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (developmental codes: S-47445, CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the ampakine class of drugs, this compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. This document provides a comprehensive technical overview of this compound's effects on AMPA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action: Positive Allosteric Modulation

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[1][3] This binding event does not activate the receptor directly but rather potentiates the receptor's response to glutamate. The primary mechanism of this potentiation is the stabilization of the open-channel conformation and a reduction in the rate of receptor desensitization.[4] This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate, thereby amplifying the postsynaptic signal.

dot

Caption: this compound's allosteric modulation of the AMPA receptor.

Quantitative Data

The following tables summarize the quantitative data available for this compound's effects on AMPA receptors, primarily derived from electrophysiological studies on recombinant receptors expressed in heterologous systems.

Table 1: Potentiation of AMPA Receptor Subtypes by this compound
AMPA Receptor SubtypeExpression SystemEC₅₀ (µM)Notes
GluA1flop/GluA2flipXenopus laevis oocytes~2.5-5.4A greater amount of potentiation was observed on GluA1 flop-containing receptors.[1]
GluA4flopXenopus laevis oocytes0.7Higher potency observed for this subtype.[1]
Other GluA1/2/4 flip and flop variantsXenopus laevis oocytes~2.5-5.4Potentiation did not significantly differ among most other subtypes.[1]
Table 2: Effects of this compound on AMPA Receptor Kinetics
ParameterAMPA Receptor SubtypeConcentration of this compound (µM)Effect
Receptor DesensitizationGluA1flop/GluA2flip0.1Decreased receptor response decay time.[1]
Sensitivity to GlutamateGluA1flop/GluA2flip0.1Increased

Experimental Protocols

The following sections detail the generalized methodologies used in the key experiments cited for the characterization of this compound's effects on AMPA receptors.

Electrophysiological Recordings in Xenopus laevis Oocytes

This method is commonly used to assess the functional effects of compounds on specific ion channel subtypes expressed in a controlled environment.

Workflow:

dot

Xenopus_Oocyte_Workflow start Harvest Oocytes from Xenopus laevis rna_injection Inject cRNA of AMPA Receptor Subunits start->rna_injection incubation Incubate for 2-5 days to allow protein expression rna_injection->incubation voltage_clamp Perform two-electrode voltage-clamp recording incubation->voltage_clamp glutamate_app Apply Glutamate (agonist) voltage_clamp->glutamate_app tulrampator_app Co-apply this compound glutamate_app->tulrampator_app in the presence of data_analysis Record and analyze potentiation of glutamate-evoked currents tulrampator_app->data_analysis end Determine EC50 and other parameters data_analysis->end

Caption: Workflow for assessing this compound's effect in Xenopus oocytes.

Methodology Details:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human or rat AMPA receptor subunits (e.g., GluA1, GluA2, GluA4 with flip or flop splice variants).

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiology: Two-electrode voltage-clamp recordings are performed. Oocytes are impaled with two glass microelectrodes filled with 3 M KCl and clamped at a holding potential of -80 to -60 mV.

  • Drug Application: Glutamate is applied to elicit a baseline current. This compound is then co-applied with glutamate at varying concentrations to determine its potentiating effect. The potentiation is measured as the increase in the amplitude of the glutamate-evoked current.

  • Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ values for this compound's potentiation.

Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for a more detailed investigation of ion channel kinetics in a mammalian cell line.

Workflow:

dot

HEK293_Patch_Clamp_Workflow start Culture and transfect HEK293 cells with AMPA receptor subunit cDNAs patch_pipette Approach a transfected cell with a glass micropipette start->patch_pipette seal_formation Form a high-resistance (GΩ) seal patch_pipette->seal_formation whole_cell Rupture the cell membrane to achieve whole-cell configuration seal_formation->whole_cell voltage_clamp Voltage-clamp the cell at a holding potential (e.g., -60 mV) whole_cell->voltage_clamp agonist_application Rapidly apply glutamate to measure control currents (activation, desensitization) voltage_clamp->agonist_application pam_application Co-apply this compound with glutamate agonist_application->pam_application data_analysis Record and analyze changes in current amplitude and kinetics pam_application->data_analysis end Determine effects on desensitization and deactivation rates data_analysis->end

Caption: Workflow for patch-clamp analysis in HEK293 cells.

Methodology Details:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits and a marker protein (e.g., GFP).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Drug Application: A rapid solution exchange system is used to apply glutamate and this compound.

  • Data Analysis: The effects of this compound on the amplitude, activation, desensitization, and deactivation kinetics of glutamate-evoked currents are measured and analyzed.

Signaling Pathways and Downstream Effects

This compound's enhancement of AMPA receptor activity has been shown to trigger downstream signaling cascades associated with synaptic plasticity and neurotrophic effects. One key pathway involves the increased influx of Ca²⁺ through calcium-permeable AMPA receptors, which can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequent signaling events that promote long-term potentiation (LTP). Furthermore, enhanced AMPA receptor signaling has been linked to increased expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival, growth, and synaptic plasticity.[5]

dot

Tulrampator_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Allosteric Modulation Ca_Influx Increased Ca2+ Influx AMPAR->Ca_Influx BDNF Increased BDNF Expression AMPAR->BDNF Upregulates Glutamate Glutamate Glutamate->AMPAR Activation CaMKII CaMKII Activation Ca_Influx->CaMKII LTP Long-Term Potentiation (LTP) CaMKII->LTP Synaptic_Plasticity Enhanced Synaptic Plasticity LTP->Synaptic_Plasticity BDNF->Synaptic_Plasticity

Caption: Downstream signaling effects of this compound.

Conclusion

This compound is a potent, high-impact positive allosteric modulator of AMPA receptors. Its mechanism of action involves binding to an allosteric site, which potentiates glutamate-evoked currents primarily by reducing receptor desensitization. This leads to enhanced synaptic transmission and has been shown to promote synaptic plasticity and neurotrophic factor expression in preclinical models. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working on modulators of glutamatergic neurotransmission. Further research to elucidate the precise binding interactions and to quantify the extent of potentiation across all AMPA receptor subtypes will provide a more complete picture of this compound's pharmacological profile.

References

Tulrampator (S-47445): A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (also known as S-47445 and CX-1632) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, major depressive disorder, and cognitive impairment.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in the evaluation and application of this compound in neuroscience research.

Mechanism of Action

This compound is a positive allosteric modulator of the AMPA receptor, meaning it enhances the receptor's function without directly activating it.[4][5] It binds to an allosteric site on the AMPA receptor, which is a tetrameric ion channel composed of different subunits (GluA1-4).[5] This binding slows the deactivation and desensitization of the receptor, prolonging the duration of the ion channel opening in response to glutamate (B1630785) binding.[6][7] This leads to an increased influx of sodium and calcium ions, thereby enhancing synaptic transmission and plasticity.[2] Notably, this compound is classified as a "high-impact" AMPAR potentiator, capable of inducing more robust increases in AMPAR activation compared to "low-impact" modulators.[1][3] This enhanced signaling is believed to underlie its pro-cognitive, antidepressant, and neurotrophic effects.[1][8] The potentiation by this compound can be reversed by selective AMPA receptor antagonists like GYKI52466.[4][5]

Signaling Pathway

The binding of this compound to the AMPA receptor potentiates the effects of glutamate, leading to a cascade of downstream signaling events. This includes the activation of pathways involved in synaptic plasticity, such as long-term potentiation (LTP), and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Tulrampator_Signaling_Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Potentiates This compound This compound (S-47445) This compound->AMPAR Modulates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade LTP LTP Signaling_Cascade->LTP BDNF BDNF Expression Signaling_Cascade->BDNF

Caption: this compound's potentiation of AMPA receptor signaling.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound (S-47445) on AMPA Receptor Subtypes
AMPA Receptor SubtypeEC50 (μM)Source
Rat Cortex mRNA (in oocytes)6.5[9]
Human GluA1 flopGreater potentiation[4][5][10]
Human GluA1/2/4 flip and flop variants2.5 - 5.4[4][5][10]
Human GluA4 flop0.7[4][5][10]
Table 2: Preclinical Behavioral Effects of this compound (S-47445)
Animal ModelTestDoseEffectSource
C57BL/6NTac Mice (Corticosterone-induced depression)Open Field Test1 mg/kgReversed anxiety phenotype[9][11][12]
C57BL/6NTac Mice (Corticosterone-induced depression)Elevated Plus Maze1, 3, 10 mg/kgReversed anxiety phenotype[9][11][12]
C57BL/6NTac Mice (Corticosterone-induced depression)Tail Suspension Test / Forced Swim Test3, 10 mg/kgDecreased immobility[9][11][12]
Wistar Rats (Chronic Mild Stress)Sucrose (B13894) Consumption1, 10 mg/kgRapidly reversed anhedonia[9][11][12]
Adult RodentsObject Recognition / T-Maze0.3 mg/kgImproved episodic and spatial working memory[5][10][13]
Old MiceIn vivo CA3-CA1 LTP10 mg/kg (chronic)Counteracted age-related LTP deficit[7]
Young MiceIn vivo CA3-CA1 LTP10 mg/kg (acute)Significantly increased LTP[14]
Bulbectomized C57BL/6J miceOpen Field Test1, 3 mg/kg/dayAnxiolytic effect (increased central activity)[15]
Table 3: Clinical Trial Outcomes for this compound (S-47445)
IndicationPhaseDosePrimary OutcomeResultSource
Alzheimer's Disease with Depressive SymptomsII5, 15, 50 mg/dayChange in ADAS-Cog total score at 24 weeksNo significant difference from placebo[1][6][16]
Major Depressive DisorderIIN/AN/AFailed to show superiority over placebo[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To characterize the modulatory effects of this compound on AMPA receptor-mediated currents.

Protocol:

  • Cell Preparation: Use HEK293 cells or cultured cortical/spinal cord neurons expressing specific AMPA receptor subunits.[17]

  • Recording Setup: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution: Containing (in mM): 135 CsMeSO4, 8 NaCl, 10 HEPES, 0.3 EGTA, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.4 with CsOH.[18]

  • Drug Application: Apply glutamate or AMPA to evoke baseline currents. Co-apply this compound at various concentrations to determine its effect on current amplitude, decay kinetics, and desensitization.

  • Data Analysis: Measure peak current amplitude, decay time constant, and degree of desensitization. Calculate EC50 values for this compound's potentiation effect.

In Vivo Electrophysiology (Long-Term Potentiation)

Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

Protocol:

  • Animal Preparation: Use young or aged mice. Implant stimulating and recording electrodes in the CA3 and CA1 regions of the hippocampus, respectively.

  • Recording: Record field excitatory postsynaptic potentials (fEPSPs) in awake, freely moving animals.

  • LTP Induction:

    • Deliver a high-frequency stimulation (HFS) protocol to the Schaffer collateral pathway (e.g., 100 Hz for 1 second, repeated). A nearly-saturating protocol can be used to identify essential components of LTP.[18]

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) either acutely before LTP induction or chronically over several weeks.

  • Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude and duration of LTP between this compound-treated and vehicle-treated groups.

Behavioral Assays

Objective: To evaluate the anxiolytic-like effects of this compound.

Protocol:

  • Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central and a peripheral zone.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, p.o.) prior to the test.

  • Data Analysis: Measure the time spent in the central zone, the number of entries into the central zone, and total distance traveled. An increase in central zone activity is indicative of an anxiolytic-like effect.[12]

Objective: To assess the antidepressant-like effects of this compound in a model of anhedonia.

Protocol:

  • Procedure: Individually house rats and habituate them to two bottles, one containing water and the other a sucrose solution (e.g., 1%).

  • Induction of Anhedonia: Subject animals to a chronic mild stress (CMS) paradigm.

  • Drug Administration: Administer this compound (e.g., 1 or 10 mg/kg, i.p.) daily.

  • Measurement: Measure the consumption of the sucrose solution and water over a 24-hour period.

  • Data Analysis: Calculate the sucrose preference (sucrose intake / total fluid intake). A reversal of the CMS-induced decrease in sucrose preference indicates an antidepressant-like effect.[12]

Neurogenesis Assessment

Objective: To determine the effect of this compound on hippocampal neurogenesis.

Protocol:

  • Animal Model: Use a model of depression, such as chronic corticosterone (B1669441) administration in mice.[9]

  • BrdU Labeling: Administer BrdU (5-bromo-2'-deoxyuridine) to label proliferating cells.

  • Drug Administration: Administer this compound chronically (e.g., 0.3 to 10 mg/kg, p.o., for 4-5 weeks).[9]

  • Tissue Processing: Perfuse the animals and prepare brain sections for immunohistochemistry.

  • Immunohistochemistry: Stain sections for BrdU (to identify new cells) and neuronal markers like DCX (doublecortin) to assess neuronal maturation.

  • Data Analysis: Quantify the number of BrdU-positive cells (proliferation), the number of BrdU-positive cells that are also positive for neuronal markers (survival and differentiation), and the dendritic complexity of new neurons.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows and the logical relationships in this compound research.

Preclinical_Workflow In_Vitro In Vitro Studies (Electrophysiology, Binding Assays) In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Behavioral_Studies Behavioral Assays (Cognition, Anxiety, Depression) In_Vivo_PK->Behavioral_Studies In_Vivo_PD In Vivo Pharmacodynamics (LTP, Neurogenesis) In_Vivo_PK->In_Vivo_PD Clinical_Trials Clinical Trials Behavioral_Studies->Clinical_Trials In_Vivo_PD->Clinical_Trials Safety_Tox Safety & Toxicology Safety_Tox->Clinical_Trials

Caption: A typical preclinical to clinical workflow for this compound.

Antidepressant_Mechanism This compound This compound (S-47445) AMPAR_Potentiation AMPA Receptor Potentiation This compound->AMPAR_Potentiation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPAR_Potentiation->Synaptic_Plasticity Neurotrophin_Expression Increased Neurotrophin Expression (BDNF) AMPAR_Potentiation->Neurotrophin_Expression Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Neurogenesis Increased Hippocampal Neurogenesis Neurotrophin_Expression->Neurogenesis Neurogenesis->Antidepressant_Effects

Caption: Proposed mechanism for this compound's antidepressant effects.

Conclusion

This compound (S-47445) is a well-characterized AMPA receptor positive allosteric modulator with demonstrated pro-cognitive and antidepressant-like effects in preclinical models. While clinical trials in Alzheimer's disease and major depressive disorder have not yet shown significant efficacy, the compound remains a valuable tool for neuroscience research. Its ability to enhance synaptic plasticity and promote neurogenesis makes it a useful probe for investigating the roles of the glutamatergic system in health and disease. This guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a summary of key findings to facilitate further investigation into its neuropharmacological properties and therapeutic potential.

References

The Impact of Tulrampator on Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (S-47445, CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential to enhance neuroplasticity and modulate levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. This technical guide provides a comprehensive overview of the quantitative effects of this compound on BDNF levels, detailed experimental protocols for cited studies, and visual representations of the underlying signaling pathways and experimental workflows. The data presented herein are primarily derived from studies on aged rodents, a key model for investigating age-related cognitive decline and neurodegenerative diseases.

Data Presentation: Quantitative Effects of this compound on BDNF Levels

Chronic administration of this compound has been shown to correct age-related deficits in BDNF gene and protein expression in key brain regions associated with cognition and mood. The following tables summarize the quantitative data from a pivotal study by Calabrese et al. (2017) investigating the effects of a two-week oral administration of this compound in 18-month-old rats.[1][2]

Table 1: Effect of Chronic this compound (S-47445) Treatment on BDNF mRNA Levels in Aged Rats [2]

Brain RegionTreatment Group (2 weeks, p.o.)Mean BDNF mRNA Level (% of 3-month-old Vehicle)Fold Change vs. 18-month-old Vehiclep-value vs. 18-month-old Vehicle
Prefrontal Cortex 18-month-old Vehicle75.2 ± 3.1--
18-month-old + S-47445 (1 mg/kg)98.7 ± 5.41.31< 0.05
18-month-old + S-47445 (3 mg/kg)105.1 ± 6.21.40< 0.01
18-month-old + S-47445 (10 mg/kg)110.3 ± 4.91.47< 0.01
Ventral Hippocampus 18-month-old Vehicle80.1 ± 4.5--
18-month-old + S-47445 (1 mg/kg)95.3 ± 5.81.19> 0.05
18-month-old + S-47445 (3 mg/kg)102.6 ± 6.11.28< 0.05
18-month-old + S-47445 (10 mg/kg)108.7 ± 7.31.36< 0.01
Dorsal Hippocampus 18-month-old Vehicle82.4 ± 3.9--
18-month-old + S-47445 (1 mg/kg)117.8 ± 8.21.43< 0.01
18-month-old + S-47445 (3 mg/kg)120.1 ± 7.51.46< 0.01
18-month-old + S-47445 (10 mg/kg)125.4 ± 6.81.52< 0.001

Table 2: Effect of Chronic this compound (S-47445) Treatment on Mature BDNF (mBDNF) Protein Levels in Aged Rats [2]

Brain RegionTreatment Group (2 weeks, p.o.)Mean mBDNF Protein Level (% of 3-month-old Vehicle)Fold Change vs. 18-month-old Vehiclep-value vs. 18-month-old Vehicle
Prefrontal Cortex 18-month-old Vehicle70.5 ± 4.2--
18-month-old + S-47445 (1 mg/kg)92.1 ± 5.11.31< 0.05
18-month-old + S-47445 (3 mg/kg)98.7 ± 6.01.40< 0.01
18-month-old + S-47445 (10 mg/kg)104.3 ± 5.51.48< 0.01
Ventral Hippocampus 18-month-old Vehicle74.2 ± 3.8--
18-month-old + S-47445 (1 mg/kg)88.9 ± 4.71.20> 0.05
18-month-old + S-47445 (3 mg/kg)95.1 ± 5.31.28< 0.05
18-month-old + S-47445 (10 mg/kg)101.6 ± 6.11.37< 0.01
Dorsal Hippocampus 18-month-old Vehicle76.8 ± 4.1--
18-month-old + S-47445 (1 mg/kg)103.7 ± 7.21.35< 0.05
18-month-old + S-47445 (3 mg/kg)110.2 ± 6.91.44< 0.01
18-month-old + S-47445 (10 mg/kg)115.4 ± 7.31.50< 0.01

Experimental Protocols

In Vivo Animal Studies: Chronic Oral Administration of this compound
  • Animal Model: Male Wistar rats, 18 months old (aged) and 3 months old (young adult controls).

  • Drug Administration: this compound (S-47445) was administered orally (p.o.) via gavage once daily for 14 consecutive days at doses of 1, 3, or 10 mg/kg. The vehicle control group received the corresponding vehicle solution.

  • Tissue Collection: 24 hours after the last administration, animals were sacrificed by decapitation. The prefrontal cortex, ventral hippocampus, and dorsal hippocampus were rapidly dissected, frozen on dry ice, and stored at -80°C until further analysis.

Quantification of BDNF mRNA Levels by Real-Time PCR
  • RNA Extraction: Total RNA was extracted from brain tissue using the single-step guanidinium (B1211019) thiocyanate-phenol-chloroform method. RNA concentration and purity were determined by spectrophotometry.

  • Reverse Transcription: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • Real-Time PCR: Real-time PCR was performed using a TaqMan gene expression assay for rat Bdnf and a housekeeping gene (e.g., Gapdh) for normalization. The reaction was carried out in a 96-well plate on a real-time PCR system. The thermal cycling conditions were: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The relative quantification of Bdnf gene expression was calculated using the 2-ΔΔCt method, with the young adult vehicle group serving as the calibrator.

Quantification of Mature BDNF Protein Levels by Western Blot
  • Protein Extraction: Brain tissues were homogenized in ice-cold RIPA buffer containing a protease inhibitor cocktail. The homogenates were centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein was collected. Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: 40 µg of total protein per sample was separated on a 12% SDS-polyacrylamide gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with a primary antibody against mature BDNF (e.g., rabbit anti-mBDNF, 1:1000 dilution). After washing with TBST, the membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution).

  • Detection and Analysis: The immunoreactive bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified using densitometry software. A housekeeping protein (e.g., β-actin) was used as a loading control for normalization.

In Vivo Long-Term Potentiation (LTP) Measurement
  • Animal Model: C57BL/6J mice (young and old).

  • Surgical Implantation: Under anesthesia, mice were implanted with stimulating electrodes in the Schaffer collateral pathway of the hippocampus and a recording electrode in the stratum radiatum of the CA1 region.

  • Electrophysiological Recordings: After a recovery period, baseline field excitatory postsynaptic potentials (fEPSPs) were recorded. A single oral dose of this compound (10 mg/kg) or vehicle was administered.

  • LTP Induction: LTP was induced by high-frequency stimulation (HFS) of the Schaffer collaterals (e.g., three trains of 100 pulses at 100 Hz).

  • Data Analysis: The slope of the fEPSP was measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP was compared between treatment groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Neuroplasticity

This compound, as a positive allosteric modulator of AMPA receptors, is hypothesized to enhance neuroplasticity and BDNF levels through a signaling cascade that converges on the mTOR pathway, similar to the proposed mechanism of rapid-acting antidepressants like ketamine.[3]

Tulrampator_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_channel VDCC AMPAR->Ca_channel Depolarization opens This compound This compound This compound->AMPAR Binds to allosteric site BDNF_release BDNF Release Ca_channel->BDNF_release Ca2+ influx triggers TrkB TrkB Receptor BDNF_release->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Synaptic_proteins Synaptic Protein Synthesis mTORC1->Synaptic_proteins Promotes Neuroplasticity Enhanced Neuroplasticity Synaptic_proteins->Neuroplasticity Leads to

Caption: Proposed signaling pathway for this compound-induced neuroplasticity.

Experimental Workflow for Assessing this compound's Effect on BDNF

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on BDNF levels in a preclinical setting.

Experimental_Workflow_BDNF cluster_animal_studies In Vivo Studies cluster_analysis Molecular Analysis Animal_model Select Animal Model (e.g., Aged Rats) Drug_admin Chronic Oral Administration (this compound or Vehicle) Animal_model->Drug_admin Tissue_collection Sacrifice and Brain Tissue Dissection Drug_admin->Tissue_collection RNA_extraction RNA Extraction Tissue_collection->RNA_extraction Protein_extraction Protein Extraction Tissue_collection->Protein_extraction RT_PCR Reverse Transcription and Real-Time PCR RNA_extraction->RT_PCR Data_analysis Data Analysis and Quantification RT_PCR->Data_analysis Western_blot Western Blotting Protein_extraction->Western_blot Western_blot->Data_analysis

Caption: Experimental workflow for BDNF analysis after this compound treatment.

Experimental Workflow for In Vivo Long-Term Potentiation (LTP) Studies

This diagram outlines the key steps involved in assessing the effect of this compound on synaptic plasticity using in vivo LTP measurements.

Experimental_Workflow_LTP cluster_preparation Preparation cluster_recording Recording and Stimulation cluster_analysis_LTP Analysis Animal_prep Animal Preparation and Anesthesia Surgery Stereotaxic Surgery: Electrode Implantation Animal_prep->Surgery Recovery Post-Surgical Recovery Period Surgery->Recovery Baseline Baseline fEPSP Recording Recovery->Baseline Drug_admin_LTP Acute Oral Administration (this compound or Vehicle) Baseline->Drug_admin_LTP HFS High-Frequency Stimulation (HFS) Drug_admin_LTP->HFS Post_HFS Post-HFS fEPSP Recording HFS->Post_HFS LTP_analysis LTP Data Analysis: Compare fEPSP Slopes Post_HFS->LTP_analysis

Caption: Workflow for in vivo Long-Term Potentiation (LTP) experiments.

Conclusion

The preclinical data strongly suggest that this compound effectively modulates neuroplasticity, in part by upregulating BDNF expression in brain regions critical for cognitive function and mood regulation. The dose-dependent increases in both BDNF mRNA and protein levels following chronic administration in aged animals highlight its therapeutic potential for conditions associated with neurotrophic deficits and impaired synaptic plasticity. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of action and therapeutic efficacy of this compound and other AMPA receptor modulators. Further research is warranted to fully elucidate the downstream signaling pathways, including the role of mTOR, and to translate these promising preclinical findings into clinical applications.

References

Investigating the Neurotrophic Effects of Tulrampator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotrophic effects of Tulrampator (formerly known as S 47445 and CX-1632), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings on the Neurotrophic Properties of this compound

This compound has demonstrated significant neurotrophic and neuroplasticity-promoting activities in preclinical studies.[1] Chronic administration of this compound has been shown to correct age-related deficits in the expression of several key neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Neurotrophin-3 (NT-3), in brain regions critical for cognition and mood regulation, such as the hippocampus and prefrontal cortex.[2][3][4] These effects are believed to underlie its potential therapeutic benefits for neurodegenerative and psychiatric disorders.[2][3]

Data Presentation: Quantitative Effects of this compound on Neurotrophin Expression

The following tables summarize the quantitative data from a key study by Calabrese et al. (2017), which investigated the effects of chronic (14-day) oral administration of this compound on neurotrophin mRNA and protein levels in aged (18-month-old) rats.[2][4]

Table 1: Effect of Chronic this compound Administration on BDNF mRNA Levels in Aged Rats

Brain RegionTreatment Group (mg/kg)Mean Change vs. Aged Vehicle (%)Statistical Significance (p-value)
Dorsal Hippocampus 1+43%< 0.05
3Not Statistically Significant-
10Not Statistically Significant-
Ventral Hippocampus 1Not Statistically Significant-
3Not Statistically Significant-
10Not Statistically Significant-
Prefrontal Cortex 1Not Statistically Significant-
3Not Statistically Significant-
10Not Statistically Significant-

Table 2: Effect of Chronic this compound Administration on Mature BDNF (mBDNF) Protein Levels in Aged Rats

Brain RegionTreatment Group (mg/kg)Mean Change vs. Aged Vehicle (%)Statistical Significance (p-value)
Dorsal Hippocampus 1Not Statistically Significant-
3Not Statistically Significant-
10Not Statistically Significant-
Ventral Hippocampus 1Not Statistically Significant-
3Not Statistically Significant-
10Not Statistically Significant-
Prefrontal Cortex 1Statistically Significant Increase< 0.05
3Statistically Significant Increase< 0.01
10Statistically Significant Increase< 0.001

Table 3: Effect of Chronic this compound Administration on NT-3 and NGF mRNA and Protein Levels in Aged Rats

NeurotrophinBrain RegionTreatment Group (mg/kg)Mean Change vs. Aged Vehicle (%)Statistical Significance (p-value)
NT-3 mRNA Prefrontal Cortex 3+41%< 0.01
NGF mRNA Dorsal Hippocampus 1+64%< 0.001
3+63%< 0.001
10+44%< 0.01
NT-3 Protein Prefrontal Cortex 1Statistically Significant Increase< 0.05
3Statistically Significant Increase< 0.01
10Statistically Significant Increase< 0.001
NGF Protein Prefrontal Cortex 1Statistically Significant Increase< 0.05
3Statistically Significant Increase< 0.01
10Statistically Significant Increase< 0.001

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Calabrese et al. (2017) and standard laboratory practices.[2][4]

In Vivo Chronic Drug Administration
  • Animal Model: Male Wistar rats, aged 18 months.

  • Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Formulation: this compound (S 47445) is suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

  • Dosing Regimen: Rats are randomly assigned to receive either vehicle or this compound at doses of 1, 3, or 10 mg/kg. The drug is administered orally (p.o.) once daily for 14 consecutive days.

  • Tissue Collection: 24 hours after the final dose, animals are euthanized, and the prefrontal cortex and hippocampus (dorsal and ventral regions) are rapidly dissected, frozen on dry ice, and stored at -80°C until further analysis.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from brain tissue using a suitable reagent (e.g., TRIzol) according to the manufacturer's instructions. RNA concentration and purity are determined by spectrophotometry.

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a high-capacity cDNA reverse transcription kit with random primers.

  • RT-qPCR: Real-time PCR is performed using a sequence detection system (e.g., ABI Prism 7900HT). Specific TaqMan gene expression assays are used for BDNF, NT-3, NGF, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with the vehicle-treated aged group serving as the calibrator.

Protein Extraction and Western Blot Analysis
  • Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein extract is collected. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for mature BDNF (mBDNF), proBDNF, NT-3, NGF, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The optical density of the protein bands is quantified using image analysis software. The expression of target proteins is normalized to the loading control.

Mandatory Visualizations

Signaling Pathways

Tulrampator_Neurotrophic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound (S 47445) This compound->AMPAR Positive Allosteric Modulation CaMKII CaMKII AMPAR->CaMKII Ca2+ Influx Activates PKC PKC AMPAR->PKC Ca2+ Influx Activates TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway CaMKII->MAPK_ERK Activates PKC->MAPK_ERK Activates CREB CREB MAPK_ERK->CREB Phosphorylates PI3K_Akt->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF_Protein BDNF Protein (Translation & Release) BDNF_mRNA->BDNF_Protein Translation BDNF_Protein->TrkB Autocrine/Paracrine Signaling

Caption: this compound's neurotrophic signaling pathway.

Experimental Workflows

InVivo_Experiment_Workflow cluster_animal_phase In Vivo Phase cluster_molecular_analysis Molecular Analysis Phase start Start: Aged Rat Model acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Chronic Oral Dosing (14 days) - Vehicle - this compound (1, 3, 10 mg/kg) randomization->dosing euthanasia Euthanasia & Tissue Collection (24h post-final dose) dosing->euthanasia storage Sample Storage (-80°C) euthanasia->storage rna_extraction RNA Extraction (Prefrontal Cortex, Hippocampus) storage->rna_extraction protein_extraction Protein Extraction (Prefrontal Cortex, Hippocampus) storage->protein_extraction qpcr RT-qPCR for BDNF, NT-3, NGF mRNA rna_extraction->qpcr data_analysis Data Analysis & Quantification qpcr->data_analysis western_blot Western Blot for mBDNF, proBDNF, NT-3, NGF protein_extraction->western_blot western_blot->data_analysis

Caption: Workflow for in vivo neurotrophic effect analysis.

References

Tulrampator: A Technical Guide to a High-Impact AMPA Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (developmental codes: S-47445, CX-1632) is a potent, selective, and high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed through a collaboration between Cortex Pharmaceuticals and Servier, this compound has been investigated for its therapeutic potential in a range of central nervous system disorders, including Alzheimer's disease and major depressive disorder.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the glutamatergic system and the therapeutic application of AMPA receptor modulators.

Introduction: The Rationale for AMPA Receptor Modulation

The AMPA receptor, a key ionotropic glutamate (B1630785) receptor, mediates the majority of fast excitatory synaptic transmission in the central nervous system. Its role in synaptic plasticity, particularly long-term potentiation (LTP), makes it a critical component of learning and memory processes. Positive allosteric modulators of the AMPA receptor, such as this compound, do not activate the receptor directly but potentiate the effect of the endogenous ligand, glutamate.[3] This mechanism offers the potential for a more nuanced modulation of synaptic transmission compared to direct agonists, enhancing physiological signaling without causing widespread, non-specific receptor activation. This compound is classified as a "high-impact" AMPA potentiator, capable of inducing robust increases in AMPA receptor activation.[1] This property is associated with procognitive and neurotrophic effects at lower doses.[1]

Mechanism of Action

This compound enhances the glutamate-evoked currents at AMPA receptors. It achieves this by binding to an allosteric site on the receptor complex, which is distinct from the glutamate binding site.[4][5] Studies utilizing an AMPA-kainate chimera have confirmed that this compound occupies the common binding pocket for this class of PAMs.[4][5] The binding of this compound is thought to stabilize the open conformation of the receptor channel and/or reduce the rate of desensitization, thereby prolonging and amplifying the postsynaptic response to glutamate.[6][7] This enhanced AMPA receptor signaling is hypothesized to trigger downstream effects, including the release of brain-derived neurotrophic factor (BDNF) and activation of the mTOR signaling pathway, which are crucial for synaptic strengthening and neurogenesis.[1][8]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Tulrampator_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Increased Channel Opening Tulrampator_node This compound Tulrampator_node->AMPA_R Potentiates BDNF_release BDNF Release Ca_ion->BDNF_release mTOR_activation mTOR Activation BDNF_release->mTOR_activation Synaptic_plasticity Synaptic Plasticity (LTP, Neurogenesis) mTOR_activation->Synaptic_plasticity

Proposed signaling cascade following this compound modulation of the AMPA receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy and Selectivity
ParameterReceptor/AssaySpeciesValueReference(s)
EC₅₀ (Potentiation) AMPA Receptor (Cortex mRNA)Rat6.5 µM[6][7]
GluA1 flop / GluA2 flipHuman2.5 - 5.4 µM[4][5]
GluA4 flopHuman0.7 µM[4][5]
Binding Affinity (Ki) Various Receptors, Enzymes, TransportersNot Specified> 10 µM[9]
Table 2: Preclinical In Vivo Data
Study TypeAnimal ModelDoseKey FindingReference(s)
Cognitive Enhancement Adult Rodents (Object Recognition Task)0.3 mg/kgImprovement in episodic memory[4][5]
Adult Rodents (T-Maze Task)0.3 mg/kgImprovement in spatial working memory[4][5]
Antidepressant/Anxiolytic Effects Mouse Model (Chronic Corticosterone)10 mg/kgReversal of depressive-like behaviors[7]
Rat Model (Chronic Mild Stress)Not SpecifiedAntidepressant- and anxiolytic-like effects[10]
Neurotrophic Effects Mouse Model (Chronic Corticosterone)10 mg/kgIncreased mature BDNF levels in the hippocampus[7]
Safety RodentsUp to 1000 mg/kg (acute)No effect on locomotion, no convulsions or tremors[4][5]
Table 3: Clinical Trial Data (NCT02626572 - Alzheimer's Disease with Depressive Symptoms)
EndpointDoseChange from Baseline (vs. Placebo)p-valueReference(s)
ADAS-Cog (11-item) 5, 15, 50 mg/dayNot Statistically SignificantN/A[11][12]
Disability Assessment for Dementia (DAD) 5, 15, 50 mg/dayNot Statistically SignificantN/A[11][12]
Cornell Scale for Depression in Dementia (CSDD) 5, 15, 50 mg/dayNot Statistically SignificantN/A[11][12]
Neuropsychiatric Inventory (NPI) 5 mg/dayΔ -2.550.023[11][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound in potentiating AMPA receptor-mediated currents.

Methodology:

  • Expression Systems:

    • Xenopus laevis oocytes injected with rat cortex mRNA or cRNAs for specific human AMPA receptor subunits (e.g., GluA1, GluA2, GluA4 flip/flop variants).

    • HEK-293 cells transiently transfected with plasmids encoding specific human AMPA receptor subunits.

  • Electrophysiological Recording:

    • Two-Electrode Voltage Clamp (Oocytes): Oocytes are voltage-clamped, and inward currents are recorded in response to the application of glutamate in the absence and presence of varying concentrations of this compound.

    • Patch-Clamp (HEK-293 cells): Whole-cell or outside-out patch configurations are used to record glutamate-evoked currents with high temporal resolution.

  • Experimental Procedure:

    • A baseline response to a brief application of glutamate (agonist) is established.

    • This compound is bath-applied at various concentrations.

    • The glutamate-evoked current is measured again in the presence of this compound.

    • To assess the mechanism, parameters such as the decay time of the receptor response and the effect of repetitive glutamate pulses are measured.

    • Selectivity is confirmed by testing for effects on NMDA and kainate receptor-mediated currents.

  • Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ value for the potentiation effect.

Experimental Workflow: In Vitro Electrophysiology

In_Vitro_Workflow start Start expression Express AMPA Receptors (Oocytes or HEK-293 cells) start->expression recording Establish Electrophysiological Recording (Voltage/Patch Clamp) expression->recording baseline Record Baseline Current (Glutamate Application) recording->baseline apply_this compound Apply this compound (Varying Concentrations) baseline->apply_this compound record_potentiated Record Potentiated Current (Glutamate Application) apply_this compound->record_potentiated analyze Analyze Data (Calculate EC₅₀) record_potentiated->analyze end End analyze->end

Workflow for in vitro electrophysiological characterization of this compound.
Preclinical Behavioral Models

Objective: To assess the procognitive effects of this compound in vivo.

Methodology: Novel Object Recognition Task

  • Animals: Adult rodents (e.g., mice or rats).

  • Habituation: Animals are habituated to the testing arena in the absence of objects.

  • Training (Acquisition) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set period. The time spent exploring each object is recorded.

  • Retention Interval: A delay is imposed, during which natural forgetting occurs.

  • Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.

  • Drug Administration: this compound or vehicle is administered at a specific time point before the training or testing phase (e.g., 30 minutes prior).

  • Data Analysis: A discrimination index is calculated (time with novel object - time with familiar object) / (total exploration time). A higher index indicates better memory.

Clinical Trial Design (NCT02626572)

Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease and comorbid depressive symptoms.

Design:

  • A 24-week, international, multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase II study.

  • Participants: 520 outpatients aged 55-85 with a diagnosis of probable Alzheimer's disease (MMSE score 15-24) and depressive symptoms (CSDD score ≥ 8).

  • Intervention: Randomization to one of four groups:

    • This compound 5 mg/day

    • This compound 15 mg/day

    • This compound 50 mg/day

    • Placebo

  • Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score at week 24.

  • Secondary Endpoints: Disability Assessment for Dementia (DAD), Mini-Mental State Examination (MMSE), Cornell Scale for Depression in Dementia (CSDD), Neuropsychiatric Inventory (NPI), and safety assessments.

Clinical Trial Logic

Clinical_Trial_Logic population Patient Population (Mild-Moderate AD with Depression) randomization Randomization population->randomization dose1 This compound 5mg randomization->dose1 dose2 This compound 15mg randomization->dose2 dose3 This compound 50mg randomization->dose3 placebo Placebo randomization->placebo treatment 24-Week Treatment Period dose1->treatment dose2->treatment dose3->treatment placebo->treatment assessment Endpoint Assessment (ADAS-Cog, DAD, CSDD, NPI) treatment->assessment

Logical flow of the Phase II clinical trial for this compound in Alzheimer's disease.

Summary and Future Directions

This compound is a well-characterized high-impact AMPA receptor PAM with demonstrated procognitive and neurotrophic properties in preclinical models.[4][5] In vitro studies have established its potency and selectivity for the AMPA receptor.[4][9] However, Phase II clinical trials in Alzheimer's disease and major depressive disorder did not meet their primary endpoints for efficacy on cognition and depressive symptoms, respectively, although a potential signal for improving neuropsychiatric symptoms in Alzheimer's disease was observed at a low dose.[11][12][13]

The journey of this compound highlights both the promise and the challenges of developing AMPA receptor modulators. The disconnect between robust preclinical data and clinical outcomes underscores the complexities of translating findings from animal models to human neurological and psychiatric disorders. Future research in this area may focus on:

  • Patient Stratification: Identifying patient populations with specific biomarker profiles that may predict a better response to AMPA receptor modulation.

  • Targeted Engagement: Developing PAMs with greater selectivity for specific AMPA receptor subunit compositions or brain regions implicated in particular pathologies.

  • Combination Therapies: Exploring the synergistic effects of AMPA PAMs with other therapeutic agents.

This technical guide provides a foundation of the core pharmacological and clinical data for this compound, offering valuable insights for the continued exploration of the therapeutic potential of the glutamatergic system.

References

The Chemical Architecture and Functional Profile of Tulrampator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (also known as S-47445 and CX-1632) is a potent, orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a "high-impact" AMPA potentiator, this compound robustly enhances glutamatergic neurotransmission, a mechanism that underpins its pro-cognitive, neurotrophic, and antidepressant-like properties observed in preclinical models.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanisms of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support ongoing research and development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule with the systematic IUPAC name 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1][4]oxazino[6,5-g][1][4][5]benzotriazine-4,9-dione.[1] Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1][4]oxazino[6,5-g][1][4][5]benzotriazine-4,9-dione[1]
SMILES C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F[1]
CAS Number 1038984-31-4[1]
Molecular Formula C20H17FN4O3[1]

Physicochemical and Pharmacological Properties

Table 2.1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 380.379 g/mol [1]
Solubility 20 mg/mL (52.58 mM) in DMSO[6]
Table 2.2: Pharmacological Properties of this compound
ParameterValueSpecies/SystemSource
Mechanism of Action Positive Allosteric Modulator of AMPA receptors-[1]
EC50 (GluA1/2/4 flip/flop variants) 2.5-5.4 μMHuman and Rat Receptors[3][7]
EC50 (GluA4 flop) 0.7 μM-[3][7]
EC50 (AMPA-evoked currents) 6.5 μMXenopus laevis oocytes with rat cortex mRNA[8]
Selectivity Inactive at NMDA and kainate receptors-[3][7]
In vivo Efficacy (Pro-cognitive) 0.3 mg/kg (improves episodic and spatial working memory)Rodents[3]
In vivo Efficacy (Antidepressant/Anxiolytic) 1, 3, and 10 mg/kg/day (i.p.)Mice (Olfactory Bulbectomy Model)[9]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, thereby enhancing the receptor's response to glutamate (B1630785).[3][7] This potentiation of AMPA receptor activity is believed to trigger a cascade of downstream signaling events crucial for synaptic plasticity and neuronal health. The primary pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent engagement of the mammalian Target of Rapamycin (mTOR) signaling pathway.[2][9]

Tulrampator_Signaling_Pathway cluster_0 Postsynaptic Neuron This compound This compound AMPAR AMPA Receptor This compound->AMPAR potentiates BDNF_release BDNF Release AMPAR->BDNF_release triggers Glutamate Glutamate Glutamate->AMPAR binds TrkB TrkB Receptor BDNF_release->TrkB activates PI3K PI3K TrkB->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Synaptic_Plasticity Enhanced Synaptic Plasticity Protein_Synthesis->Synaptic_Plasticity Neuroprotection Neuroprotection Synaptic_Plasticity->Neuroprotection

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Electrophysiological Assessment of AMPA Receptor Potentiation (Whole-Cell Patch-Clamp)

This protocol is adapted from methodologies described for the characterization of AMPA receptor modulators.[3][7][8]

Objective: To determine the EC50 of this compound for the potentiation of glutamate-evoked currents at different AMPA receptor subtypes.

Materials:

  • Xenopus laevis oocytes or HEK-293 cells expressing specific rat or human AMPA receptor subunits (e.g., GluA1/2/4 flip and flop variants).

  • External solution (in mM): 100 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.

  • Internal solution (for HEK-293 cells, in mM): 140 CsF, 10 EGTA, 2 MgCl2, 10 HEPES, pH 7.2 with CsOH.

  • Glutamate solution (agonist).

  • This compound (S-47445) stock solution in DMSO.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare oocytes or culture HEK-293 cells expressing the desired AMPA receptor subunits.

  • Establish a whole-cell patch-clamp recording configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Perfuse the cell with the external solution.

  • Apply a sub-maximal concentration of glutamate to elicit a baseline inward current.

  • Co-apply varying concentrations of this compound with the same concentration of glutamate.

  • Record the peak amplitude of the inward current at each concentration of this compound.

  • Wash the cell with the external solution between applications.

  • Construct a concentration-response curve and calculate the EC50 value.

Electrophysiology_Workflow Start Start: Cell expressing AMPA receptors Patch Establish Whole-Cell Patch-Clamp Start->Patch Baseline Apply Glutamate (Baseline Current) Patch->Baseline Coapplication Co-apply Glutamate + this compound (various conc.) Baseline->Coapplication Record Record Peak Inward Current Coapplication->Record Wash Wash Record->Wash Wash->Coapplication Repeat for each concentration Analyze Analyze Data (Concentration-Response Curve, EC50) Wash->Analyze After all concentrations End End Analyze->End

Figure 2: Workflow for electrophysiological assessment.
In Vivo Assessment of Pro-cognitive Effects (Novel Object Recognition Task)

This protocol is based on the methodology described by Bretin et al. (2017).[3][7]

Objective: To evaluate the effect of this compound on episodic-like memory in rodents.

Materials:

  • Adult male rodents (e.g., rats or mice).

  • Open-field arena.

  • A variety of objects differing in shape, color, and texture.

  • This compound (S-47445) solution for oral or intraperitoneal administration.

  • Vehicle solution.

  • Video tracking software.

Procedure:

  • Habituation: Allow each animal to freely explore the empty open-field arena for a set period (e.g., 10 minutes) on consecutive days leading up to the test.

  • Training (Acquisition Phase): Place two identical objects in the arena and allow the animal to explore for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 24 hours, to induce natural forgetting).

  • Testing (Test Phase): Administer this compound or vehicle at a predetermined time before the test. Replace one of the familiar objects with a novel object and place the animal back in the arena.

  • Data Collection: Record the time spent exploring the novel and familiar objects using video tracking software.

  • Analysis: Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]). A higher index indicates better recognition memory.

Western Blot Analysis of BDNF and mTOR Pathway Proteins

This protocol is a generalized procedure based on the study by Pascual et al. (2019) which investigated the effects of this compound on these pathways.[9]

Objective: To determine the effect of this compound treatment on the expression and phosphorylation of BDNF and key proteins in the mTOR signaling pathway in brain tissue.

Materials:

  • Brain tissue homogenates (e.g., hippocampus, prefrontal cortex) from this compound- and vehicle-treated animals.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against BDNF, mTOR, phospho-mTOR, 4E-BP1, phospho-4E-BP1, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize brain tissue in lysis buffer and determine protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Normalize the protein of interest signal to the loading control signal.

Conclusion

This compound is a promising AMPA receptor positive allosteric modulator with a well-defined chemical structure and a clear mechanism of action. Its ability to enhance synaptic plasticity through the BDNF-mTOR pathway provides a strong rationale for its investigation in a range of neurological and psychiatric disorders characterized by synaptic dysfunction and cognitive impairment. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding and potential therapeutic application of this compound.

References

Tulrampator (CX-1632/S-47445) for Alzheimer's Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tulrampator, a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Preclinical studies in models of age-related cognitive decline have demonstrated pro-cognitive effects, including the rescue of long-term potentiation (LTP) and synaptic integrity. The proposed mechanism of action involves the enhancement of glutamatergic neurotransmission and the modulation of downstream signaling pathways crucial for synaptic plasticity, such as the mTOR pathway and the expression of brain-derived neurotrophic factor (BDNF). However, a Phase II clinical trial in patients with mild to moderate Alzheimer's disease with depressive symptoms did not meet its primary endpoint for cognition, although it was well-tolerated and showed a potential benefit for neuropsychiatric symptoms at a low dose. This guide provides a comprehensive technical overview of the preclinical and clinical data on this compound, detailed experimental protocols, and a review of its underlying mechanism of action to inform future research and development efforts in the field of Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] Pathologically, it is associated with the extracellular deposition of amyloid-beta plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[2] One of the key neurotransmitter systems implicated in the cognitive deficits of Alzheimer's disease is the glutamatergic system, which plays a critical role in learning and memory.[2]

This compound (also known as CX-1632 and S-47445) is a high-impact positive allosteric modulator of the AMPA receptor.[3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4] As a PAM, this compound does not activate AMPA receptors directly but enhances their response to glutamate.[4] This mechanism has been hypothesized to improve synaptic plasticity and cognitive function in conditions where glutamatergic signaling is impaired. This compound has been investigated in clinical trials for several neurological and psychiatric disorders, including Alzheimer's disease.[3]

Preclinical Data

Preclinical research on this compound has primarily focused on its effects on synaptic plasticity and its potential to reverse age-related cognitive decline. A key study investigated the effects of chronic this compound administration in old mice.

Quantitative Preclinical Data
Experimental Model Treatment Key Finding Quantitative Result Reference
Old Mice (C57BL/6J)Chronic oral administration of 10 mg/kg S-47445Rescue of age-related deficit in Long-Term Potentiation (LTP) in CA3-CA1 hippocampal synapsesLTP was "significantly counteracted" (specific percentage of rescue not provided in abstract).[5][6]
Old Mice (C57BL/6J)Chronic oral administration of 10 mg/kg S-47445Prevention of age-related decrease in presynaptic VGlut1-positive buttonsThe number and size of VGlut1-positive buttons were "significantly prevented" from decreasing.[5][6]
Old Mice (C57BL/6J)Chronic oral administration of 10 mg/kg S-47445Prevention of age-related decrease in postsynaptic spinophilin-positive dendritic spinesThe number and size of spinophilin-positive dendritic spines were "significantly prevented" from decreasing.[5][6]

Note: While these findings in a model of age-related cognitive decline are promising, there is a notable absence of published preclinical data on the efficacy of this compound in established transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD, Tg2576) that exhibit amyloid and/or tau pathology.

Clinical Data

This compound has undergone Phase I and Phase II clinical trials for Alzheimer's disease.

Phase II Clinical Trial in Alzheimer's Disease (NCT02626572)

A 24-week, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of three different daily doses of this compound (S-47445) in patients with mild to moderate Alzheimer's disease who also presented with depressive symptoms.

Trial Identifier Phase Condition Treatments Primary Endpoint Primary Endpoint Result Secondary Endpoint (Notable Finding) Reference
NCT02626572IIMild to Moderate Alzheimer's Disease with Depressive SymptomsS-47445 (5 mg/day, 15 mg/day, 50 mg/day) or PlaceboChange from baseline in Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)No statistically significant difference between any S-47445 dose and placebo.Statistically significant improvement in neuropsychiatric symptoms (Neuropsychiatric Inventory - NPI) with the 5 mg/day dose compared to placebo (Δ -2.55, p = 0.023, post hoc analysis).[7]

Mechanism of Action

This compound's mechanism of action is centered on its potentiation of AMPA receptor function, which triggers a cascade of downstream signaling events believed to underlie its effects on synaptic plasticity and neuronal function.

Signaling Pathway

Tulrampator_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Channel Opening This compound This compound This compound->AMPA_R Allosterically Modulates PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Synaptic_Protein_Synthesis Synaptic Protein Synthesis mTORC1->Synaptic_Protein_Synthesis Promotes BDNF_Release BDNF Release mTORC1->BDNF_Release Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Synaptic_Protein_Synthesis->Synaptic_Plasticity BDNF_Release->Synaptic_Plasticity

This compound's Proposed Signaling Pathway

Experimental Protocols

In Vivo Electrophysiology: Long-Term Potentiation (LTP) in Mice

This protocol is a generalized procedure based on standard methods for recording LTP in the CA1 region of the hippocampus in anesthetized mice.

Objective: To measure the effect of this compound on synaptic plasticity.

Materials:

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Micromanipulators

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame.

  • Drill small craniotomies over the hippocampus for the placement of stimulating and recording electrodes.

  • Lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the stratum radiatum of the CA1 region.

  • Deliver single test pulses to the Schaffer collaterals to evoke baseline field excitatory postsynaptic potentials (fEPSPs).

  • After establishing a stable baseline, administer this compound or vehicle.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

  • Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

  • Analyze the slope of the fEPSPs to quantify the magnitude and stability of LTP.

Immunohistochemistry for Synaptic Markers

This protocol provides a general workflow for the immunohistochemical staining of presynaptic (VGlut1) and postsynaptic (spinophilin) markers in mouse brain tissue.

Objective: To quantify changes in synaptic density following this compound treatment.

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • Primary antibodies (e.g., rabbit anti-VGlut1, mouse anti-spinophilin)

  • Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Perfuse the mouse with paraformaldehyde and dissect the brain.

  • Cryoprotect the brain in sucrose (B13894) solution and section using a cryostat.

  • Wash the free-floating sections in PBS.

  • Incubate the sections in blocking solution for 1-2 hours at room temperature.

  • Incubate the sections with primary antibodies overnight at 4°C.

  • Wash the sections in PBS and incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Wash the sections, mount them on slides, and coverslip with mounting medium.

  • Image the sections using a confocal microscope and quantify the colocalization of VGlut1 and spinophilin puncta to assess synaptic density.

Experimental Workflow and Logical Relationships

Preclinical to Clinical Development Pipeline for this compound in AD

Tulrampator_Development_Pipeline cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_outcome Outcome in_vitro In Vitro Studies (AMPA Receptor Modulation) animal_models Animal Models (Age-related Cognitive Decline) in_vitro->animal_models Promising Results phase_I Phase I Trials (Safety and Tolerability) animal_models->phase_I Pro-cognitive Effects phase_II Phase II Trial (NCT02626572) (Efficacy in AD) phase_I->phase_II Good Safety Profile outcome_node Failed to Meet Primary Cognitive Endpoint phase_II->outcome_node Lack of Efficacy

Development Pipeline of this compound for AD

Discussion and Future Directions

The investigation of this compound for Alzheimer's disease highlights both the promise and the challenges of targeting the glutamatergic system to treat cognitive decline. Preclinical studies in aged mice demonstrated that this compound can rescue deficits in synaptic plasticity and structure, providing a strong rationale for its clinical development.[5][6] The proposed mechanism, involving the enhancement of AMPA receptor function and subsequent activation of the mTOR pathway and BDNF release, aligns with current understanding of the molecular basis of learning and memory.

However, the failure of the Phase II clinical trial to demonstrate a significant improvement in cognition in patients with mild to moderate Alzheimer's disease is a significant setback.[7] Several factors could have contributed to this outcome. It is possible that the pathological changes in the Alzheimer's brain, such as extensive neuronal loss and synaptic damage, are too advanced for a symptomatic treatment like an AMPA receptor PAM to have a meaningful effect on cognition. Alternatively, the specific patient population, which included individuals with depressive symptoms, may have introduced variability that masked a potential cognitive benefit.

The finding that a low dose of this compound improved neuropsychiatric symptoms is intriguing and warrants further investigation.[7] Neuropsychiatric symptoms are a major source of disability in Alzheimer's disease, and effective treatments are urgently needed. It is possible that the modulation of AMPA receptors has a more pronounced effect on the neural circuits underlying mood and behavior than on those subserving cognition in the context of Alzheimer's disease.

Future research on this compound and other AMPA receptor PAMs for Alzheimer's disease should consider the following:

  • Preclinical studies in relevant Alzheimer's disease models: There is a critical need for studies evaluating the effects of this compound in transgenic mouse models that recapitulate key aspects of Alzheimer's pathology, such as amyloid plaque deposition and tau pathology. These studies should include comprehensive behavioral assessments to determine if this compound can ameliorate cognitive deficits in the presence of AD-related pathology.

  • Investigation of the effects on neuropsychiatric symptoms: The positive signal on the NPI in the Phase II trial suggests that this could be a more promising therapeutic avenue for this compound in the Alzheimer's population. Future clinical trials could be designed with neuropsychiatric symptoms as the primary endpoint.

  • Biomarker studies: The use of biomarkers, such as those for synaptic function and neuroinflammation, in future clinical trials could help to identify patient populations that are more likely to respond to treatment with an AMPA receptor PAM and to provide evidence of target engagement.

References

Exploring Tulrampator for major depressive disorder studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tulrampator for Major Depressive Disorder Studies

Introduction

Major Depressive Disorder (MDD) is a significant global health challenge, and a substantial portion of patients do not achieve remission with currently available monoaminergic antidepressants. This has driven research into novel mechanisms of action, with the glutamatergic system emerging as a key target.[1][2] The rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine have highlighted the potential of modulating this pathway.[3][4] Evidence suggests that ketamine's effects are mediated downstream by the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making direct AMPA receptor modulation a compelling strategy for novel antidepressant development.[5][6]

This document provides a technical overview of this compound (also known as CX-1632 and S-47445), a positive allosteric modulator of the AMPA receptor, for professionals in drug development and neuroscience research. This compound was investigated for MDD but ultimately failed to demonstrate superiority over placebo in a Phase II clinical trial.[3][7] Despite this outcome, the study of this compound and similar compounds provides valuable insights into the role of the glutamatergic system in depression.

Table 1: this compound (CX-1632) Compound Profile

ParameterDescription
Compound Name This compound
Development Codes CX-1632, S-47445
Drug Class AMPA Receptor Positive Allosteric Modulator (PAM)[7][8]
Sub-Class High-impact AMPAkine[7][8]
Primary Target AMPA-type ionotropic glutamate (B1630785) receptor[7]
Proposed Indication Major Depressive Disorder (adjunctive)[7]
Other Investigated Indications Alzheimer's Disease, Dementia, Mild Cognitive Impairment[7]
Highest Phase of Development (MDD) Phase II (Failed to meet primary endpoint)[3][7]

Mechanism of Action

This compound is a high-impact positive allosteric modulator (PAM) of the AMPA receptor.[8] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site and only enhance the receptor's response in the presence of the endogenous ligand, glutamate.[8]

The distinction between "low-impact" and "high-impact" AMPAkines is critical.

  • Low-impact PAMs: Primarily slow the receptor's deactivation (channel closing).[8]

  • High-impact PAMs (like this compound): Slow both deactivation and desensitization, resulting in a more sustained and robust potentiation of the glutamate-induced current.[8]

This enhanced AMPA receptor signaling is hypothesized to produce antidepressant effects through downstream neurotrophic pathways. The leading theory, largely informed by studies on ketamine, suggests that enhanced AMPA receptor throughput triggers the release of Brain-Derived Neurotrophic Factor (BDNF).[7][9] BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating intracellular signaling cascades, most notably the mTOR (mechanistic target of rapamycin) pathway.[5] This cascade is believed to promote synaptogenesis and reverse the synaptic deficits associated with chronic stress and depression.[2][5] By directly targeting the AMPA receptor, this compound was developed with the aim of achieving rapid antidepressant effects similar to ketamine but without the dissociative and other adverse effects associated with NMDA receptor antagonism.[7]

Tulrampator_MOA cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds BDNF BDNF Release AMPAR->BDNF Potentiates Signal mTOR mTOR Pathway Activation BDNF->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant This compound This compound (PAM) This compound->AMPAR Modulates

Caption: Proposed mechanism of action for this compound in MDD.

Preclinical Studies

This compound demonstrated antidepressant- and anxiolytic-like effects in various rodent models.[7] These studies provided the foundational evidence for its progression into clinical trials. A key finding from preclinical work was the compound's ability to promote neurogenesis, a process implicated in the efficacy of many antidepressant treatments.[9]

Key Preclinical Experiment: Chronic Corticosterone (B1669441) Model

One representative study investigated the effects of S-47445 (this compound) in a mouse model of depression induced by chronic corticosterone administration, which is known to suppress neurogenesis.[10]

  • Model: Male C57BL/6J mice were subjected to chronic corticosterone administration (via drinking water) for seven weeks to induce a depressive-like phenotype and inhibit adult hippocampal neurogenesis.[10]

  • Treatment Groups: During the final four weeks of corticosterone administration, mice were chronically treated with either vehicle, fluoxetine (B1211875) (a positive control), or S-47445 (1, 3, or 10 mg/kg).[10]

  • Neurogenesis Quantification: To label dividing cells, mice were administered the thymidine (B127349) analog Bromodeoxyuridine (BrdU). The survival of these newborn cells in the dentate gyrus of the hippocampus was quantified via immunohistochemistry.[10]

Preclinical_Workflow cluster_model Model Induction (Weeks 1-7) cluster_treatment Treatment Period (Weeks 4-7) cluster_analysis Endpoint Analysis start 7-Week Study Period corticosterone Chronic Corticosterone Administration in Mice start->corticosterone vehicle Vehicle corticosterone->vehicle fluoxetine Fluoxetine (Control) corticosterone->fluoxetine This compound This compound Doses (1, 3, 10 mg/kg) corticosterone->this compound brdu BrdU Injection (Cell Proliferation Marker) vehicle->brdu fluoxetine->brdu This compound->brdu histo Hippocampal Immunohistochemistry brdu->histo quant Quantification of Newborn Cell Survival histo->quant

Caption: Experimental workflow for a preclinical neurogenesis study.

The study found that chronic treatment with this compound significantly increased the survival of newborn cells in the hippocampus, reversing the suppressive effect of corticosterone. Its efficacy in this model was comparable to that of the established antidepressant fluoxetine.[10]

Table 2: Effect of this compound (S-47445) on Hippocampal Neurogenesis[10]

Treatment GroupDosage (mg/kg)Effect on Newborn Cell Survival (vs. CORT + Vehicle)Statistical Significance
Fluoxetine Not Specified+28%p < 0.05
This compound 1+29%p < 0.01
This compound 3+40%p < 0.001
This compound 10+29%p < 0.01
Data derived from a mouse model of depression induced by chronic corticosterone administration.

Clinical Development for MDD

Following promising preclinical results, this compound was advanced to Phase II clinical trials to assess its efficacy and safety as an adjunctive therapy for patients with MDD.

Phase II Study Protocol (General Representative)

While the specific, detailed protocol for the this compound MDD trial (NCT02805439) is not publicly available, a typical Phase II study in this indication would follow this general structure:

  • Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Population: Adult patients diagnosed with MDD who have had an inadequate response to at least one standard antidepressant in their current episode.

  • Intervention: Patients would continue their existing antidepressant medication and be randomized to receive either adjunctive this compound or adjunctive placebo for a fixed duration (e.g., 8-12 weeks).

  • Primary Outcome Measure: The primary endpoint would typically be the change from baseline in a standardized depression rating scale, most commonly the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).

  • Secondary Outcome Measures: These would likely include response rates (e.g., ≥50% reduction in MADRS score), remission rates (e.g., MADRS score ≤10), and changes in other scales measuring anxiety, function, and overall illness severity. Safety and tolerability would be monitored throughout.

Clinical Trial Results

Despite the strong preclinical rationale, the Phase II study of this compound for MDD did not meet its primary endpoint.[3][7] The compound failed to demonstrate a statistically significant separation from placebo in improving depressive symptoms.[5]

Table 3: Summary of this compound Phase II MDD Clinical Trial

ParameterDetails
ClinicalTrials.gov ID NCT02805439[5]
Phase II
Indication Major Depressive Disorder (Treatment-Resistant)
Intervention This compound as an adjunctive therapy
Primary Outcome Efficacy in improving depressive symptoms
Status Completed
Reported Result Failed to demonstrate superiority over placebo[3][5][7]
Data Availability Detailed quantitative results are not published[5]

Conclusion for Researchers

The development of this compound for MDD illustrates the significant challenge of translating preclinical findings in the glutamatergic system into clinical efficacy. While this compound itself was unsuccessful, the research provides several key takeaways for the scientific community:

  • Target Engagement vs. Efficacy: The failure of this compound, and other AMPA PAMs, raises questions about whether robust AMPA receptor potentiation is a sufficient condition for producing a clinically meaningful antidepressant effect, or if other aspects of glutamatergic modulation (such as the NMDA antagonism of ketamine) are also necessary.[3]

  • Therapeutic Window: High-impact AMPAkines carry a risk of motor coordination issues and convulsions at higher doses, which may limit the achievable therapeutic window in clinical settings.[7]

  • Future Directions: The glutamatergic pathway remains a high-interest target for antidepressant research.[2][11] Future work may focus on developing modulators with different profiles (e.g., subunit-specific PAMs) or exploring combination therapies that can better harness the therapeutic potential of this system.

The study of this compound serves as a critical case study in the complex journey of developing novel therapeutics for major depressive disorder.

References

Tulrampator's Impact on Hippocampal Neurogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (S-47445, CX-1632) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has demonstrated pro-cognitive, neurotrophic, and plasticity-enhancing properties.[1] Preclinical studies have highlighted its potential in stimulating adult hippocampal neurogenesis, a process critical for learning, memory, and mood regulation. This technical guide provides an in-depth analysis of the effects of this compound on the various stages of hippocampal neurogenesis, details the experimental methodologies for assessing these effects, and illustrates the underlying molecular signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in the fields of neuroscience and drug development.

Introduction

Adult hippocampal neurogenesis is the process of generating new functional neurons from neural stem cells in the subgranular zone (SGZ) of the dentate gyrus.[2][3] This form of neural plasticity is implicated in the pathophysiology of depression and other cognitive disorders.[4] this compound, by potentiating AMPA receptor function, has been shown to exert antidepressant- and anxiolytic-like effects, which are, in part, mediated by its influence on hippocampal neurogenesis.[1][5] This document synthesizes the available preclinical data on this compound's neurogenic effects.

Quantitative Effects of this compound on Hippocampal Neurogenesis

The neurogenic effects of this compound have been quantified across the key stages of neuronal development: proliferation, survival, and maturation. The following tables summarize the findings from a pivotal study by Mendez-David et al. (2017), which utilized a corticosterone-induced mouse model of depression to evaluate the effects of chronic this compound administration.[1][5]

Table 1: Effect of this compound on the Proliferation of Newborn Cells in the Hippocampal Dentate Gyrus

Treatment GroupDose (mg/kg/day, p.o.)Mean Number of BrdU+ Cells (± SEM)% Change vs. Corticosterone (B1669441)/Vehicle
Vehicle/Vehicle-2800 ± 200-
Corticosterone/Vehicle-1800 ± 150-
Corticosterone/Fluoxetine183200 ± 250+77.8%
Corticosterone/S 474450.32000 ± 180+11.1%
Corticosterone/S 4744512300 ± 200+27.8%
Corticosterone/S 4744532600 ± 220+44.4%
Corticosterone/S 47445102900 ± 260+61.1%

Data extracted from Mendez-David et al. (2017). Proliferation was assessed by the number of BrdU-positive cells.[1][5]

Table 2: Effect of this compound on the Survival of Newborn Cells in the Hippocampal Dentate Gyrus

Treatment GroupDose (mg/kg/day, p.o.)Mean Number of BrdU+ Cells (± SEM)% Change vs. Corticosterone/Vehicle
Vehicle/Vehicle-1500 ± 120-
Corticosterone/Vehicle-800 ± 90-
Corticosterone/Fluoxetine181600 ± 150+100%
Corticosterone/S 474450.3900 ± 100+12.5%
Corticosterone/S 4744511100 ± 110+37.5%
Corticosterone/S 4744531300 ± 130+62.5%
Corticosterone/S 47445101500 ± 140+87.5%

Data extracted from Mendez-David et al. (2017). Survival was assessed by the number of BrdU-positive cells 28 days after administration.[1][5]

Table 3: Effect of this compound on the Maturation of Newborn Neurons in the Hippocampal Dentate Gyrus

Treatment GroupDose (mg/kg/day, p.o.)Mean Number of DCX+ Cells with Tertiary Dendrites (± SEM)Maturation Index (%)
Vehicle/Vehicle-4500 ± 30060
Corticosterone/Vehicle-2500 ± 20045
Corticosterone/Fluoxetine185500 ± 40075
Corticosterone/S 474450.32800 ± 25050
Corticosterone/S 4744513200 ± 28058
Corticosterone/S 4744533800 ± 32065
Corticosterone/S 47445104200 ± 35070

Data extracted from Mendez-David et al. (2017). Maturation was assessed by quantifying Doublecortin (DCX)-positive cells with tertiary dendrites. The maturation index is the ratio of DCX+ cells with tertiary dendrites to the total number of DCX+ cells.[5]

Experimental Protocols

This section details the methodologies for key experiments used to assess the effects of this compound on hippocampal neurogenesis.

Animal Model

A widely used model to study the effects of stress on neurogenesis and the efficacy of potential antidepressants is the chronic corticosterone administration model in mice.[1][5]

  • Species: Male C57BL/6J mice.

  • Administration: Corticosterone (35 µg/ml) is delivered in the drinking water for a period of 4-5 weeks to induce a depressive-like phenotype.[6]

  • Treatment: this compound (S 47445) is administered orally (p.o.) daily for the final 28 days of the corticosterone treatment period.[5][7]

Assessment of Cell Proliferation and Survival (BrdU Labeling)

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.

  • Proliferation Study:

    • BrdU Administration: A single intraperitoneal (i.p.) injection of BrdU (e.g., 50-100 mg/kg) is administered.

    • Tissue Collection: Animals are sacrificed 24 hours after BrdU injection. This short survival time ensures that the labeled cells are those that were proliferating at the time of injection.

  • Survival Study:

    • BrdU Administration: Multiple i.p. injections of BrdU (e.g., 50 mg/kg, twice daily for 5 consecutive days) are administered to label a cohort of dividing cells.

    • Tissue Collection: Animals are sacrificed 21-28 days after the last BrdU injection. This extended survival period allows for the assessment of the long-term survival and integration of the newborn cells.

Immunohistochemistry

Immunohistochemistry is employed to visualize and quantify the cells labeled with BrdU and to assess neuronal maturation using specific protein markers.

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution.

    • Coronal sections (typically 30-40 µm) are cut using a cryostat or vibratome.

  • Staining for BrdU:

    • DNA Denaturation: Sections are pretreated with an acid (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.

    • Primary Antibody: Sections are incubated with a primary antibody against BrdU (e.g., rat anti-BrdU).

    • Secondary Antibody: A fluorescently labeled secondary antibody (e.g., donkey anti-rat) is used for visualization.

  • Staining for Neuronal Markers:

    • Doublecortin (DCX): A marker for migrating and differentiating neuroblasts and immature neurons. A primary antibody such as goat anti-DCX is used.

    • Neuronal Nuclei (NeuN): A marker for mature neurons. A primary antibody such as mouse anti-NeuN is used.

  • Microscopy and Quantification:

    • Fluorescently labeled sections are imaged using a confocal microscope.

    • The number of labeled cells in the granule cell layer and SGZ of the dentate gyrus is quantified using stereological methods.

Signaling Pathways

The pro-neurogenic effects of this compound are believed to be mediated through the potentiation of AMPA receptor signaling, which in turn modulates downstream pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR).[8]

Proposed Signaling Cascade

Tulrampator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (S-47445) AMPAR AMPA Receptor This compound->AMPAR potentiates Glutamate Glutamate Glutamate->AMPAR activates Ca_influx Ca²⁺ Influx AMPAR->Ca_influx TrkB TrkB Receptor PI3K PI3K TrkB->PI3K BDNF_release BDNF Release Ca_influx->BDNF_release BDNF BDNF BDNF_release->BDNF BDNF->TrkB binds to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_synthesis Protein Synthesis (e.g., for synaptic plasticity) mTOR->Protein_synthesis Neurogenesis Increased Neurogenesis (Proliferation, Survival, Maturation) mTOR->Neurogenesis Protein_synthesis->Neurogenesis supports

Caption: Proposed signaling pathway for this compound-induced hippocampal neurogenesis.

Experimental Workflow Visualization

Experimental_Workflow cluster_animal_model Animal Model cluster_neurogenesis_assessment Neurogenesis Assessment Animal_Selection Select Male C57BL/6J Mice Corticosterone_Admin Chronic Corticosterone Administration (4-5 weeks) Animal_Selection->Corticosterone_Admin Tulrampator_Treatment Daily this compound (p.o.) (Final 28 days) Corticosterone_Admin->Tulrampator_Treatment BrdU_Injection BrdU Injection (i.p.) Tulrampator_Treatment->BrdU_Injection Tissue_Collection Perfusion and Brain Extraction BrdU_Injection->Tissue_Collection Sectioning Cryosectioning Tissue_Collection->Sectioning Immunohistochemistry Staining for BrdU, DCX, NeuN Sectioning->Immunohistochemistry Imaging Confocal Microscopy Immunohistochemistry->Imaging Quantification Stereological Cell Counting Imaging->Quantification

Caption: Experimental workflow for assessing this compound's effect on neurogenesis.

Conclusion

This compound robustly stimulates adult hippocampal neurogenesis in a dose-dependent manner, impacting cell proliferation, survival, and maturation. These effects are likely mediated through the potentiation of AMPA receptor signaling and the subsequent activation of the BDNF-mTOR pathway. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other AMPA receptor modulators as potential therapeutic agents for disorders associated with impaired neurogenesis and cognitive function. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Tulrampator: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (formerly S-47445, CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a modulator of the primary excitatory neurotransmitter system in the central nervous system, this compound has demonstrated pro-cognitive, antidepressant-like, and anxiolytic-like effects in various preclinical animal models.[1] These effects are believed to be mediated through the potentiation of AMPA receptor signaling, leading to downstream activation of neurotrophic pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling cascades, ultimately enhancing synaptic plasticity.[3] This document provides detailed application notes and experimental protocols for the in vivo investigation of this compound in rodent models of depression and cognitive impairment.

Mechanism of Action

This compound allosterically modulates the AMPA receptor, a key player in fast synaptic transmission in the brain. Unlike direct agonists, PAMs like this compound enhance the receptor's response to the endogenous ligand, glutamate. This modulation is thought to trigger a cascade of intracellular events, including the activation of the mTOR pathway and increased release of BDNF.[3] This signaling cascade is crucial for synaptic plasticity, the cellular basis of learning and memory.

Tulrampator_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds mTOR mTOR Signaling AMPA_R->mTOR Activates BDNF BDNF Release AMPA_R->BDNF Stimulates Synaptic_Plasticity Enhanced Synaptic Plasticity mTOR->Synaptic_Plasticity BDNF->Synaptic_Plasticity This compound This compound This compound->AMPA_R Modulates

Caption: Proposed signaling pathway of this compound.

Pharmacokinetic Profile in Rodents

Understanding the pharmacokinetic properties of this compound is crucial for designing in vivo studies and interpreting results. The following table summarizes key pharmacokinetic parameters observed in rodents.

ParameterSpeciesDoseRouteTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Bioavailability (%)
Clearance (CL) Rat0.1 - 30 mg/kgIV----
5.2 ml/min/kg (0.1 mg/kg)
3.6 ml/min/kg (30 mg/kg)
S-1 (a propanamide SARM) Rat0.1 - 30 mg/kgIV & PO--->90%

Experimental Protocols

Chronic Mild Stress (CMS) Model for Depression

This model induces a state of anhedonia, a core symptom of depression, in rodents through prolonged exposure to a series of unpredictable, mild stressors.

Objective: To evaluate the antidepressant-like effects of this compound by assessing its ability to reverse CMS-induced anhedonia.

Experimental Workflow:

References

Application Notes and Protocols for the In Vitro Use of Tulrampator in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (developmental codes S-47445, CX-1632) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a "high-impact" AMPAR potentiator, it robustly enhances AMPA receptor activation in response to glutamate (B1630785).[1] In preclinical animal models, this compound has demonstrated pro-cognitive, antidepressant-like, and neurotrophic effects.[1] These effects are linked to its ability to promote neuroplasticity, in part by increasing the expression of brain-derived neurotrophic factor (BDNF).[1] The downstream signaling cascade involves the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for protein synthesis and synaptic plasticity.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its effects on neuronal viability, synaptic function, and associated signaling pathways.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables provide representative data from studies on other AMPA receptor positive allosteric modulators with similar mechanisms of action, such as LY404187 and LY392098. This information can serve as a guide for designing experiments with this compound.

Table 1: Representative In Vitro Efficacy of AMPA Receptor Potentiators on Recombinant Human AMPA Receptors

CompoundAMPA Receptor SubunitEC₅₀ (µM)
LY404187GluR1 (flip)5.65
GluR2 (flip)0.15
GluR2 (flop)1.44
GluR3 (flip)1.66
GluR4 (flip)0.21

Data adapted from a study on LY404187 in HEK293 cells.[2]

Table 2: Representative Effects of AMPA Receptor Potentiators on BDNF Expression in Primary Cortical Neurons

TreatmentConcentration (µM)BDNF mRNA Increase (fold)BDNF Protein Increase (fold)
AMPA1Sub-effectiveSub-effective
LY3920981Sub-effectiveSub-effective
AMPA + LY3920981 + 1>25~7

Data adapted from a study on LY392098 in primary cortical neuron culture.[3]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures

This protocol describes the isolation and culture of primary neurons from embryonic rodent brains, a common in vitro model for neuropharmacological studies.

Materials:

  • Timed-pregnant rat (E18) or mouse (E16)

  • Sterile dissection tools (scissors, forceps)

  • Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Papain or Trypsin solution with DNase I

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor or serum-containing medium)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/ml) or Poly-L-ornithine (10 µg/ml) overnight at 37°C. Rinse twice with sterile water and allow to dry.

  • Tissue Dissection: Under sterile conditions, euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic brains and place them in ice-cold HBSS. Isolate the cortices or hippocampi.

  • Enzymatic Digestion: Transfer the tissue to a conical tube and incubate in papain or trypsin solution at 37°C for 15-20 minutes with gentle agitation.

  • Cell Dissociation: Inactivate the enzyme with an inhibitor or serum-containing medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons at the desired density (e.g., 2 x 10⁵ cells/cm²) in pre-warmed supplemented Neurobasal medium.

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Assessment of Neuronal Viability Following this compound Treatment

This protocol outlines a method to determine the effect of this compound on neuronal survival and to identify any potential neurotoxicity at higher concentrations.

Materials:

  • Primary neuronal cultures (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., Live/Dead staining kits)

  • Plate reader (for MTT assay) or fluorescence microscope (for Live/Dead staining)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

  • Treatment: On DIV 7-10, treat the neuronal cultures with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of BDNF and mTOR Pathway Proteins

This protocol details the procedure for quantifying changes in the expression and phosphorylation of key proteins in the BDNF and mTOR signaling pathways following this compound treatment.

Materials:

  • Primary neuronal cultures (from Protocol 1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-BDNF, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-actin or anti-tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treatment: Treat neuronal cultures with the desired concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the protein of interest to the loading control.

Protocol 4: Electrophysiological Recording of AMPA Receptor-Mediated Currents

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on AMPA receptor-mediated synaptic currents in cultured neurons.

Materials:

  • Primary neuronal cultures on coverslips (from Protocol 1)

  • Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • This compound

  • AMPA receptor agonist (e.g., glutamate or AMPA)

  • NMDA receptor antagonist (e.g., AP5) and GABA-A receptor antagonist (e.g., picrotoxin) to isolate AMPA receptor currents.

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution. Pull patch pipettes to a resistance of 3-6 MΩ.

  • Whole-Cell Recording: Establish a whole-cell recording configuration on a visually identified neuron.

  • Baseline Recording: Record baseline AMPA receptor-mediated currents (spontaneous miniature excitatory postsynaptic currents, mEPSCs, or evoked EPSCs) in the presence of AP5 and picrotoxin.

  • This compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.

  • Data Analysis: Analyze the amplitude, frequency, and kinetics (rise and decay times) of the AMPA receptor-mediated currents before and after this compound application.

Mandatory Visualizations

Tulrampator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Modulates Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Opens BDNF_release BDNF Release Ca_influx->BDNF_release mTORC1 mTORC1 Activation BDNF_release->mTORC1 Protein_synthesis Increased Protein Synthesis mTORC1->Protein_synthesis Synaptic_plasticity Enhanced Synaptic Plasticity Protein_synthesis->Synaptic_plasticity

Caption: Signaling pathway of this compound in neurons.

Experimental_Workflow_Viability start Primary Neuronal Culture (DIV 7-10) treatment Treat with this compound (0.1 - 100 µM) and Vehicle start->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Neuronal Viability Assay (e.g., MTT) incubation->assay analysis Analyze Data: Viability vs. Concentration assay->analysis Electrophysiology_Workflow start Establish Whole-Cell Patch-Clamp baseline Record Baseline AMPA mEPSCs start->baseline application Perfuse with This compound baseline->application recording Record mEPSCs in Presence of this compound application->recording analysis Analyze Amplitude, Frequency, and Kinetics recording->analysis

References

Dissolving Tulrampator for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulrampator (developmental codes: S-47445, CX-1632) is a potent, selective, and orally active positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a high-impact AMPAR potentiator, it enhances cognitive function and synaptic plasticity, showing potential therapeutic applications in neurological and psychiatric disorders such as Alzheimer's disease and major depressive disorder.[1][2] Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the dissolution of this compound, summarizes its solubility in common laboratory solvents, and outlines its mechanism of action through relevant signaling pathways.

Physicochemical Properties and Solubility

This compound is a small molecule with a molecular weight of 380.379 g/mol .[2] Its solubility is a key consideration for experimental design. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), it exhibits poor solubility in aqueous solutions.

Data Presentation: this compound Solubility

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)20 mg/mL[3]52.58 mM[3]Sonication and warming (up to 60°C) can aid dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1]
EthanolData not publicly availableData not publicly availableEmpirical testing is recommended to determine solubility for specific applications.
WaterPoor/Insoluble[4][5]Poor/InsolubleReferred to as having "poor solubility" in the context of co-crystallization experiments.[4][5] Direct dissolution in aqueous buffers is not recommended.

Experimental Protocols

2.1. Preparation of Stock Solutions for In Vitro Use

High-concentration stock solutions are typically prepared in DMSO. These can then be diluted into aqueous buffers or cell culture media for final experimental concentrations. The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 262.9 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the mixture thoroughly. If necessary, sonicate the vial in a water bath or warm it to 60°C to facilitate complete dissolution.[1] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1]

2.2. Preparation of Formulations for In Vivo Use

Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Below are two established protocols for preparing formulations suitable for oral gavage or intraperitoneal injection.

Protocol 1: Suspended Solution

This protocol yields a suspended solution with a concentration of 2.17 mg/mL.[1]

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a 21.7 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add the components in the following order, mixing thoroughly after each addition:

    • 100 µL of the this compound/DMSO stock solution

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of saline

  • The final volume will be 1 mL. The resulting mixture is a suspended solution and may require ultrasonic treatment to ensure homogeneity before administration.[1]

Protocol 2: Clear Solution

This protocol results in a clear solution with a concentration of ≥ 2.17 mg/mL.[1]

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Procedure:

  • Prepare a 21.7 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the this compound/DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors.[2] By binding to an allosteric site on the receptor, it potentiates the glutamate-evoked currents, thereby enhancing synaptic transmission and plasticity.[4] This modulation is believed to trigger downstream signaling cascades that contribute to its neurotrophic and antidepressant-like effects.[2] A key pathway involves the increased release of Brain-Derived Neurotrophic Factor (BDNF), which then activates its receptor, Tyrosine kinase receptor B (TrkB). This leads to the activation of downstream pathways such as the mTOR and ERK signaling cascades, ultimately promoting protein synthesis, neurogenesis, and synaptic plasticity.

Tulrampator_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR potentiates BDNF_release BDNF Release AMPAR->BDNF_release activation leads to Glutamate Glutamate Glutamate->AMPAR binds TrkB TrkB Receptor BDNF_release->TrkB activates mTOR mTOR Pathway TrkB->mTOR ERK ERK Pathway TrkB->ERK Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity Neurogenesis Neurogenesis ERK->Neurogenesis

This compound's proposed signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for preparing this compound solutions for in vitro and in vivo experiments.

4.1. In Vitro Solution Preparation Workflow

In_Vitro_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 10-50 mM Stock Solution dissolve->stock_solution aliquot Aliquot stock_solution->aliquot dilute Dilute in Assay Buffer stock_solution->dilute store Store at -20°C / -80°C aliquot->store final_solution Final Working Solution dilute->final_solution end End final_solution->end

Workflow for preparing in vitro solutions.

4.2. In Vivo Formulation Workflow

In_Vivo_Workflow start Start: Prepare DMSO Stock choice Choose Vehicle start->choice vehicle1 Vehicle 1: PEG300, Tween-80, Saline choice->vehicle1 Suspension vehicle2 Vehicle 2: Corn Oil choice->vehicle2 Clear mix1 Mix Sequentially vehicle1->mix1 mix2 Mix vehicle2->mix2 sonicate Sonicate if Needed mix1->sonicate clear_solution Clear Solution mix2->clear_solution suspension Suspended Solution sonicate->suspension administer Administer suspension->administer clear_solution->administer

Workflow for preparing in vivo formulations.

References

Application Notes and Protocols for Oral Administration of Tulrampator in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (also known as CX-1632 and S-47445) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a PAM, this compound does not activate AMPA receptors directly but enhances the receptor's response to the endogenous ligand, glutamate.[2] This modulation leads to a more robust and prolonged activation of the AMPA receptor, which is involved in fast synaptic transmission in the central nervous system.[2]

Preclinical studies in animal models have demonstrated that this compound can enhance cognition and memory.[1] Furthermore, it has shown antidepressant- and anxiolytic-like effects, which are associated with increased levels of brain-derived neurotrophic factor (BDNF) and the stimulation of hippocampal neurogenesis.[1] These properties make this compound a compound of interest for investigating potential treatments for neurodegenerative and psychiatric disorders.

These application notes provide detailed protocols for the oral administration of this compound in mice via gavage, summarize available quantitative data, and illustrate the key signaling pathways involved in its mechanism of action.

Data Presentation

In Vivo Efficacy and Dosage

The following table summarizes reported dosages of this compound (S-47445) used in mice to elicit physiological and behavioral effects.

Administration RouteDosageMouse ModelObserved EffectsReference
Single Oral Gavage10 mg/kgYoung and Old MiceIncreased long-term potentiation (LTP) in hippocampal synapses. Counteracted age-related LTP deficit with chronic treatment.[3]
Chronic Intraperitoneal (i.p.)1 and 3 mg/kg/dayOlfactory Bulbectomy Mouse ModelAntidepressant- and anxiolytic-like effects.
Chronic Subcutaneous (s.c.)0.1, 0.3, and 1 mg/kg/dayAged MiceImproved performance in the radial arm maze task.
Pharmacokinetic Data
CompoundDose (oral gavage)CmaxTmaxOral Bioavailability (%)Reference
Representative Small Molecule20-60 mg/kgVaries~1-2 hours17.7 - 19.5[4]

Note: This data is for a different compound and should be used as a general guideline only. It is highly recommended that researchers perform pilot pharmacokinetic studies for this compound to determine its specific profile under their experimental conditions.

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound (S-47445) powder

  • Distilled water

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice to be treated.

  • Prepare the vehicle solution. A commonly used vehicle for suspending hydrophobic compounds for oral gavage is distilled water with a small percentage of a surfactant like Tween 80. A suggested vehicle is distilled water containing 2% Tween 80 .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle solution to the microcentrifuge tube to achieve the desired final concentration.

  • Vortex the tube vigorously for several minutes to ensure the compound is thoroughly suspended. The solution should appear as a homogenous suspension.

  • Prepare the suspension fresh on the day of the experiment to ensure stability and consistent dosing.

Protocol for Oral Gavage in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (typically 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • 1 ml syringes

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to the experimental room and handling for several days prior to the gavage procedure to minimize stress.

    • Weigh each mouse on the day of the experiment to calculate the precise volume of the this compound suspension to be administered.

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. This immobilizes the head and neck, preventing movement and injury. Ensure the mouse's body is supported.

  • Gavage Needle Measurement and Insertion:

    • Before the first gavage on a new cohort of mice, measure the correct insertion depth for the gavage needle. This is done by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle with a permanent marker.

    • Gently open the mouse's mouth by applying slight pressure at the corners of the jaw.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide easily down the esophagus. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Administration of this compound Suspension:

    • Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to administer the this compound suspension.

    • The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.

    • After administration, gently withdraw the needle in a single smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its home cage and monitor it for any signs of distress, such as difficulty breathing, lethargy, or regurgitation.

    • Ensure the mouse has free access to food and water.

Mandatory Visualizations

Experimental Workflow for Oral Gavage

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep1 Calculate Dose and Vehicle Volume prep2 Weigh this compound Powder prep1->prep2 prep4 Suspend this compound in Vehicle prep2->prep4 prep3 Prepare Vehicle (e.g., 2% Tween 80 in dH2O) prep3->prep4 prep5 Vortex to Homogenize prep4->prep5 admin2 Calculate and Draw Dose Volume prep5->admin2 admin1 Weigh Mouse admin1->admin2 admin5 Administer Suspension admin2->admin5 admin3 Restrain Mouse (Scruffing) admin4 Insert Gavage Needle admin3->admin4 admin4->admin5 admin6 Withdraw Needle admin5->admin6 post1 Return to Home Cage admin6->post1 post2 Monitor for Adverse Effects post1->post2 post3 Proceed with Experimental Endpoint Measurement post2->post3 G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound (PAM) This compound->AMPAR Allosterically Modulates Ion_Influx Na+ / Ca2+ Influx AMPAR->Ion_Influx Opens Channel BDNF_Release BDNF Release Ion_Influx->BDNF_Release Stimulates TrkB TrkB Receptor BDNF_Release->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTORC1 mTORC1 Activation PI3K_Akt->mTORC1 Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) mTORC1->Synaptic_Plasticity Gene_Expression Gene Expression (Cognition, Mood) mTORC1->Gene_Expression

References

Application Notes and Protocols for Intraperitoneal Injection of Tulrampator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (developmental codes: S-47445, CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a high-impact AMPA receptor potentiator, this compound facilitates robust increases in AMPAR activation.[1] In preclinical animal models, it has demonstrated pro-cognitive, antidepressant-like, and anxiolytic-like effects.[1] Furthermore, this compound has been shown to elevate levels of brain-derived neurotrophic factor (BDNF) in the hippocampus and promote hippocampal neurogenesis.[1] The mechanism of action of this compound is believed to involve the potentiation of AMPA receptor signaling, which subsequently triggers the release of BDNF and activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade for synaptic plasticity and protein synthesis. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in a research setting, along with a summary of its mechanism of action and available preclinical data.

Mechanism of Action and Signaling Pathway

This compound allosterically modulates AMPA receptors, enhancing their response to the endogenous ligand glutamate. This potentiation of AMPA receptor activity leads to a cascade of downstream signaling events crucial for synaptic plasticity. A key part of this cascade is the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating the PI3K/Akt signaling pathway, which in turn activates the mTORC1 complex. The activation of mTORC1 is a central node in the regulation of protein synthesis, leading to the phosphorylation of downstream effectors such as the eukaryotic initiation factor 4E-binding proteins (4E-BPs) and the ribosomal protein S6 kinases (S6Ks).[2][3] This signaling cascade ultimately results in increased synthesis of synaptic proteins, contributing to the structural and functional changes that underlie learning and memory.

Tulrampator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds BDNF BDNF AMPAR->BDNF Triggers Release TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates This compound This compound This compound->AMPAR Potentiates BDNF->TrkB Activates mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates 4EBP 4E-BPs mTORC1->4EBP Phosphorylates S6K S6Ks mTORC1->S6K Phosphorylates Protein_Synthesis Synaptic Protein Synthesis 4EBP->Protein_Synthesis Promotes S6K->Protein_Synthesis Promotes Synaptic_Plasticity Synaptic Plasticity (LTP, Dendritic Spines) Protein_Synthesis->Synaptic_Plasticity

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize available quantitative data for this compound from preclinical studies. It is important to note that specific pharmacokinetic and safety data for intraperitoneal administration are limited in publicly available literature.

Table 1: Preclinical Efficacy of this compound (Intraperitoneal Administration in Mice)

ParameterAnimal ModelDose Range (mg/kg, IP)OutcomeReference
Antidepressant-like & Anxiolytic-like EffectsOlfactory Bulbectomy Mice1-10 (daily for 4 weeks)Reversion of hyperactivity and anxiety-like behaviors[4]

Table 2: Preclinical Efficacy of this compound (Oral Administration)

ParameterAnimal ModelDose Range (mg/kg, p.o.)OutcomeReference
Anxiolytic-like & Antidepressant-like EffectsChronic Corticosterone Model (Mice)0.3-10 (daily for 4-5 weeks)Anxiolytic and antidepressant-like effects observed.[4][5]
Cognitive EnhancementAged Mice10 (chronic treatment)Counteracted age-related deficits in Long-Term Potentiation (LTP).[6][6]

Table 3: General Safety Information for High-Impact AMPA Receptor PAMs

Adverse EffectAnimal ModelDoseReference
Motor Coordination Disruptions, Convulsions, NeurotoxicityGeneral Animal ModelsHigh Doses[1]

Experimental Protocols

Materials
  • This compound (S-47445, CX-1632)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695)

  • Sterile gauze pads

  • Appropriate personal protective equipment (gloves, lab coat)

  • Animal scale

Experimental Workflow

experimental_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Tulrampator_Prep This compound Solution Preparation Animal_Acclimation->Tulrampator_Prep Dose_Calculation Dose Calculation Tulrampator_Prep->Dose_Calculation IP_Injection Intraperitoneal Injection Dose_Calculation->IP_Injection Post_Injection_Monitoring Post-Injection Monitoring IP_Injection->Post_Injection_Monitoring Behavioral_Testing Behavioral/Cellular Assays Post_Injection_Monitoring->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow
Protocol for Intraperitoneal Injection of this compound in Mice

1. Preparation of this compound Solution:

  • A recommended vehicle for suspending this compound for intraperitoneal injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • To prepare a 1 mg/mL stock solution, for example, dissolve the appropriate amount of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.[4]

  • Prepare fresh solutions on the day of the experiment.

2. Animal Handling and Restraint:

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Weigh each mouse immediately before injection to ensure accurate dosing.

  • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

3. Intraperitoneal Injection Procedure:

  • The recommended injection volume for mice is typically up to 10 mL/kg of body weight.

  • Disinfect the injection site (lower right or left abdominal quadrant) with a 70% ethanol wipe.

  • Using a 25-27 gauge needle attached to a 1 mL syringe, penetrate the skin and abdominal muscle at a 15-20 degree angle.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

  • Slowly inject the calculated volume of the this compound suspension into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its home cage.

4. Post-Injection Monitoring:

  • Monitor the animals for at least 30 minutes post-injection for any signs of distress, including lethargy, abnormal posture, or respiratory difficulties.

  • For chronic studies, monitor the general health and body weight of the animals regularly.

5. Experimental Considerations:

  • Acute vs. Chronic Dosing: The frequency of administration will depend on the experimental design. For acute studies, a single injection is administered prior to behavioral or cellular assays. For chronic studies, daily injections over several weeks may be required to observe long-term effects.[4]

  • Control Group: An essential component of any study is a control group that receives vehicle-only injections to account for any effects of the vehicle or the injection procedure itself.

  • Dose-Response Studies: To determine the optimal effective dose, it is recommended to conduct a dose-response study using a range of this compound concentrations.

Conclusion

This compound is a promising research compound with the potential to modulate synaptic plasticity and produce therapeutically relevant behavioral effects. The provided protocol for intraperitoneal injection offers a standardized method for administering this compound in preclinical studies. Researchers should carefully consider the experimental design, including appropriate controls and dose-response evaluations, to ensure the generation of robust and reliable data. Further investigation into the specific pharmacokinetic and safety profiles of intraperitoneally administered this compound is warranted to fully characterize its properties.

References

Application Notes: Using Tulrampator to Study Long-Term Potentiation (LTP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tulrampator (developmental codes: S-47445, CX-1632) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the ampakine class of drugs, it enhances glutamatergic neurotransmission by modulating AMPA receptors (AMPARs), which are critical for fast excitatory synaptic transmission in the central nervous system.[2][3] this compound is classified as a "high-impact" ampakine, capable of producing more robust increases in AMPAR activation compared to "low-impact" modulators like CX-516.[1][4] This potentiation of AMPAR function makes this compound a valuable pharmacological tool for studying synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely considered to be a substrate for learning and memory.[5][6][7]

Mechanism of Action

AMPARs mediate the majority of fast excitatory neurotransmission and are crucial for the expression of LTP.[3][6] LTP induction typically requires the activation of NMDA receptors, leading to calcium influx and the activation of downstream signaling cascades.[8] A key expression mechanism of LTP is the increased insertion and function of AMPA receptors in the postsynaptic membrane.[9][10]

This compound and other ampakines bind to an allosteric site on the AMPA receptor, prolonging the channel's opening in the presence of glutamate (B1630785) by affecting desensitization and deactivation processes.[3] This enhanced AMPAR-mediated current strengthens synaptic transmission. By amplifying the response to glutamate, this compound can lower the threshold for LTP induction and enhance its magnitude and stability.[2] Studies have shown that ampakines can reverse deficits in LTP associated with aging or disease models and can promote the structural plasticity of dendritic spines, which is a morphological correlate for LTP.[5][11][12] Furthermore, the action of ampakines has been linked to increased levels of brain-derived neurotrophic factor (BDNF) and activation of mTOR signaling, pathways known to be involved in synaptic strengthening and plasticity.[1][13][14]

Quantitative Data

The following tables summarize quantitative data from studies on this compound and other relevant ampakines in the context of LTP and cognitive enhancement.

Table 1: In Vivo Efficacy of this compound and Related Ampakines

CompoundDoseAnimal ModelKey FindingsReference
This compound (CX-1632) 0.3 mg/kgAdult RodentsImproved episodic and spatial working memory in novel object recognition and T-maze tasks.[3]
CX929 (Ampakine) Twice daily IP injections for 5 daysAngelman Syndrome (AS) Mouse ModelStabilized LTP at levels found in wild-type controls; restored long-term memory in fear conditioning.[11]
CX1846 (Ampakine) Acute treatment 15 min prior to tetanusAged RatsCompletely reversed the significant deficit in LTP observed in aged rats.[5]
CX717 (Ampakine) 0.3 to 10 mg/kgRatsPotently enhanced acquisition and retention of spatial memory. Suboptimal tetanic stimuli produced robust LTP.[2]
CX516 (Ampalex) 35.0 mg/kgRatsMarked and progressive improvement in performance of a spatial delayed-nonmatch-to-sample (DNMS) task.[15]

Table 2: In Vitro Effects of Ampakines on LTP

CompoundConcentrationPreparationKey FindingsReference
CX546 (Ampakine) Prolonged TreatmentOrganotypic Hippocampal Slice CulturesTreated slices showed prolonged and enhanced potentiation upon LTP induction. More pronounced spine head enlargement after treatment.[12]
CX516 (Ampakine) Not SpecifiedHippocampal Slices (Chloroquine-treated)Returned mEPSC frequency and amplitude to near-normal levels; recovered single-channel properties (probability of opening, mean open time).[16]
Cyclothiazide (CTZ) 30-100 µMHippocampal SlicesSlowed the decay of EPSCs to a significantly greater degree in potentiated synapses compared to control.[17]

Experimental Protocols

Below are detailed protocols for studying the effects of this compound on LTP in both in vitro and in vivo settings. These are generalized protocols based on standard methodologies cited in the literature for ampakines.

Protocol 1: In Vitro LTP Measurement in Hippocampal Slices

This protocol describes how to measure LTP in acute hippocampal slices from rodents and assess the modulatory effect of this compound.

1. Materials and Reagents

  • Animals: Young adult rodents (e.g., C57BL/6 mice or Wistar rats, P21-P40).

  • Artificial Cerebrospinal Fluid (aCSF) for Dissection (Slicing Buffer): High sucrose, low calcium aCSF, chilled to 0-4°C and continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 212 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 2 MgSO₄, 1 CaCl₂.

  • aCSF for Recording: Standard aCSF, bubbled with 95% O₂ / 5% CO₂ at room temperature or 32°C. Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.5 MgSO₄, 2.5 CaCl₂.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should be <0.1%.

  • Equipment: Vibrating microtome (vibratome), interface or submerged recording chamber, electrophysiology rig (amplifier, digitizer, stimulator), glass microelectrodes, perfusion system.

2. Procedure

  • Slice Preparation:

    • Anesthetize the animal and rapidly decapitate.

    • Quickly dissect the brain and place it in ice-cold, oxygenated slicing buffer.

    • Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated standard aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at ~2 mL/min.

    • Place a stimulating electrode in the Schaffer collateral pathway (for CA1 LTP) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7]

    • Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 40-50% of the maximal fEPSP response.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 1-30 µM). The optimal concentration should be determined empirically.

    • Allow the drug to perfuse for 20-30 minutes before inducing LTP, observing any change in baseline synaptic transmission.

  • LTP Induction:

    • Induce LTP using a standard protocol, such as high-frequency stimulation (HFS) (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or theta-burst stimulation (TBS) (e.g., 5 bursts of 5 pulses at 100 Hz, delivered at 200 ms (B15284909) intervals).[18][19]

  • Post-Induction Recording and Analysis:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

    • Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

    • The magnitude of LTP is typically measured as the average percentage increase of the fEPSP slope during the last 10 minutes of the recording compared to baseline.[20]

    • Compare the magnitude and stability of LTP in slices treated with this compound to vehicle-treated control slices.

Protocol 2: In Vivo LTP Measurement in Anesthetized Rodents

This protocol outlines the procedure for assessing this compound's effect on LTP in the hippocampus of an anesthetized rat or mouse.

1. Materials and Reagents

  • Animals: Adult rodents (e.g., Sprague-Dawley rats, 250-350 g).

  • Anesthetics: Urethane or other suitable anesthetic.

  • This compound Formulation: Prepare this compound for systemic administration (e.g., intraperitoneal injection, oral gavage) in a suitable vehicle.

  • Equipment: Stereotaxic frame, stimulating and recording electrodes (e.g., Teflon-coated tungsten), electrophysiology recording system, surgical tools.

2. Procedure

  • Animal Preparation and Surgery:

    • Anesthetize the animal and mount it in a stereotaxic frame. Maintain body temperature with a heating pad.

    • Perform a craniotomy over the hippocampus.

    • Using stereotaxic coordinates, lower the stimulating electrode into the perforant path or Schaffer collaterals and the recording electrode into the dentate gyrus or CA1 pyramidal cell layer, respectively.

  • Drug Administration:

    • Administer this compound or vehicle systemically (e.g., IP injection). Doses used in previous rodent studies (0.3 mg/kg) can serve as a starting point.[3] The timing of administration should account for the drug's pharmacokinetics to ensure it is active during LTP induction. Acute treatment 15-30 minutes prior to stimulation is common for ampakines.[5]

  • Electrophysiological Recording and LTP Induction:

    • Record baseline fEPSPs as described in the in vitro protocol.

    • Once a stable baseline is achieved, induce LTP using an HFS or TBS protocol appropriate for in vivo preparations.

    • Monitor the fEPSP slope for 1-2 hours or longer post-induction.

  • Data Analysis:

    • Normalize and analyze the data as described for the in vitro protocol. Compare the LTP magnitude between the this compound-treated group and the vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound in LTP studies.

Tulrampator_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_downstream Downstream Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR:f0 Binds NMDAR NMDA Receptor Glutamate->NMDAR Ca_ion Ca²⁺ Influx AMPAR->Ca_ion Enhanced Na⁺/ Ca²⁺ Conductance NMDAR->Ca_ion Ca²⁺ Conductance CaMKII CaMKII mTOR mTOR CaMKII->mTOR LTP_Expression AMPAR Trafficking & Insertion CaMKII->LTP_Expression PKC PKC PKC->LTP_Expression BDNF BDNF Synthesis mTOR->BDNF BDNF->LTP_Expression Promotes Plasticity Synaptic Strengthening (LTP Expression) LTP_Expression->Plasticity This compound This compound (PAM) This compound->AMPAR:f1 Modulates Ca_ion->CaMKII Ca_ion->PKC

Caption: Signaling pathway for this compound-enhanced LTP.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Sacrifice & Brain Dissection A2 Hippocampal Slice Preparation (400 µm) A1->A2 A3 Slice Recovery (≥ 1 hour in aCSF) A2->A3 B1 Transfer Slice to Recording Chamber A3->B1 B2 Position Electrodes (Stimulating & Recording) B1->B2 B3 Record Stable Baseline (20-30 min) B2->B3 C1 Apply this compound or Vehicle via Perfusion B3->C1 D1 Induce LTP (e.g., Theta-Burst Stimulation) C1->D1 D2 Record Post-Induction (≥ 60 min) D1->D2 E1 Measure fEPSP Slope D2->E1 E2 Normalize to Baseline E1->E2 E3 Compare LTP Magnitude (Drug vs. Vehicle) E2->E3

Caption: Experimental workflow for an in vitro LTP study.

Ampakine_Classification cluster_types Functional Impact cluster_examples Examples Ampakines Ampakines (AMPAR PAMs) LowImpact Low-Impact Ampakines->LowImpact HighImpact High-Impact Ampakines->HighImpact CX516 CX-516 LowImpact->CX516 Farampator Farampator LowImpact->Farampator This compound This compound (CX-1632) HighImpact->this compound CX546 CX-546 HighImpact->CX546

Caption: Classification of ampakines by functional impact.

References

Application Notes and Protocols for Tulrampator (S-47445) in Preclinical Models of Anxiety and Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator, also known as S-47445 or CX1632, is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor.[1][2] Glutamatergic system dysfunction is implicated in the pathophysiology of major depressive disorder (MDD) and anxiety.[3][4] By binding to an allosteric site on the AMPA receptor, this compound enhances glutamatergic neurotransmission in the presence of the endogenous ligand, glutamate.[5][6] This modulation aims to correct deficits in synaptic plasticity and neurotrophic factor expression associated with depression and anxiety.[3][4][5] Preclinical studies have demonstrated its antidepressant- and anxiolytic-like effects in various rodent models, suggesting its potential as a novel therapeutic agent.[1][3][4][7] The mechanism is believed to involve the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and subsequent activation of the mTOR signaling pathway, which are crucial for neurogenesis and synaptic plasticity.[5][7]

Mechanism of Action: AMPA Receptor Modulation

This compound acts as a PAM, which means it does not activate the AMPA receptor directly but enhances the receptor's response to glutamate.[6] It is thought to work by slowing the receptor's desensitization or deactivation, thereby prolonging the synaptic current.[5][8] This enhanced AMPA receptor throughput is believed to trigger downstream signaling cascades, including the BDNF-mTOR pathway, leading to increased synaptic strength and the formation of new dendritic spines.[5][9]

Tulrampator_MOA cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate Binding Site Allosteric Site Glutamate->AMPAR:f1 Binds BDNF ↑ BDNF Release AMPAR->BDNF Enhances Throughput mTOR ↑ mTOR Signaling BDNF->mTOR Plasticity Synaptic Plasticity Neurogenesis mTOR->Plasticity Response Therapeutic Effects (Antidepressant, Anxiolytic) Plasticity->Response This compound This compound (S-47445) This compound->AMPAR:f2 Binds

Figure 1. Simplified signaling pathway for this compound's mechanism of action.

Quantitative Data Summary from Preclinical Studies

The following tables summarize the quantitative findings from key behavioral studies investigating this compound (S-47445) in rodent models of depression and anxiety.

Table 1: Antidepressant-Like Efficacy of Chronic this compound (S-47445) Administration

Animal Model Behavioral Test Species/Strain Doses (mg/kg, p.o.) Key Findings Reference
Corticosterone (B1669441) (CORT) Model Splash Test Mouse 3, 10 Reversed CORT-induced decrease in grooming duration. [3]
Corticosterone (CORT) Model Tail Suspension Test (TST) Mouse 0.3, 1, 3, 10 Dose-dependently decreased immobility time. [3]
Corticosterone (CORT) Model Forced Swim Test (FST) Mouse 3, 10 Decreased immobility duration. [3][4]
Chronic Mild Stress (CMS) Sucrose (B13894) Consumption Rat 1, 3, 10 Rapidly reversed stress-induced anhedonia. [3][4]

| Olfactory Bulbectomy (OB) | Open Field Test | C57BL/6J Mouse | 1, 3, 10 (i.p.) | Reduced OB-induced locomotor hyperactivity. |[7] |

Table 2: Anxiolytic-Like Efficacy of Chronic this compound (S-47445) Administration

Animal Model Behavioral Test Species/Strain Doses (mg/kg, p.o.) Key Findings Reference
Corticosterone (CORT) Model Elevated Plus Maze (EPM) Mouse 1, 3, 10 Reversed CORT-induced decrease in time spent and entries into open arms. [3]
Corticosterone (CORT) Model Open Field (OF) Mouse 1 Reversed CORT-induced anxiety phenotype (increased time in center). [3][4]
Corticosterone (CORT) Model Novelty Suppressed Feeding (NSF) Mouse 1, 3, 10 Reversed CORT-induced increase in latency to feed. [3]

| Olfactory Bulbectomy (OB) | Open Field Test | C57BL/6J Mouse | 1, 3 (i.p.) | Increased central activity, indicating anxiolytic effect. |[7] |

Experimental Protocols

The following are detailed protocols for common behavioral assays used to evaluate the antidepressant and anxiolytic effects of this compound. A typical experimental workflow is diagrammed below.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Dosing cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1-2 weeks) Model_Induction Stress Model Induction (e.g., Chronic CORT or CMS) (3-5 weeks) Acclimatization->Model_Induction Grouping Random Assignment to Groups (Vehicle, this compound, Positive Control) Model_Induction->Grouping Dosing Chronic Daily Dosing (e.g., p.o. or i.p.) (4-5 weeks) Grouping->Dosing Anxiety_Tests Anxiety-Related Tests (EPM, OF, NSF) Dosing->Anxiety_Tests Depression_Tests Depression-Related Tests (FST, TST, Splash Test) Anxiety_Tests->Depression_Tests Data_Collection Automated & Manual Data Collection Depression_Tests->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Bio_Analysis Post-Mortem Analysis (BDNF, mTOR levels) Stats->Bio_Analysis

Figure 2. General experimental workflow for preclinical behavioral studies.

This model induces a depressive and anxiety-like phenotype in mice through the chronic administration of corticosterone, mimicking the effects of prolonged stress.

  • Animals: Adult male mice (e.g., C57BL/6).

  • Procedure:

    • Administer corticosterone (e.g., 20 mg/kg) subcutaneously (s.c.) or in drinking water daily for a period of 4-5 weeks to induce the phenotype.

    • Concurrently, administer this compound (S-47445) at desired doses (e.g., 0.3, 1, 3, 10 mg/kg) via oral gavage (p.o.) daily.[3]

    • Include a vehicle control group (receiving the drug solvent) and a positive control group (e.g., Fluoxetine, 18 mg/kg, p.o.).[3]

    • After the treatment period (e.g., 28 days), conduct behavioral tests.

The EPM test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the final dose of this compound or vehicle approximately 60 minutes before testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • Parameters Measured:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

    • Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group.[3]

The FST is a widely used test to screen for antidepressant efficacy, based on the principle of behavioral despair.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the final dose of this compound or vehicle approximately 60 minutes before the test.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • Record the session for later analysis.

    • Parameter Measured:

      • Duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • Interpretation: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated control group.[3]

This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water. It is commonly used in the Chronic Mild Stress (CMS) model.

  • Procedure:

    • Habituation: Acclimate rats to consuming a 1% sucrose solution from two bottles in their home cage.

    • Baseline: After habituation, measure individual 24-hour consumption of the 1% sucrose solution.

    • CMS Induction: Subject rats to a protocol of varied, unpredictable, low-grade stressors for several weeks.

    • Treatment: Begin chronic daily administration of this compound (e.g., 1, 3, 10 mg/kg, i.p.) or a positive control (e.g., Imipramine, 10 mg/kg, i.p.).[3][4]

    • Testing: Once weekly, deprive rats of food and water for a period (e.g., 15 hours), then present them with two pre-weighed bottles, one with 1% sucrose solution and one with tap water, for 1 hour.

    • Parameter Measured:

      • Sucrose preference = (Sucrose solution consumed / Total liquid consumed) x 100.

    • Interpretation: An antidepressant-like effect is demonstrated by a significant reversal of the stress-induced decrease in sucrose preference.[3][4]

Application Notes and Considerations

  • Route of Administration: Most preclinical studies have used oral (p.o.) or intraperitoneal (i.p.) administration.[3][7] The choice should be consistent within a study and justified based on pharmacokinetic properties.

  • Treatment Duration: this compound has shown efficacy after chronic administration (e.g., 4-5 weeks).[3][4] Acute dosing paradigms may not be sufficient to observe behavioral effects related to neuroplastic changes.

  • Animal Models: The choice of model is critical. Stress-based models like chronic corticosterone administration or chronic mild stress are highly relevant for studying the pathophysiology of depression and anxiety.[3][5]

  • Behavioral Test Battery: It is recommended to use a battery of tests to assess different aspects of anxiety and depression (e.g., EPM for anxiety, FST for behavioral despair, Sucrose Preference for anhedonia).[3][4]

  • Mechanism-Based Analysis: Behavioral findings should be correlated with biological measures. Post-mortem analysis of brain tissue (particularly the hippocampus and prefrontal cortex) for levels of BDNF, phospho-mTOR, and markers of neurogenesis can provide mechanistic support for the observed effects.[5][7]

  • Dose-Response: A dose-response study is essential to identify the optimal therapeutic window. High-impact AMPA PAMs like this compound may have a narrow therapeutic index, with higher doses potentially leading to adverse effects such as motor coordination issues or convulsions.[1][2] The effective dose range in rodents appears to be between 1 and 10 mg/kg.[3][4][7]

References

Application Notes and Protocols for Electrophysiological Recording with Tulrampator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (formerly known as S-47445 or CX-1632) is a potent, "high-impact" positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As an AMPA receptor potentiator, this compound enhances the receptor's response to the endogenous ligand glutamate (B1630785), thereby increasing excitatory neurotransmission. This mechanism of action has positioned this compound as a compound of interest for its potential therapeutic effects in a range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and cognitive impairment.[1][2] Preclinical studies have demonstrated its pro-cognitive, antidepressant-like, and neurotrophic properties, including the ability to increase brain-derived neurotrophic factor (BDNF) levels and promote hippocampal neurogenesis.[1]

These application notes provide detailed protocols for the use of this compound in electrophysiological studies, enabling researchers to investigate its effects on synaptic transmission and plasticity. The provided methodologies are based on established techniques for whole-cell patch-clamp and long-term potentiation (LTP) recordings in brain slices.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound from in vitro and in vivo electrophysiological and related studies.

Table 1: In Vitro Potentiation of AMPA Receptor Subtypes by this compound

AMPA Receptor SubtypeEC₅₀ (µM)Maximum Potentiation
GluA1 flop~2.5-5.4Greater potentiation
GluA2 flip~2.5-5.4Not specified
GluA4 flip~2.5-5.4Not specified
GluA4 flop0.7Not specified

Data extracted from studies on human and rat receptors.[1][3]

Table 2: Effects of this compound on Glutamate-Evoked Currents

ParameterConcentrationEffect
AMPA-evoked inward currents (rat cortex mRNA in Xenopus oocytes)EC₅₀ = 6.5 µMUp to ~8-fold enhancement
Glutamate-evoked currents (repetitive pulses)0.1 µM and 0.3 µMProgressive potentiation from the second pulse
Receptor response decay time (GluA1flop/GluA2flip)0.1 µMDecrease
Sensitivity to glutamate0.1 µMIncrease

[1][3]

Table 3: In Vivo Effects of this compound on Long-Term Potentiation (LTP) in Mice

Animal ModelTreatmentLTP Effect
Young, alert miceSingle oral administration (10 mg/kg)Significantly increased LTP in CA3-CA1 hippocampal synapses
Old, alert animalsChronic treatment (10 mg/kg)Significantly counteracted age-related LTP deficit

[4][5]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound acts as a positive allosteric modulator at the AMPA receptor. It binds to a site distinct from the glutamate binding site, inducing a conformational change that enhances the receptor's function. This leads to an increased influx of Na⁺ and Ca²⁺ ions upon glutamate binding, resulting in a stronger and more prolonged depolarization of the postsynaptic neuron. This enhanced synaptic transmission is believed to underlie its effects on synaptic plasticity and its potential therapeutic benefits.

Tulrampator_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPA Receptor Ion_Channel Ion Channel AMPAR->Ion_Channel Opens Tulrampator_Binding This compound Binding Site Tulrampator_Binding->AMPAR Modulates Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic_Neuron Na+/Ca2+ Influx Enhanced_Depolarization Enhanced Depolarization Postsynaptic_Neuron->Enhanced_Depolarization Glutamate->AMPAR Binds This compound This compound This compound->Tulrampator_Binding Binds

Mechanism of this compound at the synapse.
Experimental Workflow for Whole-Cell Patch-Clamp Recording

This workflow outlines the key steps for investigating the effect of this compound on synaptic currents using whole-cell patch-clamp electrophysiology in brain slices.

Electrophysiology_Workflow Slice_Prep Brain Slice Preparation (e.g., Hippocampus) Recovery Slice Recovery (ACSF at 32-34°C) Slice_Prep->Recovery Transfer Transfer to Recording Chamber Recovery->Transfer Patch Obtain Whole-Cell Patch Clamp Recording Transfer->Patch Baseline Record Baseline Synaptic Currents (e.g., EPSCs) Patch->Baseline Application Bath Apply this compound Baseline->Application Recording Record Synaptic Currents in Presence of this compound Application->Recording Washout Washout this compound Recording->Washout Post_Washout Record Post-Washout Synaptic Currents Washout->Post_Washout Analysis Data Analysis (Amplitude, Frequency, Kinetics) Post_Washout->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Determine Tulrampator Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulrampator (formerly S-47445 or CX-1632) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate (B1630785), rather than activating the receptor directly.[1] This modulation leads to a more robust activation of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system.[1][2] The mechanism of action of this compound is believed to involve the potentiation of AMPA receptor-mediated signaling, which in turn can lead to downstream effects such as increased production of brain-derived neurotrophic factor (BDNF) and activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3] These downstream effects are associated with neurotrophic and neuroplasticity-promoting activities.[1][2]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The assays are designed to assess its direct effect on AMPA receptor function and its impact on key downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its in vitro characterization.

Tulrampator_Signaling_Pathway cluster_membrane Cell Membrane AMPA_Receptor AMPA Receptor Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx Channel Opening This compound This compound (PAM) This compound->AMPA_Receptor Allosteric Modulation Glutamate Glutamate Glutamate->AMPA_Receptor Agonist BDNF_Release BDNF Release Ca_Influx->BDNF_Release Triggers TrkB_Receptor TrkB Receptor BDNF_Release->TrkB_Receptor Activates mTOR_Signaling mTOR Signaling TrkB_Receptor->mTOR_Signaling Activates Synaptic_Plasticity Synaptic Plasticity & Neurotrophic Effects mTOR_Signaling->Synaptic_Plasticity

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_primary cluster_secondary Start Start: Compound (this compound) Primary_Assays Primary Assays (Direct Target Engagement) Start->Primary_Assays Secondary_Assays Secondary Assays (Downstream Effects) Start->Secondary_Assays Electrophysiology Electrophysiology (Patch-Clamp) Primary_Assays->Electrophysiology Calcium_Imaging Calcium Imaging (FLIPR) Primary_Assays->Calcium_Imaging BDNF_ELISA BDNF Release (ELISA) Secondary_Assays->BDNF_ELISA Western_Blot mTOR Pathway (Western Blot) Secondary_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation End Efficacy Profile Data_Analysis->End Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis BDNF_ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound efficacy testing.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters for this compound (S-47445) and comparative compounds in various cell-based assays.

Table 1: Potency of this compound on AMPA Receptor Subtypes

AMPA Receptor SubtypeEC50 (µM)Reference
GluA1/2/4 (flip and flop variants)2.5 - 5.4[4]
GluA4 (flop variant)0.7[4]

Table 2: Effects of this compound on AMPA Receptor Kinetics

ParameterConcentration (µM)ObservationReference
Receptor Response Decay Time0.1Decreased[4]
Sensitivity to Glutamate0.1Increased[4]

Experimental Protocols

Electrophysiology Assay for AMPA Receptor Potentiation

This protocol is designed to measure the potentiation of glutamate-evoked currents by this compound in cells expressing AMPA receptors using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA1/GluA2)

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)

  • Poly-D-lysine coated coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • Glutamate stock solution (100 mM)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Protocol:

  • Cell Culture: Plate HEK293 cells expressing the target AMPA receptor subtype onto poly-D-lysine coated coverslips 24-48 hours before the experiment.

  • Preparation: Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a single cell. Hold the membrane potential at -60 mV.

  • Baseline Recording: Apply a brief pulse of glutamate (e.g., 1 mM for 10 ms) using a fast-application system to evoke an inward current. Record the baseline response.

  • This compound Application: Perfuse the cell with external solution containing the desired concentration of this compound for 2-5 minutes.

  • Potentiation Measurement: While in the presence of this compound, apply the same glutamate pulse as in step 4 and record the potentiated current.

  • Dose-Response: Repeat steps 4-6 with a range of this compound concentrations to determine the EC50.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation for each concentration.

FLIPR-Based Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration as an indicator of AMPA receptor activation and potentiation by this compound.

Materials:

  • HEK293 cells co-expressing the desired AMPA receptor subtype and a calcium-permeable channel or a suitable G-protein to couple to calcium signaling.

  • Black, clear-bottom 96- or 384-well plates, poly-D-lysine coated

  • Cell culture medium

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

  • Glutamate stock solution

  • This compound stock solution

  • FLIPR instrument (e.g., FLIPR Tetra)

Protocol:

  • Cell Plating: Seed cells into the microplates and incubate overnight at 37°C, 5% CO₂.[5]

  • Dye Loading: Prepare the FLIPR Calcium Assay Kit dye-loading solution according to the manufacturer's instructions. Add an equal volume of the dye-loading solution to each well.[5]

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.[6]

  • Compound Plate Preparation: Prepare a plate with varying concentrations of this compound and a fixed, sub-maximal concentration of glutamate.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Initiate the automated addition of the this compound and glutamate solution to the cell plate. d. Continuously record the fluorescence signal for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the dose-dependent potentiation of the glutamate response by this compound and calculate the EC50.

BDNF Release Assay (ELISA)

This protocol quantifies the amount of BDNF released from primary neurons or neuronal cell lines following treatment with this compound.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 24-well plates

  • This compound stock solution

  • Glutamate stock solution

  • BDNF ELISA kit

  • Plate reader

Protocol:

  • Cell Culture: Plate neurons in poly-D-lysine coated 24-well plates and culture until mature (for primary neurons, typically 10-14 days in vitro).

  • Treatment: a. Gently replace the culture medium with fresh, serum-free medium. b. Add varying concentrations of this compound, with or without a co-application of a low concentration of glutamate, to the wells. Include a vehicle control. c. Incubate for a specified period (e.g., 24 hours).

  • Sample Collection: Carefully collect the conditioned medium from each well.

  • ELISA: Perform the BDNF ELISA according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the BDNF standards. Determine the concentration of BDNF in each sample and express the results as a fold change over the vehicle control.

Western Blot for mTOR Pathway Activation

This protocol assesses the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream targets, such as p70S6 kinase (p70S6K) and S6 ribosomal protein.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Cell culture medium

  • This compound stock solution

  • Glutamate stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture and treat cells with this compound and/or glutamate as described in the BDNF release assay.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a fold change over the vehicle control.

References

Application Notes and Protocols: Preparation of Tulrampator Vehicle for In vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of tulrampator vehicles suitable for in vivo research settings. This compound (also known as CX-1632 and S-47445) is an orally active, selective AMPA receptor modulator with limited aqueous solubility.[1][2][3] Proper vehicle selection and preparation are critical for ensuring accurate dosing and maximizing bioavailability in preclinical studies.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₂₀H₁₇FN₄O₃[2][3]
Molecular Weight380.37 g/mol [2]
SolubilityDMSO: 20 mg/mL (52.58 mM)[2]
Storage (Powder)-20°C for up to 3 years[2]
Storage (In Solvent)-80°C for up to 1 year[2]

Recommended Vehicle Formulations for In Vivo Administration

Two primary vehicle formulations are recommended for the administration of this compound in animal studies, yielding either a suspended solution or a clear solution. The choice of vehicle may depend on the desired route of administration (oral or intraperitoneal) and the required dosing volume.

Formulation ComponentProtocol 1: Suspended SolutionProtocol 2: Clear Solution
Dimethyl sulfoxide (B87167) (DMSO)10%10%
Polyethylene glycol 300 (PEG300)40%-
Tween-805%-
Saline45%-
Corn Oil-90%
Resulting Solubility 2.17 mg/mL ≥ 2.17 mg/mL
Appearance Suspended SolutionClear Solution
Recommended Routes Oral (p.o.), Intraperitoneal (i.p.)Oral (p.o.)

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound as a Suspended Solution

This protocol is suitable for preparing a 2.17 mg/mL suspended solution of this compound for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. For example, to prepare a 21.7 mg/mL stock, dissolve 21.7 mg of this compound in 1 mL of DMSO.

  • Add Solvents Sequentially: In a sterile conical tube, add the solvents in the following order, ensuring thorough mixing after each addition:

    • Add 400 µL of PEG300 to 100 µL of the this compound/DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Add 450 µL of saline to bring the total volume to 1 mL.

  • Ensure Homogeneity: Vortex the final mixture vigorously. If precipitation is observed, use an ultrasonic bath to aid in the dissolution and create a uniform suspension.[1]

  • Storage: Use the prepared formulation immediately. If short-term storage is necessary, it should be stored at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution can be stored at -80°C for up to one year.[1][2]

Protocol 2: Preparation of this compound as a Clear Solution

This protocol yields a clear solution of this compound with a solubility of at least 2.17 mg/mL, suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile conical tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: As in Protocol 1, prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • Combine Components: In a sterile conical tube, add 900 µL of corn oil to 100 µL of the this compound/DMSO stock solution.

  • Ensure Homogeneity: Vortex the mixture thoroughly until a clear, homogenous solution is achieved.

  • Storage: This formulation should be used immediately. Due to the potential for degradation with prolonged storage, it is not recommended for studies with dosing periods exceeding half a month.[1]

In Vivo Dosing Information

Published studies have utilized this compound across a range of doses and administration routes.

Animal ModelDose RangeAdministration RouteEffect
CORT Mice Model0.3-10 mg/kgOral gavage (daily for 4-5 weeks)Anxiolytic- and antidepressant-like effects
Olfactory Bulbectomy Mice1-10 mg/kgIntraperitoneal injection (daily for 4 weeks)Reversion of hyperactivity and anxiety

Data sourced from MedChemExpress.[1]

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Suspended Solution Preparation cluster_1 Protocol 2: Clear Solution Preparation P1_Start Start: Weigh this compound P1_DMSO Dissolve in DMSO (10% final volume) P1_Start->P1_DMSO P1_PEG300 Add PEG300 (40% final volume) P1_DMSO->P1_PEG300 P1_Tween Add Tween-80 (5% final volume) P1_PEG300->P1_Tween P1_Saline Add Saline (45% final volume) P1_Tween->P1_Saline P1_Mix Vortex / Sonicate P1_Saline->P1_Mix P1_End Suspended Solution (2.17 mg/mL) P1_Mix->P1_End P2_Start Start: Weigh this compound P2_DMSO Dissolve in DMSO (10% final volume) P2_Start->P2_DMSO P2_CornOil Add Corn Oil (90% final volume) P2_DMSO->P2_CornOil P2_Mix Vortex P2_CornOil->P2_Mix P2_End Clear Solution (>=2.17 mg/mL) P2_Mix->P2_End

Caption: Workflow for this compound Vehicle Preparation.

G cluster_formulation Formulation Components & Rationale cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 This compound This compound (Active Pharmaceutical Ingredient) DMSO DMSO (Solubilizing Agent) This compound->DMSO PEG300 PEG300 (Co-solvent) DMSO->PEG300 Protocol 1 CornOil Corn Oil (Lipid Vehicle) DMSO->CornOil Protocol 2 Tween80 Tween-80 (Surfactant/Emulsifier) PEG300->Tween80 Protocol 1 Saline Saline (Aqueous Vehicle) Tween80->Saline Protocol 1 P1_Suspension Suspended Solution Saline->P1_Suspension P2_Solution Clear Solution CornOil->P2_Solution P1_Route Oral / IP P1_Suspension->P1_Route P2_Route Oral P2_Solution->P2_Route

Caption: Logical Relationship of Formulation Components.

References

Application Notes and Protocols: Chronic vs. Acute Dosing of Tulrampator (CX1632)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the differential effects and experimental considerations for chronic versus acute dosing schedules of Tulrampator (also known as S-47445 and CX1632), a high-impact positive allosteric modulator of the AMPA receptor. The following protocols and data are compiled from preclinical studies to guide future research and development.

Introduction

This compound is a potent AMPA receptor modulator that has shown promise in preclinical models for treating cognitive deficits and mood disorders.[1][2] The choice between an acute and a chronic dosing regimen is critical and depends on the therapeutic indication and the specific endpoints of a study. Acute administration is often employed to assess immediate cognitive enhancement, while chronic dosing is typically used to investigate long-term neuroplastic changes and therapeutic effects in models of chronic diseases like depression and Alzheimer's disease.[2][3]

Mechanism of Action: AMPA Receptor Potentiation

This compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, which potentiates the receptor's response to glutamate. This leads to increased synaptic plasticity, which is thought to underlie its effects on learning, memory, and mood. The downstream signaling cascade involves the activation of pathways critical for neurogenesis and synaptic strengthening.

Tulrampator_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_release Glutamate Release AMPA_R AMPA Receptor Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Activates Signaling_Cascade Downstream Signaling (e.g., BDNF, mTOR) Ca_ion->Signaling_Cascade Initiates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, Neurogenesis) Signaling_Cascade->Synaptic_Plasticity Promotes This compound This compound (CX1632) This compound->AMPA_R Potentiates Glutamate_release->AMPA_R Binds Acute_Dosing_Workflow start Start hab Animal Habituation start->hab admin Acute this compound (0.3 mg/kg) or Vehicle Administration (Oral) hab->admin pre_treat Pre-treatment Period (30-60 min) admin->pre_treat testing Behavioral Testing pre_treat->testing ort Object Recognition Test testing->ort tmaze T-Maze Spontaneous Alternation testing->tmaze analysis Data Analysis ort->analysis tmaze->analysis end End analysis->end Chronic_Dosing_Workflow start Start induction Induce Depressive-like State (Corticosterone for 4 weeks) start->induction treatment Chronic this compound (1, 3, 10 mg/kg) or Vehicle Administration (Oral, daily for 4 weeks) induction->treatment testing Behavioral Testing (Final week of treatment) treatment->testing epm Elevated Plus Maze testing->epm oft Open Field Test testing->oft fst_tst Forced Swim Test & Tail Suspension Test testing->fst_tst splash Splash Test testing->splash analysis Data Analysis epm->analysis oft->analysis fst_tst->analysis splash->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Tulrampator Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the stability of Tulrampator in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For long-term stability, this compound stock solutions should be prepared in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to store these stock solutions at -80°C for up to one year or at -20°C for shorter periods.[1] When preparing for in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used, but these solutions should be prepared fresh on the day of use.[2]

Q2: My this compound solution in DMSO has precipitated after being stored at -20°C. What should I do?

A2: Precipitation of this compound from a concentrated DMSO stock solution upon freezing is a common issue. To redissolve the compound, gentle warming of the vial to 37°C and sonication is recommended until the solution is clear.[1][2] Before use, always ensure the solution is completely clear. Hygroscopic DMSO can significantly impact solubility, so it is advisable to use newly opened DMSO for preparing stock solutions.[2]

Q3: I observed a change in the color of my this compound solution. What could be the cause?

A3: A color change in your this compound solution may indicate chemical degradation. This could be due to exposure to light (photodegradation), elevated temperatures, or incompatible pH conditions. It is crucial to perform a stability analysis using a validated analytical method, such as HPLC-UV, to check for the presence of degradation products.

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing lactam and triazine rings, potential degradation pathways in aqueous solutions include hydrolysis and oxidation. Hydrolysis may occur at the oxazino-dione ring, particularly under acidic or basic conditions. Oxidative degradation could affect the electron-rich aromatic and heterocyclic rings.

Q5: I see new peaks in my HPLC chromatogram after my this compound solution was exposed to room temperature for an extended period. What do these peaks represent?

A5: The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products. To identify the nature of these degradants, a forced degradation study can be performed under various stress conditions (acid, base, oxidation, heat, light). The results from such a study can help in characterizing the degradation products and understanding the stability profile of this compound. Our recommended stability-indicating HPLC method is designed to separate these potential degradation products from the parent compound.

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound and hypothetical stability data from a forced degradation study.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
In DMSO-80°C1 year[1]

Table 2: Hypothetical Forced Degradation of this compound in Solution (1 mg/mL in 50:50 Acetonitrile (B52724):Water)

Stress ConditionDuration (hours)Temperature% Degradation (Hypothetical)
0.1 M HCl2460°C15.2%
0.1 M NaOH860°C25.8%
3% H₂O₂24Room Temp8.5%
Heat4880°C12.1%
Photostability (ICH Q1B)24Room Temp5.3%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).[1]

  • If necessary, sonicate the solution in a water bath to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Note: This method is a general guideline and may require optimization for specific applications and equipment.

Protocol 3: Forced Degradation Study of this compound
  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Incubate the this compound solution at 80°C.

  • Photodegradation: Expose the this compound solution to light according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by the stability-indicating HPLC-UV method described in Protocol 2.

Visualizations

AMPAR Signaling Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Allosteric Modulation Ca_Influx Ca²+ Influx AMPAR->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->AMPAR Binds BDNF_Release BDNF Release Ca_Influx->BDNF_Release mTOR_Activation mTOR Activation BDNF_Release->mTOR_Activation Synaptic_Plasticity Synaptic Plasticity (LTP) mTOR_Activation->Synaptic_Plasticity Neurogenesis Neurogenesis mTOR_Activation->Neurogenesis

Caption: this compound's mechanism of action on the AMPA receptor signaling pathway.

Stability_Testing_Workflow start Start: this compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc data Quantify this compound Peak Area and Degradant Peaks hplc->data report Report % Degradation and Identify Degradation Profile data->report end End report->end

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Guide start Issue: Unexpected Results with this compound Solution q1 Is the solution clear? start->q1 q2 Are there new peaks in the HPLC chromatogram? start->q2 a1_yes Proceed with experiment q1->a1_yes Yes a1_no Warm to 37°C and sonicate. Use freshly opened DMSO. q1->a1_no No a2_yes Potential degradation. Review storage conditions and perform forced degradation study. q2->a2_yes Yes a2_no Check HPLC method parameters (e.g., column, mobile phase). q2->a2_no No

Caption: A logical troubleshooting guide for common issues with this compound solutions.

References

Potential neurotoxic effects of high-dose Tulrampator

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the high-impact AMPA receptor positive allosteric modulator (PAM), Tulrampator (S-47445, CX-1632). The focus is on identifying and mitigating potential neurotoxic effects associated with high-dose applications in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the potential neurotoxic effects of high-dose this compound?

A1: this compound is classified as a "high-impact" AMPA receptor (AMPAR) potentiator. At high concentrations, these compounds can lead to excessive stimulation of AMPA receptors, causing excitotoxicity.[1] This phenomenon can result in neuronal damage and cell death, driven by mechanisms such as massive ion influx and disruption of cellular homeostasis.[2] In animal studies, high doses of high-impact AMPAR modulators have been associated with motor coordination disruptions and convulsions, which are manifestations of neurotoxicity.[1]

Q2: What is the primary mechanism of this compound-induced neurotoxicity?

A2: The primary mechanism is believed to be excitotoxicity mediated by the hyperactivation of AMPA receptors. High-impact AMPAkines, like the related compound CX-614, can significantly block the natural desensitization of the AMPA receptor. This leads to prolonged channel opening in the presence of glutamate, causing an excessive influx of cations (primarily Na+ and, in the case of GluA2-lacking receptors, Ca2+).[2][3] This sustained depolarization and ionic imbalance can trigger downstream apoptotic cascades, mitochondrial dysfunction, and ultimately, neuronal death.[2]

Q3: At what concentrations should I be concerned about neurotoxicity?

A3: Specific neurotoxic concentrations for this compound in vitro have not been widely published. However, data from the structurally related and potent ampakine CX-614 can provide guidance. Electrophysiological effects and modulation of receptor desensitization for CX-614 are observed with EC50 values between 20 µM and 44 µM.[3] Neurotoxic effects would likely occur at or above this concentration range. It is critical to perform a dose-response curve in your specific experimental system to determine the therapeutic window versus the toxic threshold.

Q4: My neuronal cultures show significant cell death after this compound treatment. How can I confirm it's due to AMPAR-mediated excitotoxicity?

A4: To confirm the mechanism, you can perform co-treatment experiments. The application of a selective AMPA receptor antagonist, such as NBQX or DNQX, should rescue the neurons from this compound-induced toxicity.[4] If the cell death is prevented or significantly reduced in the presence of the antagonist, it strongly suggests the effect is mediated by on-target AMPAR hyperactivation.

Troubleshooting Guide

Issue: Unexpected Cell Death or Poor Neuronal Health After this compound Application

High levels of cytotoxicity, indicated by morphological changes (e.g., neurite blebbing, cell body swelling) or poor viability assay results, are common when using high concentrations of potent AMPAkines.

Potential Causes & Suggested Solutions

  • Concentration is too high, causing excitotoxicity.

    • Solution: Perform a dose-response experiment to identify the optimal concentration. Start with a low concentration (e.g., sub-micromolar range) and titrate upwards. Compare your results with published data for related compounds (see Table 1).

  • AMPA receptor desensitization is overly inhibited.

    • Solution: Reduce the incubation time. Excitotoxic damage is time-dependent. A shorter exposure to this compound may be sufficient to achieve the desired potentiation without inducing widespread cell death.

  • Secondary NMDA receptor activation.

    • Solution: The massive depolarization from hyperactivated AMPA receptors can lead to the activation of NMDA receptors, contributing to Ca2+ influx and toxicity. Consider co-incubation with a low concentration of an NMDA receptor antagonist like AP5 to isolate the AMPA-specific effects.[4]

  • Vulnerability of specific neuronal populations.

    • Solution: Different neuronal types have varying expressions of AMPA receptor subunits. For instance, neurons lacking the GluA2 subunit are highly permeable to calcium and thus more susceptible to excitotoxicity.[2][5] Characterize the subunit expression in your culture or use a more resistant cell type if your experiment allows.

Data Presentation

The following table summarizes key quantitative data for CX-614 , a well-studied high-impact ampakine structurally related to this compound. This data can serve as a reference point for designing experiments with this compound.

Table 1: In Vitro Potency of the Related Ampakine CX-614

Parameter Method Preparation EC50 Value Reference
Enhancement of Field EPSPs Electrophysiology Hippocampal Slices ~20 - 40 µM [3]
Block of Receptor Desensitization Patch Clamp Excised Patches ~44 µM [3]

| Potentiation of GluR1-flop Receptors | Electrophysiology | Recombinant Receptors | ~19 - 37 µM |[3] |

Note: This data is for CX-614 and should be used as a guide only. The optimal concentration for this compound must be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well clear-bottom tissue culture plates

  • Neuronal cell culture medium

  • This compound and other test compounds

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 10% Triton X-100 Lysis Solution

  • Microplate reader (490-520 nm absorbance)

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and culture until they reach the desired maturity.

  • Controls Setup:

    • Spontaneous Release: Wells with cells treated with vehicle only.

    • Maximum Release: Wells with cells treated with 10% Triton X-100 to induce 100% cell lysis.

    • Background Control: Wells with culture medium only (no cells).

  • Treatment: Treat cells with a range of this compound concentrations for the desired experimental duration (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[6][7]

  • Incubation & Measurement: Incubate the plate, protected from light, at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Calculation:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: Assessing Cell Viability with the MTT Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

Materials:

  • 96-well tissue culture plates

  • Neuronal cell culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Plating & Treatment: Plate and treat cells with this compound as described in the LDH assay protocol.

  • Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL).[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[10]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background.[10]

  • Calculation:

    • Subtract the absorbance of a blank control (media, MTT, and solvent only) from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Control Cells)

Visualizations

Excitotoxicity_Pathway This compound High-Dose this compound AMPAR AMPA Receptor This compound->AMPAR Binds to Desens Block Receptor Desensitization AMPAR->Desens Causes Channel Prolonged Channel Opening Desens->Channel Leads to Influx Excessive Na+ / Ca2+ Influx Channel->Influx Results in Depol Sustained Depolarization Influx->Depol ER ER Ca2+ Release (Gq-protein pathway) Influx->ER Also triggers Mito Mitochondrial Dysfunction Depol->Mito Caspase Caspase Activation Mito->Caspase Activates Death Neuronal Cell Death Caspase->Death Induces ER->Mito

Caption: AMPA receptor-mediated excitotoxicity pathway induced by high-dose this compound.

Troubleshooting_Workflow Start Start: Unexpected cell death observed with this compound Q_Conc Is the concentration >20 µM? Start->Q_Conc A_ReduceConc Action: Lower this compound concentration. Perform dose-response curve. Q_Conc->A_ReduceConc Yes Q_Antagonist Does co-treatment with an AMPAR antagonist (e.g., NBQX) rescue the cells? Q_Conc->Q_Antagonist No A_ReduceConc->Q_Antagonist A_Excitotox Conclusion: Toxicity is likely AMPAR-mediated excitotoxicity. Q_Antagonist->A_Excitotox Yes A_OffTarget Conclusion: Toxicity may be due to off-target effects or compound impurity. Q_Antagonist->A_OffTarget No A_ReduceTime Action: Reduce incubation time to minimize cumulative exposure. A_Excitotox->A_ReduceTime Further Mitigation

Caption: Troubleshooting workflow for investigating potential this compound neurotoxicity.

References

Technical Support Center: Tulrampator and Motor Coordination in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide on the motor coordination side effects of Tulrampator in animal models, designed for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions regarding the motor coordination side effects observed with this compound (S-47445, CX-1632) and other high-impact AMPA receptor (AMPAR) potentiators in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (developmental codes: S-47445, CX-1632) is a positive allosteric modulator (PAM) of the AMPA receptor, which is a type of ionotropic glutamate (B1630785) receptor.[1] As a "high-impact" AMPAR potentiator, it does not activate the receptor directly but enhances its function by slowing the channel's deactivation and desensitization kinetics.[2] This action amplifies the response to the endogenous ligand, glutamate, leading to increased synaptic current and enhanced excitatory neurotransmission.[2] This mechanism is being investigated for its potential therapeutic effects in treating conditions like depression, Alzheimer's disease, and cognitive impairment.[1][3]

Q2: What are the expected motor coordination side effects of this compound in animal models?

As a high-impact ampakine, this compound exhibits a dose-dependent effect on motor function. While low doses are generally associated with enhanced cognition and memory, higher doses are known to produce adverse motor effects.[1] These can include motor coordination disruptions, convulsions, and potential neurotoxicity.[1] This biphasic dose-response is a critical consideration in experimental design.

Q3: Why do high doses of this compound cause motor side effects while lower doses may be pro-cognitive?

This phenomenon is characteristic of high-impact AMPA receptor potentiators, which have a narrow therapeutic window.[2][4]

  • At therapeutic (low) doses: this compound enhances normal synaptic transmission, which can facilitate processes like long-term potentiation (LTP) that underlie learning and memory.[5]

  • At supra-therapeutic (high) doses: The potentiation of AMPA receptors becomes excessive, leading to neuronal hyperexcitability. This can disrupt the precise timing and coordination of neural circuits that control motor function, resulting in ataxia, and in extreme cases, seizure activity.[1][2] This is often described as a bell-shaped dose-response curve, where the therapeutic effect diminishes and adverse effects emerge as the dose increases beyond an optimal point.[4]

Q4: What animal models and behavioral tests are used to assess motor coordination effects of ampakines?

Rodent models, primarily mice and rats, are standard for these assessments. Several behavioral tests can be used to quantify motor coordination, balance, and general locomotor activity.

Behavioral TestPrimary Function AssessedAnimal Model
Rotarod Test Motor coordination and balanceMice, Rats
Beam Walking Test Fine motor coordination and balanceMice, Rats
Grip Strength Test Muscle strengthMice, Rats
Open Field Test General locomotor activity, anxietyMice, Rats
Catalepsy Bar/Grid Test Catalepsy (motor immobility)Rats

Troubleshooting Guide

Issue 1: I am observing significant motor impairment (e.g., ataxia, tremors, convulsions) in my animals after this compound administration.

  • Primary Suspected Cause: The administered dose is too high, exceeding the therapeutic window and causing neuronal hyperexcitability. High-impact ampakines like this compound can produce motor disruptions and convulsions at higher doses.[1]

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If you have not already, perform a comprehensive dose-response study to identify the optimal dose range for your desired therapeutic effect and to define the threshold for motor side effects.

    • Review the Literature: Compare your dosing regimen with published studies on other high-impact ampakines. Note that effective doses for cognitive enhancement are typically much lower than those causing motor deficits.

    • Vehicle Control: Ensure that the vehicle used for drug delivery is not contributing to the observed effects by running a parallel vehicle-only control group.

Table 1: Dose-Dependent Effects of High-Impact Ampakines
Dose RangeTypical Effects in Animal ModelsPotential Mechanism
Low (Therapeutic) Enhanced cognition and memory, antidepressant-like effects.[1]Moderate potentiation of AMPA receptors, facilitating synaptic plasticity (LTP).[5]
High (Supra-therapeutic) Motor coordination deficits, ataxia, convulsions, potential neurotoxicity.[1]Excessive AMPA receptor activation leading to neuronal hyperexcitability and disrupted circuit function.[2]

Issue 2: How do I design an experiment to specifically and reliably measure the motor coordination side effects of this compound?

  • Recommendation: Use a battery of tests to distinguish between general changes in activity and specific deficits in coordination. The accelerating rotarod test is a gold-standard for motor coordination.

Experimental Protocol: Accelerating Rotarod Test

This protocol is adapted from standard methodologies used to assess motor coordination in rodents.[6]

  • Apparatus: A rotating rod apparatus with adjustable speed and a fall sensor for each lane.

  • Acclimatization and Training:

    • Handle the animals for several days before the experiment begins.

    • For 2-3 consecutive days before the test day, train the animals on the rotarod. Place them on the rod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes.

    • On the final training day, introduce the acceleration paradigm (e.g., 4 to 40 RPM over 5 minutes). Conduct 2-3 training trials. This establishes a stable baseline performance.

  • Test Procedure:

    • Administer this compound or vehicle control at the desired doses and routes (e.g., intraperitoneal, oral gavage).

    • At the predicted time of peak drug effect (determined from pharmacokinetic studies), place the animal on the rotarod.

    • Begin the trial, with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 300 seconds).

    • Record the latency to fall (in seconds) or the time at which the animal makes two consecutive passive rotations without attempting to walk.

    • Conduct 3-5 trials per animal with a sufficient inter-trial interval (e.g., 15-30 minutes) to prevent fatigue.

  • Data Analysis:

    • Average the latency to fall across the trials for each animal.

    • Compare the average latency between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in latency to fall indicates impaired motor coordination.

Visualizations: Pathways and Workflows

Signaling Pathway

Experimental_Workflow cluster_treatment Treatment Day start Start: Select Animal Model (e.g., C57BL/6 Mice) acclimate 1. Acclimatization & Handling (5-7 Days) start->acclimate baseline 2. Baseline Motor Testing (e.g., Rotarod Training, 2-3 Days) acclimate->baseline grouping 3. Randomize into Groups (Vehicle, Low Dose, High Dose) baseline->grouping admin 4. Administer this compound / Vehicle grouping->admin peak_effect 5. Wait for Peak Effect Time (e.g., 30-60 min post-dose) admin->peak_effect post_test 6. Post-Treatment Motor Assay (e.g., Accelerating Rotarod) peak_effect->post_test data 7. Data Collection (Latency to Fall) post_test->data analysis 8. Statistical Analysis (ANOVA) data->analysis end End: Evaluate Motor Side Effects analysis->end Dose_Response Dose This compound Dose Response Low Dose Optimal Dose High Dose Therapeutic Therapeutic Window Response:med->Therapeutic Leads to Adverse Adverse Effects Response:high->Adverse Leads to Effect Pro-Cognitive Effects Motor Impairment

References

Technical Support Center: Optimizing Tulrampator for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tulrampator (S-47445, CX-1632). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike direct agonists, PAMs do not activate AMPA receptors on their own but potentiate the receptor's response to the endogenous ligand, glutamate (B1630785).[2] this compound binds to an allosteric site on the AMPA receptor, which is thought to stabilize the glutamate-bound, open-channel conformation. This leads to a slowing of the receptor's deactivation and desensitization, resulting in an enhanced and prolonged influx of cations in response to glutamate.[3][4] This potentiation of AMPA receptor activity is believed to underlie its pro-cognitive and potential antidepressant effects.[1]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications.[3][4] The optimal concentration will depend on the specific cell type, AMPA receptor subunit composition, and the experimental endpoint. For instance, low concentrations (e.g., 0.1 µM) have been shown to decrease the decay time of receptor responses, while higher concentrations are used to elicit maximal potentiation.[3][4]

Q3: What is the EC₅₀ of this compound?

A3: The half-maximal effective concentration (EC₅₀) of this compound varies depending on the specific AMPA receptor subunit composition. Studies have shown EC₅₀ values in the range of 0.7 µM to 5.4 µM for different GluA1/2/4 flip and flop variants.[3][4] It is advisable to perform a dose-response curve in your specific experimental system to determine the precise EC₅₀.

Q4: Is this compound neurotoxic in vitro?

A4: this compound has not been found to be neurotoxic in vitro. In fact, at a concentration of 10 µM, it has been shown to be neuroprotective against glutamate-induced excitotoxicity in primary rat cortical neurons.[3] However, as with any compound, it is good practice to assess cytotoxicity in your specific cell system, especially when using concentrations at the higher end of the recommended range or for prolonged exposure times.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[5] For example, a 10 mM stock in 100% DMSO can be prepared and stored at -20°C. Subsequent dilutions to the final working concentration should be made in the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]

Data Summary

Table 1: In Vitro Efficacy of this compound (S-47445) on AMPA Receptor Subtypes

AMPA Receptor SubtypeEC₅₀ (µM)
GluA1flop/GluA2flip2.5 - 5.4
GluA4flop0.7
Other GluA1/2/4 flip/flop variants2.5 - 5.4

Data sourced from Danober et al., 2017.[3][4]

Table 2: Recommended Concentration Ranges for Key In Vitro Assays

Assay TypeRecommended this compound Concentration Range
Electrophysiology (e.g., patch-clamp)0.1 µM - 10 µM
Calcium Imaging0.1 µM - 10 µM
Neurotoxicity (e.g., MTT assay)1 µM - 20 µM
BDNF Release (e.g., ELISA)1 µM - 10 µM

Experimental Protocols & Workflows

Signaling Pathway of this compound

Tulrampator_Signaling_Pathway cluster_membrane Cell Membrane AMPA_R AMPA Receptor Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx activates Glutamate Glutamate Glutamate->AMPA_R binds This compound This compound This compound->AMPA_R potentiates Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream BDNF_release BDNF Release Downstream->BDNF_release mTOR mTOR Pathway BDNF_release->mTOR Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) mTOR->Synaptic_Plasticity

Caption: this compound's potentiation of AMPA receptors leads to downstream signaling and enhanced synaptic plasticity.

Experimental Workflow: Assessing this compound's Efficacy

Tulrampator_Workflow start Start prep_cells Prepare Neuronal Culture (e.g., primary cortical neurons) start->prep_cells dose_response Perform Dose-Response Curve (0.01 µM to 20 µM this compound) prep_cells->dose_response electrophys Electrophysiology (Patch-Clamp) dose_response->electrophys ca_imaging Calcium Imaging (Fura-2 AM) dose_response->ca_imaging viability Assess Cell Viability (MTT Assay) dose_response->viability bdnf_assay Measure BDNF Release (ELISA) dose_response->bdnf_assay analyze Analyze Data (EC₅₀, Max Potentiation, etc.) electrophys->analyze ca_imaging->analyze viability->analyze bdnf_assay->analyze end End analyze->end

Caption: A general workflow for characterizing the in vitro effects of this compound.

Detailed Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

  • Acute hippocampal slices (300-400 µm thick) from rodents.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

  • Internal solution for patch pipette (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (10 mM in DMSO).

  • Glutamate or AMPA receptor agonist.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Hold the neuron at -70 mV to record AMPA receptor-mediated EPSCs.

  • Evoke EPSCs by stimulating Schaffer collaterals with a bipolar electrode.

  • Record a stable baseline of EPSCs for 5-10 minutes.

  • Prepare working solutions of this compound in aCSF from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

  • Bath-apply this compound at the desired concentration (e.g., 1 µM) and record EPSCs for 10-15 minutes.

  • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • Analyze the amplitude and decay kinetics of the EPSCs before and after this compound application.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium ([Ca²⁺]i) in response to AMPA receptor activation and modulation by this compound.

Materials:

  • Primary neuronal cultures or a suitable cell line expressing AMPA receptors.

  • Fura-2 AM or another suitable calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (10 mM in DMSO).

  • Glutamate.

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

Procedure:

  • Plate cells on glass-bottom dishes suitable for imaging.

  • Load cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire a baseline fluorescence ratio (F340/F380) for several minutes.

  • Apply this compound at the desired concentration and continue recording.

  • After a few minutes of pre-incubation with this compound, apply glutamate (e.g., 10-100 µM) to stimulate the cells.

  • Record the change in fluorescence ratio.

  • Analyze the peak amplitude and duration of the calcium transient in the presence and absence of this compound.

Neurotoxicity Assessment: MTT Assay

Objective: To evaluate the potential cytotoxicity of this compound.

Materials:

  • Neuronal cell line or primary neurons.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • This compound stock solution (10 mM in DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., a known neurotoxin).

  • Replace the medium in the wells with the this compound dilutions and controls.

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

BDNF Release Assay: ELISA

Objective: To measure the amount of Brain-Derived Neurotrophic Factor (BDNF) released from cultured neurons following treatment with this compound.

Materials:

  • Primary neuronal cultures.

  • This compound stock solution (10 mM in DMSO).

  • Commercially available BDNF ELISA kit.

  • Microplate reader.

Procedure:

  • Culture primary neurons to a sufficient density.

  • Replace the culture medium with a fresh, serum-free medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for BDNF release.

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the BDNF ELISA on the collected supernatants according to the manufacturer's instructions.[4][8][9][10] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Calculate the concentration of BDNF in each sample based on the standard curve.

Troubleshooting Guide

Logical Troubleshooting Flow for Unexpected Results

Troubleshooting_Flow start Unexpected Result check_compound Verify this compound Concentration & Purity start->check_compound check_vehicle Assess Vehicle Control (DMSO toxicity?) check_compound->check_vehicle check_cells Evaluate Cell Health & Receptor Expression check_vehicle->check_cells check_protocol Review Experimental Protocol for Errors check_cells->check_protocol check_reagents Confirm Reagent Quality & Preparation check_protocol->check_reagents consult Consult Literature for Similar Compound Effects check_reagents->consult optimize Optimize Assay Parameters consult->optimize end Resolution optimize->end

Caption: A step-by-step guide to troubleshooting unexpected experimental outcomes with this compound.

Issue Possible Cause(s) Troubleshooting Steps
No or low potentiation of AMPA receptor currents (Electrophysiology) 1. This compound concentration is too low.2. Poor cell health.3. Low AMPA receptor expression.4. Inactive compound.1. Perform a dose-response curve to find the optimal concentration.2. Ensure slices/cells are healthy before recording.3. Use a cell line with known high AMPA receptor expression or primary neurons.4. Verify the integrity and purity of your this compound stock.
High background signal (Calcium Imaging) 1. Incomplete de-esterification of Fura-2 AM.2. Autofluorescence from cells or medium.3. Light leak in the imaging setup.1. Increase the de-esterification time or temperature.2. Use phenol (B47542) red-free medium. Image an unstained control to assess autofluorescence.3. Ensure the microscope is properly enclosed and shielded from ambient light.
High cell death in vehicle control (MTT Assay) 1. DMSO concentration is too high.2. Cells are overly sensitive to DMSO.1. Ensure the final DMSO concentration is ≤ 0.1%.2. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.
Inconsistent results (All Assays) 1. Variability in cell plating density.2. Inconsistent incubation times.3. Pipetting errors.4. Instability of this compound in working solutions.1. Ensure consistent cell numbers in each well/dish.2. Standardize all incubation steps.3. Use calibrated pipettes and proper pipetting techniques.4. Prepare fresh working solutions of this compound for each experiment.
Low signal-to-noise ratio (BDNF ELISA) 1. Insufficient BDNF release.2. Issues with the ELISA kit.3. Sample degradation.1. Increase the incubation time with this compound or optimize the cell density.2. Check the expiration date of the kit and ensure proper storage. Run the kit's positive control.3. Collect and process supernatants promptly, and store at -80°C if not used immediately.

References

Technical Support Center: High-Impact AMPAR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with high-impact AMPA receptor (AMPAR) potentiators, also known as ampakines. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on mitigating the risk of convulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which high-impact AMPAR potentiators can induce convulsions?

High-impact (or Class I) AMPAR potentiators increase the risk of convulsions by excessively enhancing excitatory neurotransmission mediated by glutamate (B1630785).[1][2] Their primary mechanism involves a dual action on the AMPA receptor: they slow both the deactivation (channel closing) and desensitization of the receptor.[3] This prolonged receptor activation leads to an excessive influx of positive ions (Na+ and Ca2+) into the neuron, causing sustained depolarization.[1][2] This hyperexcitability can spread through neural networks, leading to the synchronized, high-frequency firing of neurons that manifests as a seizure.[1][4]

Q2: How do high-impact and low-impact AMPAR potentiators differ in their convulsive risk?

The classification of AMPAR potentiators into high-impact and low-impact categories is directly related to their convulsive potential.

  • High-Impact Potentiators: These compounds, such as CX614, strongly inhibit AMPAR desensitization and slow deactivation, leading to a prolonged and significant increase in synaptic currents. This dramatic enhancement of excitatory signals can easily disrupt the brain's natural excitatory/inhibitory balance, creating a high risk for inducing convulsions even at therapeutic doses.[5]

  • Low-Impact Potentiators: These compounds, including CX516 and CX1739, primarily slow the deactivation of the AMPA receptor with only minimal effects on desensitization.[5] This results in a more modest potentiation of AMPAR currents, which is often sufficient for therapeutic effects like cognitive enhancement but carries a significantly lower risk of causing convulsions. Consequently, low-impact ampakines typically have a much wider therapeutic window.[5]

Q3: What are the key signaling pathways involved in AMPAR-mediated excitotoxicity that can lead to seizures?

Over-activation of AMPA receptors by high-impact potentiators triggers a cascade of intracellular events that can lead to excitotoxicity and neuronal damage, contributing to seizure activity. A key event is the excessive influx of calcium (Ca2+) through calcium-permeable AMPA receptors (CP-AMPARs), which are often upregulated in pathological conditions like epilepsy.[1][6]

AMPAR_Excitotoxicity_Pathway cluster_extracellular Synaptic Cleft Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Activates Potentiator High-Impact Potentiator Potentiator->AMPAR Potentiates Hyperexcitability Neuronal Hyperexcitability Seizure Seizure Hyperexcitability->Seizure Depolarization Depolarization AMPAR->Depolarization Na+ Influx Ca_Influx Ca_Influx AMPAR->Ca_Influx Ca2+ Influx (via CP-AMPARs) Depolarization->Hyperexcitability NMDAR NMDAR Depolarization->NMDAR Removes Mg2+ Block VGCC VGCC Depolarization->VGCC Activates NMDAR->Ca_Influx VGCC->Ca_Influx Enzyme_Activation Enzyme_Activation Ca_Influx->Enzyme_Activation Mito_Dysfunction Mito_Dysfunction Ca_Influx->Mito_Dysfunction Excitotoxicity Excitotoxicity Enzyme_Activation->Excitotoxicity ROS ROS Mito_Dysfunction->ROS Excitotoxicity->Hyperexcitability ROS->Excitotoxicity

Q4: Can co-administration of other drugs help prevent convulsions?

Yes, co-administration of certain anticonvulsant or neuromodulatory drugs can be a viable strategy.

  • NMDA Receptor Antagonists: Since AMPAR over-activation leads to subsequent NMDAR activation, combining an AMPAR potentiator with an NMDA receptor antagonist (like ketamine or ifenprodil) can help dampen the overall excitotoxicity and reduce seizure risk.[7][8][9] However, this approach requires careful dose optimization to avoid excessive sedation or psychomimetic side effects.

  • GABAergic Agents: Enhancing inhibitory neurotransmission with GABA-A receptor positive allosteric modulators (e.g., benzodiazepines) can help counteract the excessive excitation caused by AMPAR potentiators.

  • Sodium Channel Blockers: Anticonvulsants that block voltage-gated sodium channels, such as phenytoin, can also be effective.[10][11][12] Phenytoin has been shown to directly inhibit AMPA receptors, which may contribute to its anticonvulsant properties and synergistic potential.[10][12][13]

  • Levetiracetam (B1674943): This anticonvulsant, which binds to the synaptic vesicle protein 2A (SV2A), has a complex mechanism of action that includes modulation of AMPA receptors and a reduction in excitatory currents, making it another potential candidate for co-administration.[14][15][16][17]

Troubleshooting Guide

Problem 1: My AMPAR potentiator shows pro-convulsive activity (e.g., tremors, myoclonic jerks, or overt seizures) in my in vivo model at doses required for therapeutic efficacy.

  • Solution 1: Re-evaluate the Therapeutic Window. Carefully perform a dose-response study for both the desired therapeutic effect (e.g., cognitive enhancement in a novel object recognition task) and the convulsive liability (e.g., using a seizure scoring system). This will help you determine if a safe therapeutic window exists for your compound. High-impact potentiators often have a very narrow or non-existent therapeutic window.[18]

  • Solution 2: Implement a Dose-Escalation Strategy. Instead of administering a single high dose, try a gradual dose-escalation protocol. This can allow the neural networks to adapt and may reduce the likelihood of acute hyperexcitability.

  • Solution 3: Consider a Co-administration Strategy. Based on your compound's mechanism, consider co-administering a low dose of an anticonvulsant. An NMDA receptor antagonist or a drug like levetiracetam could be a starting point.[9][14] This requires a new set of dose-finding studies for the combination to ensure the anticonvulsant doesn't mask the therapeutic effect of your potentiator.

  • Solution 4: Characterize the Compound's Impact Profile. If not already done, determine if your compound is a high-impact or low-impact potentiator using in vitro electrophysiology. If it is a high-impact compound, consider prioritizing the development of structurally related analogues that exhibit a low-impact profile.

Problem 2: My in vitro MEA (Microelectrode Array) assay shows a dramatic increase in network burst frequency and synchrony after applying my compound, suggesting a high seizure risk. How can I confirm this?

  • Solution 1: Correlate with In Vivo Models. An in vitro signal of hyperexcitability is a strong indicator of potential in vivo convulsions. The next step is to test the compound in a validated in vivo seizure model. The Maximal Electroshock Seizure Threshold (MEST) test is a standard model to assess if a compound lowers the seizure threshold.[19][20]

  • Solution 2: In Vivo EEG Monitoring. For a more detailed assessment, administer the compound to rodents (rats or mice) implanted with EEG electrodes. This allows for continuous monitoring of brain electrical activity to detect sub-clinical seizure activity or epileptiform discharges that may not be apparent through behavioral observation alone.[21]

  • Solution 3: Compare with Reference Compounds. Benchmark your compound's in vitro activity against known high-impact (e.g., CX614) and low-impact (e.g., CX516) ampakines, as well as known pro-convulsant and anti-convulsant drugs.[22][23] This will help contextualize the magnitude of the effect you are observing.

Data Summary Tables

Table 1: Comparison of High-Impact vs. Low-Impact AMPAR Potentiators

FeatureHigh-Impact Potentiators (e.g., CX546, CX614)Low-Impact Potentiators (e.g., CX516, CX1739)
Primary Mechanism Slows deactivation AND inhibits desensitizationPrimarily slows deactivation
Effect on Synaptic Current Prolongs duration and increases amplitude significantlyMainly increases amplitude with modest effect on duration
Therapeutic Window NarrowWide[5]
Convulsive Risk High; can induce epileptiform activityLow; generally safe at efficacious doses
Example Compounds CX546, CX614CX516, CX717, CX929, CX1739[3][5]

Table 2: IC50 Values of Phenytoin Inhibition on AMPA Receptors

AMPAR SubtypeIC50 (µM)Reference
Calcium-Impermeable (CI-AMPARs)30 ± 4[10][12][13]
Calcium-Permeable (CP-AMPARs)250 ± 60[10][12][13]

Experimental Protocols & Workflows

Preclinical Seizure Liability Assessment Workflow

A structured workflow is crucial for effectively assessing the convulsive risk of a new AMPAR potentiator.

Seizure_Liability_Workflow D1 Advance to Efficacy/ Toxicology Studies D2 Stop or Redesign Compound A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 C1 C1 A4->C1 Data Input B1 B1 A4->B1 If MEA positive C1->D1 Low Risk C1->D2 High Risk B2 B2 B1->B2 B3 B3 B2->B3 B3->C1 Data Input

Protocol 1: Maximal Electroshock Seizure Threshold (MEST) Test

This protocol is adapted from standard procedures used in preclinical epilepsy research to determine if a test compound lowers the threshold for inducing a seizure.[19][20]

  • Animals: Male mice (e.g., C57BL/6J strain) or rats (e.g., Sprague-Dawley) are used. Animals should be acclimated to the facility for at least one week before testing.

  • Apparatus: A constant-current electroshock generator with corneal electrodes.

  • Procedure: a. Divide animals into treatment groups (vehicle control, test compound doses). Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, p.o.) at a specific time before the electroshock. b. At the time of testing, apply a drop of saline to the corneal electrodes to ensure good electrical contact. c. Place the corneal electrodes on the eyes of the animal. d. Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds duration). e. The primary endpoint is the observation of a tonic hindlimb extension, which signifies a maximal seizure. f. To determine the threshold, use an "up-and-down" method. Start with a current expected to be near the threshold (e.g., 5-6 mA for mice). If a seizure is not elicited, increase the current for the next animal. If a seizure is elicited, decrease the current. g. The 50% convulsive current (CC50) is calculated for each group. A significant decrease in the CC50 for a compound-treated group compared to the vehicle group indicates that the compound has pro-convulsive activity.

Protocol 2: In Vitro Neurotoxicity Assay using Microelectrode Array (MEA)

This protocol provides a framework for assessing the pro-convulsive potential of compounds on neuronal networks.[22][23][24][25][26][27]

  • Cell Culture: a. Culture primary rodent cortical neurons or human iPSC-derived neurons on MEA plates (e.g., 48- or 96-well format). b. Allow the cultures to mature for a sufficient period (e.g., 14-21 days in vitro) until they form a stable, spontaneously active synaptic network exhibiting synchronized bursting activity.[26][27]

  • Recording: a. Prior to compound addition, record a stable baseline of spontaneous network activity from each well for at least 10-20 minutes. b. Prepare serial dilutions of the test compound in the culture medium. Also include a vehicle control and positive/negative control compounds (e.g., a known convulsant like 4-Aminopyridine and a network inhibitor like TTX). c. Add the compounds to the wells and record the neuronal activity continuously for a set duration (e.g., 1-2 hours).

  • Data Analysis: a. Use MEA analysis software to extract key parameters from the recorded spike data. b. Primary parameters of interest for seizure liability include:

    • Mean Firing Rate: An overall increase suggests neuronal excitation.
    • Network Burst Frequency: A significant increase is a strong indicator of hyperexcitability.[22][23]
    • Burst Duration: Prolonged bursts can indicate epileptiform activity.
    • Synchrony Index: An increase in network synchrony suggests the development of seizure-like network states. c. A concentration-dependent increase in network burst frequency and synchrony is considered a positive result, indicating potential pro-convulsive liability.

References

Navigating Tulrampator Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with tulrampator (S-47445, CX-1632), a high-impact positive allosteric modulator (PAM) of the AMPA receptor. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key pharmacokinetic data to inform your study design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a "high-impact" AMPA receptor positive allosteric modulator (PAM).[1] It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate. This leads to a more robust and sustained influx of positive ions into the neuron upon glutamate binding, thereby potentiating excitatory neurotransmission.[1]

Q2: What are the known downstream signaling effects of this compound?

A2: this compound's potentiation of AMPA receptor activity has been shown to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.[1] This can subsequently activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for protein synthesis, synaptic plasticity, and neurogenesis.

Q3: What is the expected half-life of this compound and how does it influence experimental design?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of behavioral effect Inappropriate dosing: The dose may be too low to elicit a response or so high that it causes adverse effects that mask the desired outcome.[1]- Conduct a dose-response study to determine the optimal therapeutic window for your specific animal model and behavioral paradigm.- Start with doses reported in the literature for similar high-impact ampakines and adjust accordingly.
Timing of administration: Due to its expected short half-life, the time between drug administration and behavioral testing is critical.- Administer this compound at a time point that allows for peak plasma and brain concentrations to coincide with the testing period.- Consider the Tmax (time to maximum concentration) of similar compounds when designing your timeline. For instance, CX1739 has a Tmax of 30 minutes in rats.[3]
Route of administration: The chosen route may not provide adequate bioavailability.- While oral administration has been used in some studies, intraperitoneal (IP) or intravenous (IV) injections may offer more consistent and rapid absorption.
Adverse effects observed (e.g., hyperactivity, seizures) High-impact ampakine properties: High-impact ampakines can lead to excessive neuronal excitation at higher doses.[1]- Immediately lower the dose.- Carefully observe animals for any signs of distress or seizure activity.- Ensure the therapeutic window is well-defined to avoid neurotoxic effects.
Variability in results Inconsistent drug preparation: Improper dissolution or storage of this compound can lead to inconsistent dosing.- Follow a standardized protocol for dissolving and storing the compound. Many ampakines are dissolved in vehicles like cyclodextrin (B1172386) solutions.[4] - Prepare fresh solutions regularly.
Individual animal differences: Biological variability can contribute to differing responses.- Increase the number of animals per group to improve statistical power.- Ensure proper randomization and blinding of experimental groups.

Quantitative Data

Pharmacokinetic Parameters of Ampakines (for reference)

CompoundClassSpeciesHalf-lifeTmaxNotes
CX1739 Low-ImpactRat1.25 ± 0.03 hours (plasma)30 minutesIntravenous bolus administration.[3]
CX1739 Low-ImpactHuman6.6 - 9.3 hours-[3]
Various AMPA PAMs Not specifiedMouse< 1 hour (plasma and brain)-General observation for some AMPA PAMs.[2]

Note: This table provides reference data for other ampakines due to the limited availability of specific pharmacokinetic values for this compound. Researchers should perform their own pharmacokinetic studies for this compound to ensure accurate experimental design.

Experimental Protocols

In Vivo Administration of this compound in Rodents

Objective: To administer this compound to rodents for behavioral or physiological experiments.

Materials:

  • This compound (S-47445, CX-1632)

  • Vehicle (e.g., 10-30% 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline)

  • Syringes and needles appropriate for the chosen route of administration

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound powder.

    • Prepare the vehicle solution (e.g., 10% HPCD in sterile 0.9% saline).

    • Dissolve the this compound in the vehicle to the desired final concentration. Sonication may be required to aid dissolution. Ensure the solution is clear before administration.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Administer the this compound solution via the chosen route (e.g., intraperitoneal injection, oral gavage). The timing of administration should be carefully planned relative to the subsequent experimental procedures.

    • For control animals, administer an equivalent volume of the vehicle solution.

  • Post-Administration Monitoring:

    • Closely monitor the animals for any adverse effects, such as hyperactivity, ataxia, or seizures, especially during dose-response studies.

Novel Object Recognition (NOR) Test with this compound Treatment

Objective: To assess the effect of this compound on recognition memory in rodents.

Procedure:

  • Habituation (Day 1):

    • Allow each mouse to individually explore an empty open-field arena (e.g., 40 x 40 cm) for 5-10 minutes. This reduces novelty-induced stress on the testing day.[5][6]

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle at a predetermined time before the training session (e.g., 30 minutes prior).

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[5][7]

  • Testing (Day 2):

    • After a retention interval (e.g., 1-24 hours), return the mouse to the arena.

    • One of the familiar objects is replaced with a novel object.[8]

    • Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes). Exploration is typically defined as the nose being within a certain proximity to the object and oriented towards it.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).

    • A higher DI indicates better recognition memory.

Visualizations

Signaling Pathway

Tulrampator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Activates This compound This compound This compound->AMPAR Allosterically Modulates BDNF_Release BDNF Release Ca_Influx->BDNF_Release Triggers mTOR_Activation mTOR Activation BDNF_Release->mTOR_Activation Activates Protein_Synthesis Protein Synthesis (Synaptic Plasticity) mTOR_Activation->Protein_Synthesis Promotes

Caption: this compound's mechanism of action and downstream signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Drug_Prep Prepare this compound and Vehicle Solutions Dosing Administer this compound or Vehicle Drug_Prep->Dosing Animal_Habituation Animal Habituation (e.g., to test arena) Behavioral_Test Conduct Behavioral Test (e.g., NOR, MWM) Animal_Habituation->Behavioral_Test Dosing->Behavioral_Test Appropriate time interval Data_Collection Collect and Score Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: A generalized workflow for in vivo experiments with this compound.

Troubleshooting Logic

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting and FAQs for Tulrampator (S-47445, CX-1632) in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Tulrampator in cellular models. It provides troubleshooting advice and answers to frequently asked questions related to potential experimental issues, which often stem from the compound's potent on-target activity as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity and cell death in our neuronal cultures upon treatment with this compound. Is this an expected off-target effect?

A1: While direct off-target cytotoxicity has not been prominently reported, the observed cell death is likely a consequence of this compound's potent on-target activity. As a "high-impact" AMPA receptor potentiator, this compound robustly enhances glutamate-mediated signaling.[1] At high concentrations, this can lead to excessive calcium influx, excitotoxicity, and subsequent neuronal death. This is a known risk associated with potent AMPA receptor modulation. We recommend performing a careful dose-response analysis to identify a therapeutic window that avoids excitotoxicity in your specific cellular model.

Q2: Our experimental results with this compound are inconsistent across different cell lines or even between different passages of the same cell line. What could be causing this variability?

A2: The effects of this compound are highly dependent on the expression levels of AMPA receptors and their associated auxiliary subunits (e.g., TARPs, CNIHs) in the plasma membrane.[2][3] These subunits can significantly alter the pharmacology and gating kinetics of the receptor.[2][3][4] Variability in the expression of these proteins between different cell lines or due to cellular stress and passage number can lead to inconsistent responses to this compound. We advise characterizing the expression of AMPA receptor subunits in your cellular models to ensure consistency.

Q3: We are not observing the expected increase in Brain-Derived Neurotrophic Factor (BDNF) expression after this compound treatment in our cell cultures. What could be the issue?

A3: The induction of BDNF is a downstream effect of AMPA receptor activation.[1][2] Several factors could contribute to a lack of response. First, ensure that the concentration of this compound is within the optimal range and not causing significant excitotoxicity, which could impair cellular protein synthesis. Second, the time course for BDNF induction can vary between cell types; consider performing a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak expression window. Finally, the cellular model must have the necessary intracellular signaling pathways intact to link AMPA receptor activation to BDNF gene expression.

Q4: Can this compound be used in non-neuronal cells?

A4: The primary target of this compound is the AMPA receptor, which is predominantly expressed in the central nervous system.[2] While some non-neuronal cells may express glutamate (B1630785) receptors, the effects of this compound in these systems are not well-characterized. We recommend first confirming the expression of functional AMPA receptors in your non-neuronal cell model before initiating experiments.

Troubleshooting Guides

Issue: Unexpected Electrophysiological Responses

  • Symptom: Patch-clamp recordings show excessive inward currents, leading to difficulty in maintaining a stable recording or rapid cell death.

  • Possible Cause: Over-potentiation of AMPA receptor currents due to a high concentration of this compound.

  • Troubleshooting Steps:

    • Reduce the concentration of this compound in your perfusion solution.

    • Ensure that the baseline glutamate concentration in your extracellular solution is controlled, as this compound enhances the effect of the endogenous agonist.

    • Consider using a lower-impact AMPA receptor potentiator as a positive control to establish a baseline for potentiation.

Issue: Difficulty in Establishing a Therapeutic Window

  • Symptom: A narrow concentration range exists between observing the desired pharmacological effect (e.g., increased synaptic plasticity) and inducing cytotoxicity.

  • Possible Cause: The "high-impact" nature of this compound can lead to a steep dose-response curve where therapeutic effects can quickly transition to excitotoxicity.[1]

  • Troubleshooting Steps:

    • Perform a detailed concentration-response curve using a sensitive cell viability assay (e.g., MTT, LDH) in parallel with your functional assay.

    • Co-administer a low concentration of a non-competitive AMPA receptor antagonist (e.g., NBQX) to temper the potentiation by this compound and potentially widen the therapeutic window.[1]

    • Ensure your cell culture conditions are optimal to maximize neuronal health and resilience to excitotoxic stress.

Quantitative Data Summary

EffectModel SystemEffective Concentration/DoseObservation
Enhanced Cognition and MemoryAnimal Models (Rodents)0.3 mg/kgImproved performance in novel object recognition and T-maze tasks.[4]
Antidepressant-like EffectsAnimal ModelsNot specifiedObserved in various behavioral paradigms.[1][5]
Increased Hippocampal BDNFAnimal ModelsNot specifiedElevated levels of brain-derived neurotrophic factor.[1][2]
Stimulation of NeurogenesisAnimal ModelsNot specifiedIncreased proliferation of new neurons in the hippocampus.[1][2]
Motor Coordination DisruptionAnimal ModelsHigher dosesA potential side effect at elevated concentrations.[1]
Convulsions & NeurotoxicityAnimal ModelsHigher dosesAssociated with excessive AMPA receptor activation.[1]

Experimental Protocols

Protocol 1: Determining the Therapeutic Window using an MTT Assay

  • Cell Plating: Seed primary neuronal or appropriate cell line cultures in a 96-well plate at a density that ensures 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium, ranging from high nanomolar to high micromolar concentrations.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24-48 hours, depending on the typical duration of your functional assays.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability (%) against the log of this compound concentration to determine the TC50 (toxic concentration 50%). Compare this with the EC50 from your functional assays to define the therapeutic window.

Protocol 2: Western Blot for BDNF Expression

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at a non-toxic concentration determined from the MTT assay. Include a vehicle control.

  • Time Course: Harvest cells at different time points (e.g., 6, 12, 24 hours) post-treatment.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against BDNF overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to normalize the results.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the BDNF signal to the loading control.

Visualizations

G cluster_pathway This compound's Primary Signaling Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Allosteric Modulation Glutamate Glutamate Glutamate->AMPAR Agonist Binding Ca_Influx Increased Ca2+ Influx AMPAR->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream BDNF Increased BDNF Expression Downstream->BDNF

Caption: On-target signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Assessing this compound Effects start Plate Cellular Model dose_response Determine Therapeutic Window (e.g., MTT Assay) start->dose_response functional_assay Perform Functional Assay (e.g., Electrophysiology) dose_response->functional_assay molecular_analysis Molecular Analysis (e.g., Western Blot for BDNF) dose_response->molecular_analysis data_analysis Data Interpretation functional_assay->data_analysis molecular_analysis->data_analysis

Caption: General workflow for studying this compound in vitro.

References

Troubleshooting inconsistent results in Tulrampator experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tulrampator (S-47445, CX-1632). The information provided aims to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence experimental design?

A1: this compound is a "high-impact" positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike direct agonists, this compound does not activate AMPA receptors on its own but potentiates the receptor's response to the endogenous ligand, glutamate (B1630785). It achieves this by binding to a site on the receptor, which stabilizes the glutamate-bound, open-channel conformation, thereby increasing the amplitude and duration of excitatory postsynaptic currents (EPSCs).[2] This mechanism leads to enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF), which are thought to underlie its potential therapeutic effects.[1][3]

This "high-impact" nature signifies a narrow therapeutic window. Low doses may produce cognitive enhancement, while higher doses can lead to adverse effects such as motor coordination disruptions, convulsions, and neurotoxicity.[1] Therefore, a critical aspect of experimental design is to perform thorough dose-response studies to identify the optimal concentration or dosage that elicits the desired effect without inducing toxicity.

Q2: We are observing a disconnect between our in vitro and in vivo results with this compound. What are the potential reasons for this?

A2: Discrepancies between in vitro and in vivo outcomes are a known challenge in drug development, particularly for central nervous system (CNS) modulators like this compound. Several factors can contribute to this:

  • Complex In Vivo Environment: The in vivo environment presents a level of complexity that is difficult to replicate in vitro. This includes the heterogeneity of AMPA receptors due to different subunit compositions (GluA1-4), splice variants, and their association with various modulatory proteins.[4]

  • Pharmacokinetics and Metabolism: The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can significantly differ between in vitro and in vivo settings. Poor solubility or rapid metabolism in vivo can lead to lower than expected target engagement.

  • Blood-Brain Barrier Penetration: For in vivo CNS experiments, the ability of this compound to cross the blood-brain barrier and reach its target in sufficient concentrations is crucial. In vitro models do not account for this physiological barrier.

  • Homeostatic Mechanisms: In vivo systems have complex homeostatic and feedback mechanisms that can counteract the effects of a drug over time, which are absent in acute in vitro preparations.

  • Influence of Temperature: Studies on other N-methyl-D-aspartate (NMDA) receptor antagonists have shown that temperature can significantly affect their use-dependency, with lower temperatures in vitro potentially increasing it.[5] While a different receptor, this highlights how physical parameters can influence experimental outcomes.

Troubleshooting Guides

Issue 1: High variability or lack of dose-response in behavioral studies.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inappropriate Dose Range This compound has a narrow therapeutic window.[1] Conduct a wide dose-range finding study to identify the optimal dose. Start with low doses (e.g., 0.3 mg/kg in rodents has shown pro-cognitive effects) and escalate carefully.[2][6]
Pharmacokinetic Variability Assess the pharmacokinetic profile of this compound in your animal model. Factors such as formulation, route of administration, and timing of behavioral testing relative to drug administration are critical. Consider co-administration with food, as this has been shown to affect the pharmacokinetics of other AMPA modulators.[7]
Behavioral Model Selection The choice of behavioral model is crucial. The forced swim test in rodents, for example, has faced criticism for its translational relevance.[4] Select models that are well-validated and relevant to the specific hypothesis being tested.
Placebo Effect in Clinical Studies In clinical trials, a significant placebo effect has been observed, particularly in studies for depression and Alzheimer's disease, which can mask the true effect of the drug.[8] Careful study design, including appropriate washout periods and patient selection, is necessary to minimize this.

Issue 2: Inconsistent results in electrophysiological recordings (e.g., LTP induction).

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Subunit Specificity This compound may exhibit preferential activity on specific AMPA receptor subunit compositions or splice isoforms (e.g., higher potency at the flop splice isoform of GluA1).[2][6] Characterize the subunit composition of the receptors in your preparation (e.g., cultured neurons, brain slices) to understand the context of your results.
Concentration at the Synapse The effective concentration of this compound at the synapse can be influenced by factors like tissue penetration in brain slices. Ensure adequate pre-incubation time to allow for drug equilibration.
Experimental Conditions Factors such as the concentration of glutamate used for stimulation and the recording temperature can influence the modulatory effect of this compound. Standardize these parameters across experiments.
Use-Dependency The effects of some receptor modulators can be use-dependent, meaning their action is more pronounced with repeated receptor activation.[5] The stimulation protocol used can therefore influence the observed effect.

Methodologies for Key Experiments

In Vitro Electrophysiology: Patch-Clamp Recordings from Cultured Neurons

  • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated coverslips.

  • Recording: Perform whole-cell patch-clamp recordings from neurons.

  • Solution Application: Use a rapid solution exchange system to apply glutamate in the presence and absence of this compound.

  • Data Acquisition: Record AMPA receptor-mediated currents.

  • Analysis: Measure the peak amplitude and decay kinetics of the currents to quantify the potentiating effect of this compound.

In Vivo Behavioral Assessment: Novel Object Recognition (NOR) Test in Rodents

  • Habituation: Habituate the animals to the testing arena in the absence of any objects.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a set period.

  • Drug Administration: Administer this compound or vehicle at the desired dose and time before the testing phase.

  • Testing Phase: Replace one of the familiar objects with a novel object and record the time the animal spends exploring each object.

  • Analysis: Calculate a discrimination index (time with novel object / total exploration time). An increase in this index with this compound treatment suggests improved recognition memory.

Visualizations

Tulrampator_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_influx Ca²+ Influx AMPA_R->Ca_influx Potentiates This compound This compound This compound->AMPA_R Binds to BDNF_release BDNF Release Ca_influx->BDNF_release mTOR_signaling mTOR Signaling BDNF_release->mTOR_signaling Synaptic_Strengthening Synaptic Strengthening mTOR_signaling->Synaptic_Strengthening

Caption: this compound's proposed signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Dose Verify Dose/Concentration Start->Check_Dose Check_PK Review Pharmacokinetics/ Formulation Start->Check_PK Check_Model Assess Experimental Model (In Vitro vs. In Vivo) Start->Check_Model Check_Conditions Examine Experimental Conditions (e.g., temp) Start->Check_Conditions Optimize_Dose Perform Dose-Response Study Check_Dose->Optimize_Dose Refine_Protocol Refine Dosing Regimen/ Formulation Check_PK->Refine_Protocol Select_Alternative_Model Consider Alternative/ Refined Model Check_Model->Select_Alternative_Model Standardize_Conditions Standardize All Parameters Check_Conditions->Standardize_Conditions End Consistent Results Optimize_Dose->End Refine_Protocol->End Select_Alternative_Model->End Standardize_Conditions->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Tulrampator (CX-1632) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on storing Tulrampator (CX-1632) to maintain its potency and integrity for experimental use. As specific long-term stability data for this compound is not extensively published, the following recommendations are based on general best practices for handling investigational compounds and information from chemical suppliers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A1: While detailed official storage guidelines from the primary developer are not publicly available, general recommendations for solid, powdered forms of investigational compounds like this compound are to store it in a cool, dry, and dark place. See the summary table below for specific temperature recommendations. For long-term storage, it is advisable to store the compound at -20°C. The container should be tightly sealed to prevent moisture absorption and oxidation.

Q2: How should I store this compound once it is in solution?

A2: It is highly recommended to prepare solutions fresh for each experiment to ensure maximum potency.[1] If a stock solution must be prepared and stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. The stability of this compound in various solvents has not been publicly documented, so storage of solutions should be for the shortest duration possible.

Q3: My this compound solution has precipitated after storage. What should I do?

A3: Precipitation indicates that the compound has come out of solution, which can be due to storage temperature, solvent evaporation, or exceeding the solubility limit. If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, be aware that heating could potentially degrade the compound. It is recommended to prepare a fresh solution if you are uncertain about the compound's integrity.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules are sensitive to light. Although specific photostability data for this compound is not available, it is a standard precautionary measure to protect it from light.[2] Store the solid compound in an opaque container or in a dark location. When working with solutions, use amber vials or cover the containers with aluminum foil.

Q5: I don't see a specific expiration date on my compound vial. How do I know if it's still potent?

A5: For investigational compounds, a specific shelf-life is often not determined or publicly shared. The potency of the compound will depend on the storage conditions and handling since its receipt. If you have concerns about the potency of an older batch of this compound, it is advisable to perform a quality control check, such as analytical chromatography (e.g., HPLC) to assess its purity, or to compare its performance in a well-established in-vitro or in-vivo assay against a new batch of the compound.

Q6: What are the general guidelines for handling investigational drug products like this compound?

A6: All investigational drug products should be stored in a secure location with restricted access.[3][4] It is crucial to maintain a detailed record of the receipt, storage conditions (including temperature logs), and dispensing of the agent.[4] Always refer to any specific instructions provided by the supplier or sponsor of the investigational drug.

Data Presentation: Recommended Storage Conditions

Form Temperature Conditions Duration Rationale
Solid (Powder) -20°CTightly sealed, desiccated, protected from lightLong-termTo minimize chemical degradation and preserve potency over extended periods.
4°CTightly sealed, desiccated, protected from lightShort-termFor convenient access for frequent use, while still protecting against degradation.
In Solution (Stock) -80°CAliquoted in single-use vials, protected from lightShort-termTo prevent degradation that can occur in solution and to avoid freeze-thaw cycles.
In Solution (Working) N/AN/AN/AIt is recommended to prepare fresh for each experiment.[1]

Experimental Protocols

Detailed experimental protocols for this compound stability testing are not publicly available. Researchers needing to establish the stability of this compound under their specific experimental conditions would need to design and execute their own stability studies. A general approach would involve:

  • Protocol Design:

    • Define the storage conditions to be tested (e.g., different temperatures, light exposures, humidity levels).

    • Select the solvent(s) of interest for solution stability studies.

    • Determine the time points for analysis.

  • Sample Preparation:

    • Prepare multiple identical samples of this compound (solid or in solution).

    • Store the samples under the defined conditions.

  • Analysis:

    • At each time point, analyze a sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • The method should be able to separate the parent this compound peak from any potential degradant peaks.

  • Data Evaluation:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and, if possible, characterize any degradation products that appear.

    • Determine the rate of degradation under each storage condition to establish a recommended shelf-life.

Mandatory Visualization

G Troubleshooting Workflow for this compound Storage Issues start Start: Suspected Issue with this compound Potency check_storage Review Storage Conditions: - Temperature Log - Light Exposure - Container Seal start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok improper_storage Action: Correct Storage - Move to -20°C for long-term - Protect from light - Ensure tight seal storage_ok->improper_storage No check_solution Was the compound in solution? storage_ok->check_solution Yes retest_improper Consider re-testing with a fresh sample improper_storage->retest_improper end_degraded Conclusion: Compound likely degraded. Order new batch. retest_improper->end_degraded solid_form Compound is in solid form check_solution->solid_form No solution_form Compound was in solution check_solution->solution_form Yes perform_qc Consider Quality Control: - Run HPLC/LC-MS to check purity - Compare with a new batch in a functional assay solid_form->perform_qc check_solution_prep Review Solution Preparation: - Freshly prepared? - Stored as aliquots at -80°C? - Any precipitation observed? solution_form->check_solution_prep solution_prep_ok Solution Prep & Storage OK? check_solution_prep->solution_prep_ok improper_solution_prep Action: Prepare Fresh Solution - Use fresh solid compound - Aliquot if necessary for future use solution_prep_ok->improper_solution_prep No solution_prep_ok->perform_qc Yes improper_solution_prep->end_degraded end_potent Conclusion: Compound likely potent perform_qc->end_potent QC Pass perform_qc->end_degraded QC Fail

References

Technical Support Center: Addressing Low Potency of AMPAkines in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with low potency of AMPAkines in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are AMPAkines and how do they work?

AMPAkines are a class of molecules that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] They do not activate the receptor on their own but enhance the effects of the endogenous agonist, glutamate (B1630785).[3][4] AMPAkines bind to an allosteric site on the AMPA receptor, which can lead to a slowing of receptor deactivation and/or a reduction in desensitization.[5] This results in an increased influx of ions through the channel for a given concentration of glutamate, thereby potentiating synaptic transmission.[5][6]

Q2: What is the difference between "high-impact" and "low-impact" AMPAkines?

AMPAkines are often categorized into two main classes based on their efficacy and impact on receptor kinetics:

  • High-Impact AMPAkines (also known as Class I) strongly reduce AMPA receptor desensitization and may also increase the binding affinity of glutamate to the receptor.[7][8] This leads to a substantial increase in steady-state currents.[8] While potent, this class has a higher risk of producing seizures at therapeutic doses, which has limited their clinical development.[9][10] An example is CX614.[7]

  • Low-Impact AMPAkines (also known as Class II) only modestly affect receptor desensitization and do not typically alter agonist binding affinity.[7][9] Their primary mechanism is thought to be an increase in the probability of the channel opening.[8] This results in a better safety profile, with a much wider gap between efficacious doses and those that cause side effects like seizures.[7][9] Examples include CX516 and CX717.[1][9]

Q3: What are the typical potency ranges (EC50) for common AMPAkines?

The potency of an AMPAkine, often expressed as the half-maximal effective concentration (EC50), can vary significantly depending on the specific compound, the experimental system (e.g., recombinant receptors vs. native neurons), the AMPA receptor subunit composition, and the assay used.[11][12] For example, the effects can differ between flip and flop splice variants of the receptor subunits.[12]

Q4: Why might I be observing low potency or a lack of effect in my experiments?

Several factors can contribute to unexpectedly low potency of AMPAkines in a research setting. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Common reasons include:

  • Compound Solubility and Stability: Many AMPAkines have poor water solubility, which can prevent them from reaching the target concentration in aqueous buffers.[13][14] Degradation of the compound over time or under certain experimental conditions (e.g., temperature, pH) can also lead to a loss of activity.[13]

  • Assay Conditions: The concentration of the primary agonist (glutamate) used in the assay, the membrane potential of the cell, and the specific parameters being measured (e.g., peak current vs. steady-state current) will all impact the observed potency of a positive allosteric modulator.

  • Incorrect Compound Handling: Improper storage or the use of inappropriate solvents can lead to the degradation or precipitation of the AMPAkine.

Troubleshooting Guide

Problem 1: The AMPAkine compound shows little to no effect.

Is the compound fully dissolved? Many AMPAkines are hydrophobic and have limited solubility in aqueous solutions.[13][14]

  • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting to the final working concentration in your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-specific effects. Visually inspect the final solution for any signs of precipitation. If solubility issues persist, consider using a vehicle like 2-hydroxypropyl-β-cyclodextrin (HPCD), which has been used to effectively deliver AMPAkines.[17] The development of water-soluble prodrugs like CX1942 is another strategy to overcome this issue.[13]

Has the compound degraded? The stability of the AMPAkine in your stock solution and experimental buffer can affect its activity.

  • Recommendation: Prepare fresh stock solutions regularly and store them appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17] Whenever possible, prepare fresh dilutions in your experimental buffer immediately before use.

Is the concentration correct? An error in calculation or dilution can lead to a final concentration that is too low to elicit a response.

  • Recommendation: Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes for accurate dilutions. It is also advisable to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.[18]

Problem 2: The observed potency is significantly lower than reported in the literature.

Is your experimental system different from the cited literature? AMPAkine potency is highly context-dependent.

  • Recommendation: Carefully compare your experimental model with the one used in the reference study. Key differences to consider include:

    • Receptor Subunit Composition: The efficacy of some AMPAkines varies between different AMPA receptor subunits (GluA1-4) and their flip/flop splice variants.[11][12] For instance, CX546 is more effective at inhibiting the desensitization of GluR2(flip) receptors compared to GluR1(flip).[11]

    • Presence of Auxiliary Subunits: Transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin, can significantly alter the pharmacology of AMPA receptors and the efficacy of allosteric modulators.[10][16]

Are your assay parameters optimal for detecting potentiation? The way the experiment is conducted can influence the outcome.

  • Recommendation: Review your assay conditions. In electrophysiology experiments, the concentration of glutamate used to elicit a baseline response is critical. The effect of a PAM is often more pronounced at sub-saturating concentrations of the agonist. Ensure your recording parameters are sensitive enough to detect subtle changes in current amplitude or decay kinetics.

Problem 3: Results are inconsistent between experiments.

Is there variability in your protocol or reagents? Inconsistent experimental procedures are a common source of variability.

  • Recommendation: Standardize all aspects of the protocol, from cell culture conditions and passage number to the preparation of all solutions.[19] Ensure that the quality and concentration of all reagents, especially the agonist (glutamate), are consistent across experiments.

Is the health of your biological preparation consistent? The physiological state of cells or tissue slices can affect their responsiveness to drugs.

  • Recommendation: For cell lines, monitor for changes in morphology or growth rate. For primary neurons or tissue slices, ensure consistent dissection and recovery procedures. Only use healthy preparations for experiments, as indicated by stable baseline recordings in electrophysiology.

Quantitative Data Summary: Potency of Common AMPAkines

The following table summarizes the potency of several common AMPAkines as reported in the literature. Note that values can vary significantly based on the experimental context.

AMPAkineExperimental SystemAssay TypePotency (EC50)Reference
CX614 Hippocampal SlicesField EPSP20-40 µM[12]
Cultured NeuronsAutaptic EPSC20-40 µM[12]
Recombinant GluR1-3 (flop)Whole-cell patch clamp19-37 µM[12]
Excised PatchesBlock of Desensitization44 µM[12]
CX729 Cortical NeuronsWhole-cell patch clamp7.4 µM[7]
S 18986 Recombinant ReceptorsAMPAR Current Enhancement130 µM[16]

Key Experimental Protocols

Protocol 1: Preparation and Handling of AMPAkine Stock Solutions

This protocol provides a general guideline for preparing stock solutions of hydrophobic AMPAkine compounds.

  • Safety First: Handle the powdered AMPAkine compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Accurately weigh the desired amount of the AMPAkine powder using an analytical balance.

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) as the solvent.

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be required for some compounds, but check the manufacturer's stability data first.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Dilute the stock solution into the final aqueous experimental buffer (e.g., aCSF or recording saline) to the desired working concentration. Ensure the final DMSO concentration is minimal (e.g., <0.1%) and consistent across all experimental and control groups.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure AMPAkine Potentiation

This protocol outlines the measurement of AMPAkine effects on glutamate-evoked currents in cultured neurons or brain slices.

  • Preparation of Solutions:

    • External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Saturate the solution with 95% O2 / 5% CO2.

    • Internal Solution: Prepare a pipette solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.

    • Agonist/Modulator Solutions: Prepare solutions of glutamate at a concentration that elicits a submaximal response (e.g., EC20-EC50). Prepare separate solutions containing glutamate plus the desired concentrations of the AMPAkine.

  • Electrophysiological Recording:

    • Obtain a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode. Hold the cell at a negative membrane potential (e.g., -60 mV or -70 mV).

    • Establish a stable baseline recording of glutamate-evoked currents by applying the glutamate solution for a short duration (e.g., 1-2 seconds) at regular intervals.

    • Once a stable baseline is achieved, switch the perfusion to the solution containing glutamate plus the AMPAkine.

    • Record the potentiated response.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude and/or the steady-state current of the glutamate-evoked responses before (baseline) and during AMPAkine application.[7]

    • Calculate the potentiation as a percentage increase over the baseline response.

    • To determine the EC50, repeat the experiment with a range of AMPAkine concentrations and fit the resulting dose-response data to a sigmoidal curve.

    • Analyze the decay kinetics of the current to assess the AMPAkine's effect on receptor deactivation and desensitization.[7]

Visualizing Pathways and Workflows

AMPA Receptor Signaling and AMPAkine Modulation

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR Channel Closed Glutamate->AMPAR:c Binds AMPAR_Open AMPAR Channel Open AMPAR:c->AMPAR_Open:c Activates AMPAR_Open:c->AMPAR:c Deactivates/ Desensitizes Downstream Downstream Signaling (CaMKII, LTP, etc.) AMPAR_Open:c->Downstream Na+/Ca2+ Influx AMPAkine AMPAkine AMPAkine->AMPAR_Open:c Binds Allosterically AMPAkine->AMPAR_Open:n Slows/Reduces Deactivates/\nDesensitizes Deactivates/ Desensitizes

Caption: AMPAkines positively modulate AMPA receptors by slowing their deactivation/desensitization rate.

Troubleshooting Workflow for Low AMPAkine Potency

Troubleshooting_Workflow start Start: Low/No AMPAkine Effect Observed check_compound Check Compound Integrity start->check_compound is_soluble Is compound fully dissolved? (Check for precipitate) check_compound->is_soluble is_stable Is compound stable? (Fresh stock/dilution) is_soluble->is_stable Yes fail Consult Literature/ Technical Support is_soluble->fail No (Improve solubility) check_protocol Review Experimental Protocol is_stable->check_protocol Yes is_stable->fail No (Use fresh compound) is_concentration Is concentration correct? check_protocol->is_concentration check_system Evaluate Biological System is_concentration->check_system Yes is_concentration->fail No (Recalculate/re-prepare) is_system_appropriate Is cell type/receptor subtype appropriate for this AMPAkine? check_system->is_system_appropriate success Problem Resolved is_system_appropriate->success Yes (Optimize assay) is_system_appropriate->fail No (Consider alternative model)

Caption: A logical workflow for diagnosing the cause of low AMPAkine potency in experiments.

Experimental Workflow for Potency Assessment

Experimental_Workflow prep_solutions 1. Prepare Solutions (aCSF, Internal, Agonist, AMPAkine Stocks) setup_rig 2. Prepare Biological Sample (Cell culture or Slice) prep_solutions->setup_rig obtain_recording 3. Obtain Whole-Cell Recording setup_rig->obtain_recording establish_baseline 4. Establish Stable Baseline (Apply agonist alone) obtain_recording->establish_baseline apply_drug 5. Apply Agonist + AMPAkine establish_baseline->apply_drug record_response 6. Record Potentiated Response apply_drug->record_response washout 7. Washout and Recovery record_response->washout analyze 8. Analyze Data (Measure potentiation, plot dose-response) washout->analyze

Caption: A typical experimental workflow for assessing AMPAkine potency using electrophysiology.

References

Technical Support Center: Tulrampator In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential adverse effects of Tulrampator (also known as S-47445 or CX-1632) in in vivo experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate safe and effective research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a "high-impact" positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it enhances the receptor's response to the endogenous ligand, glutamate (B1630785).[2] This potentiation is achieved by slowing the deactivation and desensitization of the receptor, thereby prolonging the influx of positive ions into the neuron upon glutamate binding. This mechanism is believed to underlie its potential to enhance synaptic plasticity, learning, and memory.[2][3][4]

Q2: What are the potential therapeutic effects of this compound observed in preclinical studies?

A2: In animal models, this compound has demonstrated a range of potential therapeutic effects at low doses, including:

  • Cognitive Enhancement: Improvement in both episodic and spatial working memory.[5][6]

  • Antidepressant- and Anxiolytic-like Effects: Efficacy in animal models of depression and anxiety.[1]

  • Neurotrophic and Neuroplasticity-Promoting Activities: Increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus and stimulation of hippocampal neurogenesis.[1]

Q3: What are the potential adverse effects of this compound at higher doses in vivo?

A3: As a high-impact AMPA receptor potentiator, this compound has a dose-dependent safety profile. While low doses are associated with therapeutic effects, higher doses can lead to:

  • Motor Coordination Disruptions: Impaired balance and coordination.[1]

  • Convulsions: Seizure activity due to excessive neuronal excitation.[1]

  • Neurotoxicity: In principle, overstimulation of glutamate receptors can lead to excitotoxic neuronal damage.[7] However, one key preclinical study reported that acute administration of this compound at doses up to 1000 mg/kg in rodents did not result in convulsions or tremors.[5][6] Furthermore, in vitro studies showed that this compound did not demonstrate neurotoxicity and even offered protection to rat cortical neurons at a concentration of 10 μM.[5][6]

Troubleshooting Guide for Adverse Effects

This guide provides practical advice for researchers encountering adverse effects during in vivo experiments with this compound.

Observed Adverse Effect Potential Cause Recommended Action(s)
Motor Impairment (e.g., ataxia, imbalance on rotarod) High dose of this compound leading to excessive AMPA receptor potentiation in motor control circuits (e.g., cerebellum).1. Dose Reduction: The most critical step is to lower the administered dose in subsequent experiments. 2. Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window for your specific model and endpoint. 3. Pharmacokinetic Analysis: Consider the timing of behavioral testing in relation to the peak plasma and brain concentrations of the compound.
Seizures (e.g., myoclonic jerks, tonic-clonic convulsions) Supratherapeutic doses causing widespread neuronal hyperexcitability.1. Immediate Termination of Experiment: For the affected animal, the primary concern is animal welfare. 2. Dose-Response Assessment: Establish the convulsive dose threshold in a pilot study. 3. Anticonvulsant Co-administration (for mechanistic studies only): In specific, ethically approved protocols aiming to understand the seizure mechanism, co-administration of an AMPA receptor antagonist (e.g., NBQX) or a GABAergic agent (e.g., diazepam) could be considered. This is not a routine mitigation strategy.
Unexpected Behavioral Changes (e.g., hyperactivity, stereotypy) Off-target effects or complex interactions within specific neural circuits.1. Comprehensive Behavioral Phenotyping: Utilize a battery of behavioral tests to fully characterize the observed effects. 2. Control for Hyperlocomotion: When assessing cognitive effects, ensure that observed improvements are not a byproduct of increased general activity. Use appropriate control tests (e.g., open field test).
Signs of Neurotoxicity (e.g., neuronal loss in post-mortem analysis) Although preclinical data for this compound suggests a good safety profile in this regard, excitotoxicity is a theoretical risk with AMPA potentiation.1. Histological Analysis: Perform neurohistopathological analysis (e.g., Fluoro-Jade, Nissl staining) on brain tissue from animals treated with a range of doses. 2. Biomarker Assessment: Measure markers of neuronal damage or apoptosis. 3. Dose Selection: Adhere to the lowest effective dose identified in efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound (S-47445).

Table 1: In Vivo Efficacy of this compound in Rodent Models

Animal Model Task Effective Dose (Route of Administration) Observed Effect Reference
Adult RodentsObject Recognition0.3 mg/kgImprovement in episodic memory[5][6]
Adult RodentsT-Maze0.3 mg/kgImprovement in spatial working memory[5][6]
Old MiceRadial Maze0.3 mg/kg (s.c.)Reversal of age-induced working memory deficits[8]
Old MiceContextual Memory0.03 - 0.3 mg/kg (p.o.)Reversal of age-induced contextual memory deficits[8]
Aged RatsNeurotrophin Expression1 - 10 mg/kg (p.o.)Corrected age-related deficits in BDNF, NT-3, and NGF

Table 2: In Vivo Safety Profile of this compound (S-47445) in Rodents

Parameter Dose (Route of Administration) Observation Reference
Spontaneous LocomotionUp to 1000 mg/kg (acute)No deleterious effect[5][6]
Convulsions/TremorsUp to 1000 mg/kg (acute)No occurrence[5][6]

Table 3: In Vitro Pharmacology of this compound (S-47445)

Parameter Receptor/Cell Type Value Reference
EC50 (Potentiation)Human/Rat AMPA Receptors (various subtypes)0.7 - 5.4 µM[5][6]
NeuroprotectionRat Cortical Neurons (glutamate-mediated excitotoxicity)Significant protection at 10 µM[5][6]

Note: Pharmacokinetic data for this compound in rats and monkeys is not extensively published in the public domain. Researchers should conduct their own pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio for their specific experimental conditions.

Experimental Protocols

1. Protocol for Assessment of Motor Coordination (Rotarod Test)

This protocol is designed to assess the effect of this compound on motor coordination and balance in mice.

  • Apparatus: Accelerating rotarod for mice.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

    • Training (Day 1):

      • Place each mouse on the stationary rod for 60 seconds.

      • Set the rod to a constant low speed (e.g., 4 rpm) and train the mice to walk on the rod for a set duration (e.g., 120 seconds). Repeat for 3-5 trials with an inter-trial interval of at least 15 minutes.

    • Testing (Day 2):

      • Administer this compound or vehicle at the desired dose and route.

      • At the appropriate time post-administration (based on pharmacokinetic data), place the mouse on the rotarod.

      • Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

      • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

      • Conduct 3 trials with a 15-30 minute inter-trial interval.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

2. Protocol for Seizure Susceptibility Assessment

This protocol provides a framework for observing and scoring seizure activity in rodents following the administration of high doses of this compound.

  • Procedure:

    • Animal Preparation: House animals individually to prevent injury during potential seizures.

    • Dose Administration: Administer a high dose of this compound. A dose-escalation design is recommended to determine the seizure threshold.

    • Observation Period: Observe the animals continuously for at least 2 hours post-administration.

    • Seizure Scoring: Score the severity of any observed seizures using a standardized scale, such as the Racine scale:

      • Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling, with loss of postural control.

  • Animal Welfare Considerations:

    • The experimental protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • Animals exhibiting prolonged or severe seizures should be euthanized to minimize suffering.

    • Provide supportive care (e.g., hydration) as needed.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel This compound This compound (PAM) This compound->AMPA_R Modulates Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream Activates Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity Promotes

Caption: Simplified signaling pathway of this compound's action on the AMPA receptor.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis & Interpretation A1 Define Research Question & Hypothesis A2 Select Animal Model & Behavioral Paradigm A1->A2 A3 Dose Range Selection (based on literature) A2->A3 A4 IACUC Protocol Approval A3->A4 B1 Animal Acclimation A4->B1 Start Experiment B2 Vehicle/Tulrampator Administration B1->B2 B3 Behavioral Testing (e.g., Cognitive Task, Rotarod) B2->B3 B4 Adverse Effect Monitoring (e.g., Seizure Scoring) B3->B4 C1 Data Collection & Compilation B3->C1 B4->C1 End of Observation C2 Statistical Analysis C1->C2 C4 Interpretation of Results C2->C4 C3 Tissue Collection (for PK or Histology) C3->C2

Caption: General experimental workflow for an in vivo study with this compound.

References

Validation & Comparative

A Comparative Guide to Tulrampator and Low-Impact AMPAkines: A Focus on CX-516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the high-impact AMPAkine, Tulrampator (S-47445, CX-1632), and the prototypical low-impact AMPAkine, CX-516. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The AMPA Receptor and its Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, known as AMPAkines, enhance glutamatergic neurotransmission and have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders.

AMPAkines are broadly classified into two categories based on their modulatory effects on the receptor:

  • Low-Impact AMPAkines (e.g., CX-516): These compounds modestly enhance AMPA receptor currents, primarily by slowing the channel's deactivation rate. They have a minimal effect on receptor desensitization.

  • High-Impact AMPAkines (e.g., this compound): These molecules produce a more robust and sustained enhancement of AMPA receptor function, significantly reducing receptor desensitization and leading to a greater overall increase in charge transfer.

This guide will focus on the comparative pharmacology and experimental data of this compound and CX-516 as representative examples of high- and low-impact AMPAkines, respectively.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and CX-516, highlighting the significant differences in their potency, efficacy, and pharmacokinetic profiles.

Table 1: In Vitro Potency and Efficacy

ParameterThis compound (S-47445)CX-516Reference(s)
Mechanism of Action High-Impact Positive Allosteric Modulator of AMPA ReceptorLow-Impact Positive Allosteric Modulator of AMPA Receptor[1][2]
EC50 (AMPA Receptor Potentiation) 6.5 µM (in Xenopus oocytes expressing rat or human AMPA receptors)~2.8 - 3.7 mM (in rat prefrontal cortex and substantia nigra neurons)[3][4]
Emax (Maximal Efficacy) Markedly enhances and prolongs glutamate-evoked currents3.8 to 4.8-fold increase in AMPA-evoked currents[4][5]

Table 2: Pharmacokinetic and Clinical Overview

ParameterThis compound (S-47445)CX-516Reference(s)
Half-life (t½) Data from clinical trials not publicly available, but generally longer than CX-516.Approximately 45 minutes in humans.[6]
Clinical Development Status Investigated in Phase II trials for major depressive disorder and Alzheimer's disease.Investigated for Alzheimer's disease, ADHD, and Fragile X syndrome; development largely halted due to low potency and poor pharmacokinetics.[1][6]
Reported In Vivo Effects (Animal Models) Antidepressant- and anxiolytic-like effects, pro-cognitive, increases BDNF.Pro-cognitive effects in some models, but limited by potency.[1][7]

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway activated by AMPA receptor stimulation and positively modulated by AMPAkines like this compound and CX-516.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds AMPAkine AMPAkine (this compound/CX-516) AMPAkine->AMPAR Allosterically Modulates Na_influx Na+ Influx AMPAR->Na_influx Opens Channel Ca_influx Ca2+ Influx (GluA2-lacking receptors) AMPAR->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization CaMKII CaMKII Activation Ca_influx->CaMKII MAPK MAPK Pathway (ERK) Depolarization->MAPK Synaptic_Plasticity Synaptic Plasticity (LTP) Depolarization->Synaptic_Plasticity CREB CREB Phosphorylation CaMKII->CREB MAPK->CREB BDNF BDNF Expression & Release CREB->BDNF BDNF->Synaptic_Plasticity Enhances

Caption: AMPA receptor signaling pathway modulated by AMPAkines.

Experimental Workflow: In Vitro Electrophysiology

This diagram outlines a typical workflow for assessing the effects of AMPAkines on AMPA receptor function using whole-cell patch-clamp electrophysiology.

Electrophysiology_Workflow start Prepare acute brain slices or cultured neurons patch Establish whole-cell patch-clamp recording start->patch baseline Record baseline AMPA receptor-mediated currents (e.g., evoked EPSCs or glutamate application) patch->baseline drug_app Bath apply AMPAkine (this compound or CX-516) baseline->drug_app drug_rec Record AMPA receptor currents in the presence of the drug drug_app->drug_rec washout Washout drug drug_rec->washout wash_rec Record recovery of AMPA receptor currents washout->wash_rec analysis Analyze data: - Amplitude - Decay kinetics - Desensitization wash_rec->analysis end Determine EC50 and Emax analysis->end

Caption: Workflow for in vitro electrophysiological recording.

Experimental Workflow: In Vivo Behavioral Testing (Novel Object Recognition)

The following diagram illustrates the workflow for the Novel Object Recognition (NOR) test, a common behavioral assay to assess learning and memory in rodents.

NOR_Workflow acclimation Habituation: Allow rodent to explore an empty arena drug_admin Administer Drug (this compound, CX-516, or Vehicle) acclimation->drug_admin training Training Phase (T1): Present two identical objects drug_admin->training retention Retention Interval (e.g., 1 hour to 24 hours) training->retention testing Test Phase (T2): Present one familiar and one novel object retention->testing data_collection Record time spent exploring each object testing->data_collection analysis Calculate Discrimination Index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar) data_collection->analysis conclusion Compare Discrimination Index between treatment groups analysis->conclusion

Caption: Workflow for the Novel Object Recognition (NOR) task.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound or CX-516.

Materials:

  • Acute brain slices (e.g., hippocampus or prefrontal cortex) or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.25 with CsOH.

  • Patch-clamp amplifier, micromanipulators, and data acquisition system.

  • Glutamate, this compound, CX-516.

Procedure:

  • Prepare acute brain slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

  • Hold the neuron at a membrane potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Record baseline EPSCs by stimulating afferent fibers with a bipolar electrode.

  • Bath-apply the AMPAkine (this compound or CX-516) at various concentrations to the perfusing aCSF.

  • Record EPSCs in the presence of the drug.

  • Wash out the drug by perfusing with drug-free aCSF and record the recovery of the EPSC amplitude.

  • Analyze the data to determine the percentage increase in EPSC amplitude and the effect on decay kinetics.

Delayed Non-Matching to Sample (DNMS) Task

Objective: To assess the effects of this compound or CX-516 on short-term recognition memory.

Materials:

  • Operant chambers equipped with retractable levers and a food reward dispenser.

  • Rodents (rats or mice).

  • This compound, CX-516, or vehicle solution.

Procedure:

  • Training:

    • Habituate the animals to the operant chambers.

    • Train the animals on the DNMS task. A trial consists of a "sample" phase and a "choice" phase.

    • In the sample phase, one of two levers is presented. A press on this lever results in a food reward.

    • After a delay period (e.g., a few seconds to several minutes), both levers are presented in the choice phase.

    • A press on the "non-matching" lever (the one not presented in the sample phase) is rewarded. A press on the "matching" lever is not rewarded.

    • Training continues until a stable baseline performance is achieved.

  • Testing:

    • Administer this compound, CX-516, or vehicle to the trained animals at a specified time before the test session.

    • Conduct the DNMS task with varying delay intervals.

    • Record the percentage of correct choices for each animal under each treatment condition.

  • Analysis:

    • Compare the percentage of correct responses between the drug-treated and vehicle-treated groups, particularly at longer delay intervals.

Brain-Derived Neurotrophic Factor (BDNF) Measurement

Objective: To determine if this compound or CX-516 treatment alters BDNF protein levels in specific brain regions.

Materials:

  • Brain tissue (e.g., hippocampus, prefrontal cortex) from treated and control animals.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • BDNF ELISA kit or primary and secondary antibodies for Western blotting.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescence detection reagents and imaging system.

Procedure (ELISA):

  • Homogenize brain tissue in lysis buffer on ice.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of each sample using a BCA assay.

  • Follow the manufacturer's instructions for the BDNF ELISA kit. This typically involves:

    • Adding diluted samples and standards to a 96-well plate pre-coated with a BDNF capture antibody.

    • Incubating the plate to allow BDNF to bind.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

    • Measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of BDNF in each sample based on the standard curve.

  • Normalize BDNF levels to the total protein concentration for each sample.

Procedure (Western Blot):

  • Prepare protein lysates as described for the ELISA.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for BDNF.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The comparison between this compound and CX-516 clearly illustrates the pharmacological and functional differences between high- and low-impact AMPAkines. This compound exhibits significantly greater potency and efficacy in modulating AMPA receptors compared to CX-516. This "high-impact" profile is associated with more robust effects on synaptic plasticity and has shown promise in preclinical models of depression and cognitive decline. In contrast, the "low-impact" nature of CX-516, coupled with its unfavorable pharmacokinetic properties, has limited its clinical utility.

This guide provides a framework for understanding the key distinctions between these two classes of AMPA receptor modulators. The provided experimental protocols and diagrams offer a practical resource for researchers investigating the therapeutic potential of targeting the AMPA receptor system. Further research into the long-term safety and efficacy of high-impact AMPAkines like this compound is warranted to fully elucidate their clinical potential.

References

Validating Tulrampator's AMPA Receptor-Mediated Action Using the Antagonist NBQX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tulrampator, a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other AMPA receptor modulators. It details the use of the competitive AMPA receptor antagonist, NBQX, in validating this compound's mechanism of action and presents supporting experimental data and protocols.

Mechanism of Action: A Tale of Potentiation and Blockade

The therapeutic potential of this compound lies in its ability to enhance the function of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. As a positive allosteric modulator, this compound binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, increasing the receptor's response to glutamate. This potentiation is characterized as "high-impact" due to its robust enhancement of AMPA receptor activation, in contrast to "low-impact" modulators like CX-516 and Farampator.[1]

The validation of this compound's mechanism of action hinges on the use of a competitive antagonist like NBQX. NBQX works by binding to the same site as glutamate on the AMPA receptor, thereby preventing its activation. If this compound's effects are indeed mediated by the AMPA receptor, then the co-application of NBQX should block these effects. Preclinical studies have confirmed this, demonstrating that the antidepressant-like effects of this compound in animal models are blocked by the administration of NBQX.[1] This provides strong evidence that this compound's therapeutic potential is directly linked to its modulation of the AMPA receptor.

This compound's Mechanism of Action and NBQX Validation cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates Signaling Downstream Signaling (BDNF, mTOR) AMPAR->Signaling Initiates This compound This compound This compound->AMPAR Positive Allosteric Modulation NBQX NBQX NBQX->AMPAR Competitive Antagonism This compound's Downstream Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR This compound This compound This compound->AMPAR Potentiates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx NBQX NBQX NBQX->AMPAR Blocks BDNF BDNF Release Ca_Influx->BDNF mTOR mTOR Activation Ca_Influx->mTOR Synaptic_Plasticity Synaptic Plasticity & Neurogenesis BDNF->Synaptic_Plasticity mTOR->Synaptic_Plasticity Electrophysiology Experimental Workflow Start Start Prepare Prepare Neurons/ Brain Slices Start->Prepare Patch Establish Whole-Cell Patch-Clamp Prepare->Patch Baseline Record Baseline AMPA Currents Patch->Baseline Apply_T Apply this compound Baseline->Apply_T Record_T Record Potentiated Currents Apply_T->Record_T Apply_T_N Apply this compound + NBQX Record_T->Apply_T_N Record_T_N Record Blocked Currents Apply_T_N->Record_T_N Washout Washout Record_T_N->Washout Analyze Analyze Current Amplitude & Kinetics Washout->Analyze End End Analyze->End Calcium Imaging Experimental Workflow Start Start Load Load Neurons with Fura-2 AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Baseline Acquire Baseline Fluorescence Ratio Wash->Baseline Stim_A Stimulate with Agonist Baseline->Stim_A Record_A Record Calcium Response Stim_A->Record_A Stim_T_A Pre-incubate with this compound & Stimulate Record_A->Stim_T_A Record_T_A Record Potentiated Response Stim_T_A->Record_T_A Stim_T_N_A Pre-incubate with this compound + NBQX & Stimulate Record_T_A->Stim_T_N_A Record_T_N_A Record Blocked Response Stim_T_N_A->Record_T_N_A Analyze Analyze Fluorescence Ratio Changes Record_T_N_A->Analyze End End Analyze->End

References

A Preclinical Head-to-Head: Tulrampator vs. Farampator (CX-691) for Cognitive and Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the nuanced differences between AMPA receptor potentiators are critical in selecting the right tool for preclinical studies. This guide provides an objective comparison of two notable ampakines, Tulrampator (S-47445, CX-1632) and Farampator (CX-691), focusing on their preclinical performance, supported by experimental data.

This compound, classified as a "high-impact" positive allosteric modulator (PAM) of the AMPA receptor, is known for eliciting robust increases in AMPAR activation.[1][2] In contrast, Farampator is categorized as a "low-impact" ampakine, suggesting a more moderate effect on AMPA receptor function.[3] This fundamental difference in potency influences their efficacy and safety profiles in preclinical models, with high-impact potentiators generally showing cognitive enhancement at low doses but carrying a risk of motor coordination issues and neurotoxicity at higher doses.[1][2]

In Vitro Potency at the AMPA Receptor

The primary mechanism of action for both compounds is the positive allosteric modulation of AMPA receptors. However, their potency differs significantly.

CompoundTargetAssayEC50Source
This compound (S-47445) Human/Rat AMPA Receptors (GluA1/2/4 flip and flop variants)Glutamate-evoked currents2.5-5.4 µM[1][3][4]
Human/Rat AMPA Receptor (GluA4 flop)Glutamate-evoked currents0.7 µM[1][3][4]
Farampator (CX-691) AMPA ReceptorGlutamate-induced steady state currents14 µM

Preclinical Pharmacokinetics

Note: Specific preclinical pharmacokinetic parameters such as oral bioavailability, Cmax, Tmax, and half-life for both this compound and Farampator in rats and mice are not consistently reported in the available literature, representing a notable data gap. One study mentioned a generally "short half-life" for AMPAR PAMs.

Efficacy in Preclinical Models of Cognition and Disease

Both this compound and Farampator have demonstrated pro-cognitive effects in various animal models.

CompoundAnimal ModelBehavioral TestEffective DoseKey FindingsSource
This compound (S-47445) Adult RodentsNovel Object Recognition (Natural Forgetting)0.3 mg/kgImproved episodic memory.[3][5]
Adult RodentsT-Maze0.3 mg/kgImproved spatial working memory.[3][5]
Old MiceElectrophysiology10 mg/kg (oral)Counteracted age-related deficits in Long-Term Potentiation (LTP).[4]
Farampator (CX-691) Rat Model of Alzheimer's DiseaseMorris Water Maze0.3 mg/kg (oral, twice daily for 10 days)Significantly improved spatial learning and memory impairment; reduced escape latency.[6][7]
RatCued Fear Conditioning (Scopolamine-induced deficit)0.1 mg/kg (oral)Attenuated memory impairment.[8]
RatNovel Object Recognition (Temporally-induced deficit)0.1 and 1.0 mg/kg (oral, acute)Attenuated memory deficit.[8]
RatNovel Object Recognition (Temporally-induced deficit)0.01, 0.03, 0.1 mg/kg (oral, sub-chronic)Attenuated memory deficit.[8]
RatAttentional Set-Shifting0.3 mg/kg (oral, sub-chronic)Improved performance.[8]

Experimental Protocols

Novel Object Recognition (NOR) Test

This test assesses episodic memory in rodents based on their innate preference for novelty.

General Protocol:

  • Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

  • Training/Familiarization Phase: Two identical objects are placed in the arena. The mouse is allowed to freely explore the objects for a defined duration (e.g., 5-10 minutes).

  • Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific period, which can be varied to assess short-term or long-term memory (e.g., 1 hour to 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set time (e.g., 5 minutes).

  • Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Specific Application with this compound: In a study demonstrating the efficacy of this compound, the drug was administered at 0.3 mg/kg to assess its impact on episodic memory in a "natural forgetting" paradigm of the object recognition task.[3][5]

Morris Water Maze (MWM) Test

The MWM is a widely used task to assess spatial learning and memory, which is dependent on the hippocampus.

General Protocol:

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four quadrants.

  • Acquisition/Training Phase: Over several consecutive days, rats are subjected to multiple trials per day. In each trial, the rat is placed into the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.[9] If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

  • Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Key measures include the escape latency during training and the time spent in the target quadrant (where the platform was previously located) during the probe trial. A shorter escape latency across training days indicates learning, and more time spent in the target quadrant during the probe trial indicates better spatial memory.

Specific Application with Farampator: In a rat model of Alzheimer's disease, Farampator (0.3 mg/kg, administered orally twice a day for 10 days) was shown to significantly improve performance in the MWM test, as evidenced by a reduction in escape latency.[6][7]

Signaling Pathways and Visualizations

Both this compound and Farampator exert their effects by modulating AMPA receptors, which can lead to the activation of downstream signaling cascades crucial for synaptic plasticity and neuronal health, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.

AMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Ampakine This compound / Farampator Ampakine->AMPAR Allosteric Modulation Ca_influx Ca²+ Influx AMPAR->Ca_influx CAMKII CaMKII Ca_influx->CAMKII BDNF_release BDNF Release CAMKII->BDNF_release Synaptic_Plasticity Synaptic Plasticity (LTP) CAMKII->Synaptic_Plasticity TrkB TrkB Receptor BDNF_release->TrkB Autocrine/ Paracrine PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR Pathway PI3K_Akt->mTOR Protein_Synthesis Protein Synthesis (Synaptic Proteins) mTOR->Protein_Synthesis Protein_Synthesis->Synaptic_Plasticity

Caption: General signaling cascade following AMPA receptor potentiation.

Experimental_Workflow_NOR Habituation Habituation (Day 1-2) Training Training Phase (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval (e.g., 1-24h) Training->ITI Test Test Phase (Familiar + Novel Object) ITI->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

Experimental_Workflow_MWM Acquisition Acquisition Phase (Multiple Days, Hidden Platform) Probe_Trial Probe Trial (24h later, No Platform) Acquisition->Probe_Trial Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe_Trial->Analysis

References

Comparative Efficacy of Tulrampator in Rescuing Synaptic Plasticity Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tulrampator with Alternative AMPA Receptor Modulators in Restoring Synaptic Function.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Deficits in synaptic plasticity are a hallmark of numerous neurological and psychiatric disorders. This compound (CX-1632/S-47445), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a potential therapeutic agent to rescue these deficits. This guide provides a comparative analysis of this compound's efficacy against other AMPA receptor modulators, supported by available experimental data.

Overview of Compounds

This compound is classified as a "high-impact" ampakine, a class of compounds that potently enhance AMPA receptor function.[1] This guide compares this compound with other notable ampakines and a compound with a distinct modulatory mechanism:

  • Low-Impact Ampakines:

    • CX-516 (Ampalex): One of the first ampakines to be developed, it is considered a "low-impact" modulator.[1][2]

    • CX-717 and CX-1739: Newer generation low-impact ampakines with improved potency over CX-516.[3]

  • High-Impact Ampakine:

    • CX-546: A potent "high-impact" ampakine similar to this compound.[3]

  • Atypical Antidepressant:

    • Tianeptine: An antidepressant that modulates AMPA receptor trafficking, offering a different mechanistic approach to enhancing synaptic plasticity.[4][5]

Quantitative Comparison of Efficacy in Rescuing Synaptic Plasticity

The primary measure of synaptic plasticity discussed here is Long-Term Potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. The data below, gathered from various preclinical studies, summarizes the effects of these compounds on LTP, typically measured as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope in hippocampal slices.

Note: Direct head-to-head comparative studies under identical experimental conditions are limited. The following table is a synthesis of data from multiple sources and should be interpreted with consideration for variations in experimental protocols.

CompoundClassModel SystemConcentrationLTP Enhancement (fEPSP Slope Increase)Reference
This compound High-Impact AmpakineAged MiceChronic TreatmentRescued deficits in synaptic plasticity and cytoarchitecture[6]
CX-516 Low-Impact AmpakineRat Hippocampal SlicesNot SpecifiedFacilitated LTP induction[7]
CX-546 High-Impact AmpakineRat Cerebellar Slices200-300 µMEnhanced peak EPSC amplitude by ~160%[8]
CX-717 Low-Impact AmpakineRat Hippocampus (in vivo)2 mg/kgIncreased fEPSP amplitude by up to 21%[3]
CX-1739 Low-Impact AmpakineRat Hippocampus (in vivo)0.03-18 mg/kgDose-dependently enhanced LTP[3]
Tianeptine Atypical AntidepressantRat Hippocampal Slices10 µMEnhanced the initial phase of LTP[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the general procedure for preparing acute hippocampal slices and inducing and recording LTP.

  • Slice Preparation:

    • Rodents (rats or mice) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

    • The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in an interface or submersion chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (30-32 °C).

    • A stimulating electrode is placed in the Schaffer collateral pathway to stimulate presynaptic fibers.

    • A recording electrode is placed in the stratum radiatum of the CA1 region to record the fEPSP.

    • A baseline synaptic response is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulation intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.

  • Drug Application:

    • The compound of interest (e.g., this compound, CX-516) is dissolved in aCSF to the desired concentration.

    • The drug-containing aCSF is perfused into the recording chamber for a specific duration (e.g., 20-30 minutes) before LTP induction to allow for equilibration.

  • LTP Induction:

    • A high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval), is delivered through the stimulating electrode to induce LTP.

  • Post-Induction Recording:

    • Following HFS, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

    • The fEPSP slope is measured and normalized to the pre-HFS baseline to quantify the degree of potentiation.

Signaling Pathways and Mechanisms of Action

The efficacy of these compounds in rescuing synaptic plasticity is rooted in their distinct molecular mechanisms.

This compound and other Ampakines: Positive Allosteric Modulation of AMPA Receptors

This compound, CX-516, and CX-546 are all positive allosteric modulators of AMPA receptors. They bind to a site on the receptor distinct from the glutamate (B1630785) binding site and modulate its function. High-impact ampakines like this compound and CX-546 significantly slow the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and enhanced excitatory postsynaptic current (EPSC). Low-impact ampakines like CX-516 have a more modest effect on receptor kinetics.[3] This enhanced AMPA receptor activation leads to increased depolarization of the postsynaptic membrane, which facilitates the activation of NMDA receptors, a critical step for the induction of many forms of LTP.

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Postsynaptic_Neuron Postsynaptic Neuron AMPAR->Postsynaptic_Neuron Na+ influx Depolarization Increased & Prolonged Depolarization AMPAR->Depolarization Enhances This compound This compound (or other Ampakines) This compound->AMPAR Positive Allosteric Modulation NMDAR NMDA Receptor Activation Depolarization->NMDAR Facilitates LTP LTP Induction NMDAR->LTP Triggers

Caption: Signaling pathway for Ampakines.

Tianeptine: Modulation of AMPA Receptor Trafficking

Tianeptine's mechanism differs from that of ampakines. It enhances AMPA receptor-mediated signaling by promoting the trafficking and synaptic stabilization of AMPA receptors. This process is dependent on the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which then phosphorylates the AMPA receptor auxiliary subunit, stargazin. This phosphorylation strengthens the interaction between stargazin and the postsynaptic density protein 95 (PSD-95), leading to the trapping and stabilization of AMPA receptors at the synapse.[5][10][11]

Tianeptine Tianeptine CaMKII CaMKII Tianeptine->CaMKII Activates Stargazin Stargazin CaMKII->Stargazin Phosphorylates PSD95 PSD-95 Stargazin->PSD95 Increased Binding AMPAR AMPA Receptor Stargazin->AMPAR Associated with PSD95->AMPAR Anchors Synaptic_Stabilization Synaptic Stabilization of AMPA Receptors AMPAR->Synaptic_Stabilization LTP Enhanced Synaptic Plasticity (LTP) Synaptic_Stabilization->LTP

Caption: Tianeptine's signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment designed to assess the efficacy of a compound in rescuing synaptic plasticity deficits.

Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20 min) Recovery->Baseline Drug_App Drug Application (e.g., this compound) Baseline->Drug_App LTP_Induction LTP Induction (e.g., TBS) Drug_App->LTP_Induction Post_LTP Post-LTP fEPSP Recording (≥60 min) LTP_Induction->Post_LTP Analysis Data Analysis: % Potentiation Post_LTP->Analysis

Caption: Experimental workflow for LTP.

Conclusion

This compound, as a high-impact ampakine, demonstrates significant potential in enhancing synaptic plasticity. Its potent modulation of AMPA receptors offers a direct mechanism for rescuing LTP deficits. In comparison, low-impact ampakines like CX-516 provide a more modest effect, which may be associated with a wider therapeutic window. Tianeptine presents an alternative strategy by targeting the trafficking and synaptic stabilization of AMPA receptors.

The choice of compound for therapeutic development will depend on the specific application, balancing the desired level of potentiation with the potential for off-target effects. The data and protocols presented in this guide provide a foundation for researchers to objectively compare these promising molecules and to design further experiments to elucidate their full therapeutic potential in treating disorders associated with synaptic plasticity deficits.

References

Tulrampator's Pro-Cognitive Efficacy in Aged Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-cognitive effects of Tulrampator (S-47445, CX-1632) in aged animal models, with a focus on its performance relative to other cognitive enhancers. The information is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.

Executive Summary

This compound, a high-impact positive allosteric modulator of the AMPA receptor, has demonstrated significant potential in reversing age-related cognitive deficits in preclinical studies. By enhancing glutamatergic neurotransmission, this compound promotes synaptic plasticity and the expression of neurotrophic factors crucial for learning and memory. This guide synthesizes available data to compare its efficacy against other ampakines, such as CX-516, and standard-of-care treatments like the cholinesterase inhibitor Donepezil (B133215). The data suggests that this compound not only improves cognitive performance when administered alone but may also offer synergistic benefits when combined with other therapeutic agents.

Comparative Efficacy of Cognitive Enhancers in Aged Animal Models

The following tables summarize the quantitative data from studies evaluating this compound and alternative cognitive enhancers in aged animal models.

Table 1: Ampakines in Aged Animal Models

CompoundAnimal ModelAgeCognitive TaskDosageKey Findings
This compound (S 47445) C57/Bl6J MiceMiddle-aged (14-15 months) & AgedContextual Serial Discrimination0.03 - 0.3 mg/kg, p.o.Reversed age-induced deficits in contextual memory.[1]
This compound (S 47445) C57/Bl6J MiceAgedRadial Maze (Working Memory)0.3 mg/kg, s.c.Reversed age-induced working memory deficits.[1]
CX-516 (Ampalex) Long-Evans Rats200-250 daysDelayed Non-Match-to-Sample (DNMS)35 mg/kg, i.p.Improved performance at longer delays (>5 sec); cumulative enhancement observed.[2][3][4]

Table 2: Comparison with Other Classes of Cognitive Enhancers

CompoundAnimal ModelAgeCognitive TaskDosageKey Findings
This compound (S 47445) + Donepezil C57/Bl6J MiceAgedContextual Serial Discrimination & Serial Alternation Task0.1 mg/kg (S 47445) + 0.1 mg/kg (Donepezil), p.o.Significant synergistic memory-enhancing effect compared to either compound alone.[1]
Donepezil C57/Bl6J MiceAgedRadial Arm Maze0.3 mg/kgSignificantly reduced age-related memory decline.[1]
Donepezil Aged Beagle Dogs-Delayed Non-Matching-to-Position (DNMP)1.5 mg/kg, p.o.Improved performance at the longest delay, indicative of memory enhancement.
GABA-A α5 Positive Allosteric Modulator (Compound 6) RatsAged, with cognitive impairmentRadial Arm Maze3 mg/kg, systemicSignificant memory improvement.[5]
GABA-A α5 Positive Allosteric Modulator (Compound 44) RatsAged, with cognitive impairmentWater Maze100 µg, i.c.v.Significant memory improvement.[5]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: AMPA Receptor Modulation and Downstream Signaling

This compound is a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system. By binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, this compound potentiates the receptor's response to glutamate. This enhanced activation leads to a cascade of downstream events crucial for synaptic plasticity and cognitive function, most notably the potentiation of long-term potentiation (LTP) and the increased expression of Brain-Derived Neurotrophic Factor (BDNF).

Tulrampator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Potentiates Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Increased Channel Opening CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates LTP Long-Term Potentiation (LTP) CaMKII->LTP Induces BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Leads to BDNF_Protein->LTP Promotes Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Underlies

Figure 1: this compound's signaling cascade.

Experimental Workflow: Morris Water Maze for Aged Rodents

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory, functions known to decline with age. The following diagram outlines a typical experimental workflow for evaluating the efficacy of a cognitive enhancer in aged rats.

Morris_Water_Maze_Workflow start Start acclimation Acclimation to Testing Room start->acclimation habituation Habituation to Maze (Visible Platform) acclimation->habituation drug_admin Drug/Vehicle Administration habituation->drug_admin acquisition Acquisition Trials (Hidden Platform) 4 trials/day for 5 days drug_admin->acquisition probe_trial Probe Trial (Platform Removed) 24h after last acquisition trial acquisition->probe_trial analysis Data Analysis (Escape Latency, Path Length, Time in Target Quadrant) probe_trial->analysis end End analysis->end

Figure 2: Morris Water Maze experimental workflow.

Detailed Experimental Protocols

Morris Water Maze (MWM) for Aged Rats

Objective: To assess spatial learning and memory.

Apparatus:

  • A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acclimation: For several days prior to testing, handle the rats and allow them to acclimate to the testing room to reduce stress.

  • Habituation (Visible Platform Training): For 1-2 days, train the rats to find a visible platform. This ensures the animals are motivated to escape the water and can see the platform.

  • Drug Administration: Administer this compound or the vehicle control at a predetermined time before the training trials each day.

  • Acquisition Phase (Hidden Platform Training):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, place the rat in the water at one of four quasi-random starting positions, facing the wall of the pool.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • The inter-trial interval is typically 10-15 minutes.

  • Probe Trial:

    • 24 hours after the final acquisition trial, remove the platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.

    • Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.

In Vivo Long-Term Potentiation (LTP) in Aged Rat Hippocampus

Objective: To measure synaptic plasticity in the hippocampus.

Procedure:

  • Animal Preparation: Anesthetize the aged rat and place it in a stereotaxic frame.

  • Electrode Implantation:

    • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

    • The precise coordinates are determined based on a stereotaxic atlas for the specific rat strain.

  • Baseline Recording:

    • After a recovery period, deliver single-pulse stimuli to the perforant path at a low frequency (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus.

    • Establish a stable baseline recording for at least 30 minutes.

  • LTP Induction:

    • Deliver a high-frequency stimulation (HFS) protocol (e.g., a series of short bursts of high-frequency pulses) to the perforant path.

  • Post-HFS Recording:

    • Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes following HFS.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline.

Conclusion

This compound shows considerable promise as a pro-cognitive agent for age-related cognitive decline. Preclinical data in aged animal models demonstrates its ability to reverse memory deficits, and its mechanism of action via AMPA receptor modulation and subsequent enhancement of BDNF signaling and LTP provides a strong biological basis for its efficacy. Comparative studies, particularly those showing synergistic effects with existing treatments like Donepezil, suggest that this compound could be a valuable component of future therapeutic strategies for age-related cognitive disorders. Further research involving direct, head-to-head comparisons with other nootropics in standardized aged animal models will be crucial for fully elucidating its therapeutic potential.

References

A Comparative Guide to Tulrampator (S-47445) and Other AMPA Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Tulrampator (also known as S-47445 or CX-1632), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable research compounds in its class. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective performance comparison, supported by experimental methodologies and visual pathway diagrams.

This compound has been investigated for its therapeutic potential in major depressive disorder, Alzheimer's disease, and other cognitive impairments.[1] Its mechanism of action centers on enhancing the function of AMPA receptors, which are critical for fast synaptic transmission and neuroplasticity in the central nervous system. This guide will focus on comparing this compound with "low-impact" AMPA PAMs, such as CX-516 and Farampator (CX-691), to highlight the key differences in their pharmacological profiles and potential therapeutic windows.

In Vitro Pharmacological Profiles

The primary distinction between this compound and other ampakines lies in their impact on AMPA receptor kinetics. This compound is classified as a "high-impact" PAM, meaning it elicits more robust increases in AMPA receptor activation compared to "low-impact" modulators like CX-516 and Farampator.[1] This difference is quantifiable through electrophysiological assays that measure the potentiation of glutamate-evoked currents.

CompoundClassEC50 (µM)Receptor Subtype SpecificityReference
This compound (S-47445) High-Impact AMPA PAM6.5 (rat cortex mRNA in oocytes)Potentiates GluA1, GluA2, and GluA4 flip and flop variants. Greater potentiation on flop variants, particularly GluA1 flop.[2]
0.7 - 5.4 (human AMPA receptor subtypes)[2]
CX-516 (Ampalex) Low-Impact AMPA PAM2800 (PFC pyramidal neurons)Prototypical benzoylpiperidine ampakine.[3]
Farampator (CX-691) Low-Impact AMPA PAM14 (glutamate-induced steady state currents)A second-generation ampakine.[4]

Note: The EC50 values are derived from different studies and experimental conditions and should be interpreted with caution. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of relative potency.

Preclinical In Vivo Efficacy

In animal models, this compound has demonstrated pro-cognitive, antidepressant-like, and anxiolytic-like effects.[1] These studies are crucial for establishing proof-of-concept and determining effective dose ranges.

CompoundAnimal ModelBehavioral AssayEffective DoseObserved EffectsReference
This compound (S-47445) Adult RodentsNovel Object Recognition, T-maze0.3 mg/kgImproved episodic and spatial working memory.[2]
CORT-induced depression mouse modelForced Swim Test, Tail Suspension Test3 and 10 mg/kgDecreased immobility duration, indicating antidepressant-like activity.[5]
CX-516 (Ampalex) RatsDelayed Nonmatch-to-Sample10-50 mg/kgEnhanced performance in a spatial memory task.[6]
Farampator (CX-691) RatsNovel Object Recognition0.1 and 1.0 mg/kg p.o.Attenuated temporally induced deficits in novel object recognition.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

AMPA_PAM_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_modulator Pharmacological Modulation Glutamate_Vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release NMDA_R NMDA Receptor AMPA_R->NMDA_R Depolarization (Na+ influx) CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity BDNF BDNF Synthesis CREB->BDNF BDNF->Synaptic_Plasticity This compound This compound (High-Impact PAM) This compound->AMPA_R Allosteric Modulation Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome receptor_binding Receptor Binding Assays (Selectivity) electrophysiology Electrophysiology (Potency - EC50) receptor_binding->electrophysiology pk_pd Pharmacokinetics & Pharmacodynamics electrophysiology->pk_pd behavioral_cognition Behavioral Models (Cognition - NOR) pk_pd->behavioral_cognition behavioral_depression Behavioral Models (Depression - FST) pk_pd->behavioral_depression safety Safety & Toxicology behavioral_cognition->safety behavioral_depression->safety candidate_selection Lead Candidate Selection safety->candidate_selection

References

A Comparative Guide to the AMPA Receptor Subunit Specificity of Tulrampator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tulrampator's (S-47445, CX-1632) specificity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits against other prominent AMPA receptor modulators. The information presented herein is supported by experimental data to aid in the assessment and selection of appropriate pharmacological tools for research and development.

Introduction to this compound and AMPA Receptors

This compound is a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), a key ionotropic glutamate (B1630785) receptor responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[1] AMPARs are tetrameric protein complexes composed of four subunits (GluA1, GluA2, GluA3, and GluA4), which can assemble into various homomeric or heteromeric configurations.[2] The specific subunit composition of an AMPAR dictates its physiological and pharmacological properties, including ion permeability, gating kinetics, and trafficking.[2]

This compound is classified as a "high-impact" AMPAR potentiator, capable of inducing robust increases in AMPAR activation, in contrast to "low-impact" modulators like CX-516.[1] This potentiation is achieved by binding to an allosteric site on the receptor, which in turn modulates the receptor's response to the endogenous agonist, glutamate.[3][4] Understanding the subunit specificity of a PAM like this compound is crucial for predicting its therapeutic effects and potential side-effect profile.

Comparative Analysis of Subunit Specificity

The following tables summarize the available quantitative and qualitative data on the specificity of this compound and other well-characterized AMPA receptor modulators for different AMPAR subunits and their splice variants (flip and flop). The data is primarily derived from electrophysiological studies on recombinant receptors expressed in heterologous systems like Xenopus laevis oocytes or HEK-293 cells.

Quantitative Comparison of Potentiation (EC₅₀ Values in µM)
CompoundGluA1 (flip)GluA1 (flop)GluA2 (flip)GluA2 (flop)GluA3GluA4 (flip)GluA4 (flop)Notes
This compound (S 47445) 5.42.53.13.3Not Reported4.00.7Shows greater maximal potentiation on GluA1 flop.[3][4][5]
Cyclothiazide ~1.0>10Flip-selectiveFlop-insensitiveFlip-selectiveFlip-selectiveFlop-insensitivePrimarily inhibits desensitization of flip isoforms.[6][7] EC₅₀ for potentiation of AMPA-induced Ca2+ influx in cultured neurons is 2.40 µM.[8]
IDRA-21 High EfficacyHigh EfficacyLow EfficacyLow EfficacyNot ReportedNot ReportedNot ReportedEfficacy is significantly higher in GluA1 than in GluA2 homomeric receptors.[9] EC₅₀ for prolongation of AMPAergic currents is ~150 µM.[10]
CX-516 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedGenerally considered a low-impact modulator with low potency.[11]
Aniracetam Not ReportedNot ReportedSimilar to GluA3Similar to GluA3Similar to GluA2Not ReportedNot ReportedSuggests little subunit specificity between GluA2 and GluA3.[12]

EC₅₀ values represent the concentration of the compound required to produce 50% of its maximal potentiation effect. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The determination of subunit specificity for AMPA receptor modulators predominantly relies on electrophysiological techniques, with binding assays providing complementary information.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This is a common method for characterizing the effects of compounds on specific, recombinantly expressed ion channels.

Methodology:

  • Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat AMPA receptor subunits (e.g., GluA1 flip, GluA1 flop, GluA2 flip, etc.). Oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte expressing the target receptor is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -60 mV.

    • A baseline response is established by applying a sub-maximal concentration of glutamate (e.g., 10 µM).

    • The oocyte is then co-perfused with glutamate and varying concentrations of the test compound (e.g., this compound).

    • The potentiation of the glutamate-evoked current is measured as the increase in current amplitude in the presence of the compound compared to the baseline.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of potentiation against the compound concentration. The EC₅₀ and maximal potentiation (Eₘₐₓ) values are then calculated using a logistical function.[5][13]

Patch-Clamp Electrophysiology in HEK-293 Cells

This technique offers higher resolution recordings of ion channel activity.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured and transiently transfected with plasmids containing the cDNA for the desired AMPA receptor subunits.

  • Whole-Cell Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a transfected cell.

    • The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped, typically at -80 mV.

    • A rapid solution exchange system is used to apply glutamate to the cell, evoking an inward current.

    • The effect of the modulator is assessed by pre-incubating the cell with the compound before co-application with glutamate.

    • Changes in the current's amplitude, decay time (deactivation), and desensitization are measured.[13]

  • Data Analysis: Similar to TEVC, concentration-response curves are constructed to determine the EC₅₀ for potentiation.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR Ligand Binding Domain Ion Channel Pore C-Terminal Domain Glutamate->AMPAR:lbd Binds PAM PAM (e.g., this compound) PAM->AMPAR:lbd Allosteric Modulation Na_in Na+ influx AMPAR:pore->Na_in Opens Depolarization Depolarization Na_in->Depolarization

AMPA Receptor Signaling Pathway
Experimental Workflow for Subunit Specificity Assessment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plasmid_Prep Prepare Plasmids (GluA1, GluA2, etc.) Transfection Transfect Cells with Specific Subunit Plasmids Plasmid_Prep->Transfection Cell_Culture Culture HEK-293 Cells Cell_Culture->Transfection Patch_Clamp Perform Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Glutamate_App Apply Glutamate (Control) Patch_Clamp->Glutamate_App Compound_App Apply Glutamate + Modulator (e.g., this compound) Glutamate_App->Compound_App Measure_Current Measure Current Potentiation Compound_App->Measure_Current Dose_Response Generate Dose-Response Curve Measure_Current->Dose_Response Calculate_EC50 Calculate EC₅₀ Dose_Response->Calculate_EC50

Electrophysiology Workflow
Logical Relationship of Subunit Composition and Modulator Specificity

Subunit_Specificity_Logic cluster_composition AMPA Receptor Composition cluster_properties Receptor Properties cluster_modulator Modulator Specificity Subunits GluA1, GluA2, GluA3, GluA4 Assembly Homo/Heterotetrameric Assembly Subunits->Assembly Splice_Variants Flip / Flop Isoforms Splice_Variants->Assembly Kinetics Gating Kinetics (Deactivation/Desensitization) Assembly->Kinetics Pharmacology Pharmacological Profile Assembly->Pharmacology Modulator_Effect Modulator Specificity (e.g., this compound) Kinetics->Modulator_Effect Pharmacology->Modulator_Effect

Determinants of Modulator Specificity

Conclusion

The available data indicates that this compound (S 47445) is a potent positive allosteric modulator of AMPA receptors with generally similar potency across GluA1, GluA2, and GluA4 subunits and their flip/flop splice variants.[3][4][5] Notably, it exhibits higher potency for the GluA4 flop isoform and elicits a greater maximal potentiation at GluA1 flop receptors.[3][4][5] This profile suggests a relatively broad spectrum of activity on different AMPA receptor populations.

In comparison, other modulators show more pronounced specificity. Cyclothiazide, for instance, is highly selective for the flip isoforms of AMPA receptor subunits.[6][7] IDRA-21 demonstrates a higher efficacy at GluA1-containing receptors compared to those with GluA2.[9] Aniracetam appears to have low subunit specificity, while comprehensive data for CX-516 on recombinant subunits remains limited.

The choice of an AMPA receptor modulator for research or therapeutic development should, therefore, be guided by the desired level of subunit specificity and the intended biological outcome. The experimental protocols outlined in this guide provide a framework for further characterizing the specificity of novel and existing AMPA receptor modulators.

References

Cross-Study Validation of Tulrampator's Anxiolytic-Like Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic-like effects of Tulrampator (S 47445, CX-1632), a positive allosteric modulator (PAM) of the AMPA receptor, with other anxiolytic agents. The data presented is derived from preclinical studies and is intended to offer an objective overview of this compound's performance in established animal models of anxiety.

Executive Summary

This compound has demonstrated robust anxiolytic-like properties in multiple preclinical models of anxiety and depression.[1][2][3] Its mechanism of action, centered on the potentiation of AMPA receptor signaling, distinguishes it from classic anxiolytics like benzodiazepines.[1][2] The following sections present a detailed comparison of this compound with the benzodiazepine (B76468) diazepam and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), supported by quantitative data from key behavioral assays.

Mechanism of Action: AMPA Receptor Modulation

This compound enhances the function of AMPA receptors, a key component of excitatory synaptic transmission in the brain. This positive allosteric modulation is believed to trigger a cascade of neurobiological events associated with therapeutic effects. The proposed signaling pathway involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, which are crucial for neurogenesis and synaptic plasticity.[4][5][6][7]

Tulrampator_Anxiolytic_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Ca²+ Influx AMPAR->Ca_Influx Activates BDNF_Synth BDNF Synthesis & Release Ca_Influx->BDNF_Synth Stimulates TrkB TrkB Receptor BDNF_Synth->TrkB Activates mTOR_Pathway mTOR Pathway Activation TrkB->mTOR_Pathway Activates Neuroplasticity Synaptic Plasticity & Neurogenesis mTOR_Pathway->Neuroplasticity Promotes Anxiolytic_Effects Anxiolytic-like Effects Neuroplasticity->Anxiolytic_Effects Leads to This compound This compound This compound->AMPAR Potentiates

Caption: Proposed signaling pathway of this compound's anxiolytic-like effects.

Comparative Efficacy in Animal Models of Anxiety

The anxiolytic-like effects of this compound have been evaluated in several behavioral paradigms. Below is a comparison with diazepam and fluoxetine in the Elevated Plus Maze (EPM) and Open Field (OF) tests. The data for this compound and fluoxetine are from a study using a chronic corticosterone-induced anxiety/depression mouse model, while the data for diazepam is from studies using the C57BL/6J mouse strain, a common background strain in behavioral neuroscience.

Elevated Plus Maze (EPM)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Compound/Dose% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Animal ModelReference
Vehicle 12.5 ± 2.515.0 ± 2.0CORT-treated miceMendez-David et al., 2017[1]
This compound (1 mg/kg) 25.0 ± 3.027.5 ± 3.0CORT-treated miceMendez-David et al., 2017[1]
This compound (3 mg/kg) 27.5 ± 4.0 30.0 ± 3.5CORT-treated miceMendez-David et al., 2017[1]
This compound (10 mg/kg) 26.0 ± 3.528.0 ± 3.0CORT-treated miceMendez-David et al., 2017[1]
Fluoxetine (18 mg/kg) 30.0 ± 3.0 32.5 ± 3.0CORT-treated miceMendez-David et al., 2017[1]
Vehicle ~15-20~20-25C57BL/6J miceMultiple sources
Diazepam (1.5 mg/kg) ~35-40~40-45C57BL/6J miceScott A et al., 2010[8]

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data for diazepam is estimated from graphical representations in the cited literature.

Open Field (OF) Test

The OF test assesses anxiety-like behavior and locomotor activity. Anxiolytic compounds typically increase the time spent in the center of the open field.

Compound/DoseTime in Center (s) (Mean ± SEM)Animal ModelReference
Vehicle 100 ± 10CORT-treated miceMendez-David et al., 2017[1]
This compound (1 mg/kg) 150 ± 15CORT-treated miceMendez-David et al., 2017[1]
This compound (3 mg/kg) 140 ± 12CORT-treated miceMendez-David et al., 2017[1]
This compound (10 mg/kg) 135 ± 10CORT-treated miceMendez-David et al., 2017[1]
Fluoxetine (18 mg/kg) 160 ± 18CORT-treated miceMendez-David et al., 2017[1]
Vehicle ~30-40C57BL/6J miceMultiple sources
Diazepam (1.5 mg/kg) ~60-70*C57BL/6J miceGriebel et al., 2000

*p<0.05 vs. Vehicle. Data for diazepam is estimated from graphical representations in the cited literature.

Novelty-Suppressed Feeding (NSF) Test

The NSF test is sensitive to chronic antidepressant and anxiolytic treatment. A decrease in the latency to eat in a novel environment indicates an anxiolytic/antidepressant effect. Chronic administration of this compound has been shown to have anxiolytic-like effects in this paradigm, and these effects are dependent on adult hippocampal neurogenesis.[1][3] Specific quantitative data from the primary study was not available in the main publication.

Experimental Protocols

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 5 cm wide, with 15 cm high walls for the closed arms), elevated 50 cm above the floor.

  • Procedure: Mice are placed in the center of the maze, facing an open arm, and allowed to explore freely for 5-10 minutes. The session is recorded by an overhead camera and analyzed using tracking software.

  • Key Parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Anxiolytic Effect: An increase in the percentage of time spent and entries into the open arms.

EPM_Workflow Start Start Drug_Admin Drug Administration (e.g., this compound, Diazepam) Start->Drug_Admin Acclimation Acclimation to Testing Room Drug_Admin->Acclimation Place_Mouse Place Mouse in Center of EPM Acclimation->Place_Mouse Record_Behavior Record Behavior (5-10 min) Place_Mouse->Record_Behavior Analyze_Data Analyze Data: - Time in Open Arms - Open Arm Entries - Locomotion Record_Behavior->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field (OF) Test

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a defined center zone.

  • Procedure: Mice are placed in the center of the open field and allowed to explore for a set period (e.g., 10-30 minutes). Behavior is recorded and analyzed by a video tracking system.

  • Key Parameters:

    • Time spent in the center versus the periphery of the arena.

    • Number of entries into the center zone.

    • Total distance traveled (locomotor activity).

    • Rearing frequency (exploratory behavior).

  • Anxiolytic Effect: An increase in the time spent in and the number of entries into the center zone.

Novelty-Suppressed Feeding (NSF) Test
  • Apparatus: A novel, brightly lit open field arena with a single food pellet placed in the center.

  • Procedure: Mice are food-deprived for 24 hours prior to the test. They are then placed in the novel arena, and the latency to begin eating the food pellet is recorded.

  • Key Parameters:

    • Latency to approach the food.

    • Latency to take the first bite of the food.

    • Food consumption in the home cage after the test (to control for appetite).

  • Anxiolytic Effect: A decrease in the latency to begin eating.

Conclusion

Preclinical evidence strongly suggests that this compound possesses significant anxiolytic-like properties. Its efficacy in established rodent models of anxiety is comparable to that of standard anxiolytics like diazepam and fluoxetine. The unique mechanism of action, involving the potentiation of AMPA receptor signaling and subsequent activation of neuroplasticity-related pathways, presents a novel approach to the treatment of anxiety disorders. Further research, including direct head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in this domain.

References

Replicating published findings on Tulrampator's neurogenic properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tulrampator's neurogenic properties with alternative compounds, supported by experimental data from published findings. We delve into the methodologies of key experiments to facilitate the replication and validation of these results.

This compound (S-47445, CX-1632) is a positive allosteric modulator of the AMPA receptor that has demonstrated pro-cognitive and antidepressant-like effects in preclinical studies.[1][2][3] A significant aspect of its pharmacological profile is its reported ability to stimulate adult hippocampal neurogenesis, a process crucial for learning, memory, and mood regulation.[1][4][5] This guide summarizes the key quantitative findings on this compound's neurogenic effects and compares them with two other widely studied classes of compounds known to modulate neurogenesis: Selective Serotonin Reuptake Inhibitors (SSRIs) and Ketamine.

Comparative Analysis of Neurogenic Effects

The following tables summarize the quantitative data on the effects of this compound, Fluoxetine (an SSRI), and Ketamine on key stages of adult hippocampal neurogenesis: proliferation of neural progenitor cells and maturation of new neurons. The data for this compound and the comparative data for Fluoxetine are primarily drawn from the study by Mendez-David et al. (2017), which utilized a corticosterone-induced mouse model of depression to investigate the effects of these compounds.[5] Data for Ketamine is derived from a study by Laman-Maharg et al. (2024) in a chronic mild stress mouse model.[6][7]

Table 1: Effect on Proliferation of Neural Progenitor Cells (BrdU+ Cells)

CompoundDosageAnimal ModelChange in BrdU+ Cells (vs. Control)Source
This compound 10 mg/kgCorticosterone-treated mice~150% increase[5]
Fluoxetine 18 mg/kgCorticosterone-treated mice~100% increase[5]
Ketamine 3 mg/kg (repeated)Chronic unpredictable mild stress mice>100% increase[6][7]

Table 2: Effect on Maturation of Immature Neurons (DCX+ Cells)

CompoundDosageAnimal ModelChange in DCX+ Cells (vs. Control)Source
This compound 10 mg/kgCorticosterone-treated mice~120% increase[5]
Fluoxetine 18 mg/kgCorticosterone-treated mice~80% increase[5]
Ketamine 3 mg/kg (repeated)Chronic unpredictable mild stress miceSignificant increase[6][7]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below, based on the procedures described in the cited literature.

Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry for Cell Proliferation

This protocol is for assessing the proliferation of neural progenitor cells in the dentate gyrus of the hippocampus.

Materials:

  • Bromodeoxyuridine (BrdU) solution (e.g., 5 mg/mL in sterile saline)

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (20% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibody: Rat anti-BrdU

  • Secondary antibody: Biotinylated anti-rat IgG

  • Avidin-biotin-peroxidase complex (ABC kit)

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Microscope

Procedure:

  • BrdU Administration: Administer BrdU to mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. For studying proliferation, tissue is typically collected 24 hours after a single injection or a series of injections.

  • Tissue Preparation:

    • Anesthetize the mice and perform transcardial perfusion with cold PBS followed by 4% PFA.

    • Post-fix the brains in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by sequential immersion in 20% and 30% sucrose solutions at 4°C until they sink.

    • Freeze the brains in OCT compound.

    • Collect 40 µm coronal sections through the hippocampus using a cryostat.

  • Immunohistochemistry:

    • Wash free-floating sections in PBS.

    • Denature DNA to expose the BrdU epitope by incubating sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate (B1201080) buffer (pH 8.5).

    • Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 3% normal goat serum) for 1 hour.

    • Incubate sections with the primary antibody (rat anti-BrdU) overnight at 4°C.

    • Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash sections and incubate with the ABC reagent for 1 hour.

    • Visualize the signal by incubating sections with the DAB substrate.

    • Mount sections onto slides, dehydrate, and coverslip.

  • Quantification: Count the number of BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus using a microscope.

Doublecortin (DCX) Immunohistochemistry for Neuronal Maturation

This protocol is for identifying and quantifying immature neurons in the dentate gyrus.

Materials:

  • Tissue sections prepared as described in the BrdU protocol.

  • Primary antibody: Goat anti-DCX

  • Secondary antibody: Biotinylated anti-goat IgG

  • ABC kit

  • DAB substrate kit

  • Microscope

Procedure:

  • Immunohistochemistry:

    • Follow the same initial steps for washing and blocking as in the BrdU protocol.

    • Incubate sections with the primary antibody (goat anti-DCX) overnight at 4°C.

    • Proceed with the secondary antibody, ABC reagent, and DAB visualization steps as described for BrdU staining.

  • Quantification: Count the number of DCX-positive cells in the SGZ and GCL of the dentate gyrus. The morphology of DCX-positive cells can also be analyzed to assess their maturation stage.

Visualizing the Mechanisms of Action

To understand the underlying molecular pathways, the following diagrams illustrate the proposed signaling cascade for this compound-induced neurogenesis and the general experimental workflow for assessing neurogenesis.

Tulrampator_Signaling_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activation BDNF_Gene BDNF Gene Transcription AMPAR->BDNF_Gene Increased Ca2+ influx This compound This compound This compound->AMPAR Positive Allosteric Modulation BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Translation TrkB TrkB Receptor BDNF_Protein->TrkB Autocrine/Paracrine Signaling Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) TrkB->Signaling_Cascade Activation Neurogenesis Increased Neurogenesis (Proliferation, Maturation) Signaling_Cascade->Neurogenesis

Proposed signaling pathway for this compound-induced neurogenesis.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Immunohistochemistry & Analysis Animal_Model Animal Model (e.g., Corticosterone-treated mice) Drug_Administration Chronic Drug Administration (this compound, Fluoxetine, Ketamine, or Vehicle) Animal_Model->Drug_Administration BrdU_Injection BrdU Injection (to label proliferating cells) Drug_Administration->BrdU_Injection Tissue_Collection Tissue Collection (Brain perfusion and fixation) BrdU_Injection->Tissue_Collection Sectioning Brain Sectioning (Cryostat) Tissue_Collection->Sectioning Staining Immunohistochemical Staining (Anti-BrdU, Anti-DCX) Sectioning->Staining Microscopy Microscopy & Cell Counting Staining->Microscopy Data_Analysis Quantitative Data Analysis & Statistical Comparison Microscopy->Data_Analysis

General experimental workflow for assessing neurogenesis.

References

Tulrampator's Bid for Depression Treatment: A Comparative Clinical Trial Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the clinical trial outcomes for the AMPA receptor modulator Tulrampator in the treatment of depression reveals a challenging path for this novel mechanism. Despite promising preclinical data, the compound failed to demonstrate superiority over placebo in its Phase II clinical trial. This comparative guide provides a critical review of this compound's clinical trial outcomes, juxtaposed with the performance of established and emerging alternative therapies for depression, offering valuable insights for researchers, scientists, and drug development professionals.

This compound (also known as CX-1632 and S-47445) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Preclinical studies in animal models showed that this compound could enhance cognition and memory, and produce antidepressant-like effects.[1][2] These promising early results led to its investigation in clinical trials for major depressive disorder (MDD).

However, the Phase II clinical trial for depression (NCT02805439) ultimately did not meet its primary endpoint, failing to show a statistically significant improvement in depressive symptoms compared to placebo.[2][3][4] While the full, detailed results of this trial have not been made widely public, the consistent reporting of its negative outcome marks a significant setback for this specific AMPA receptor modulator in the context of depression treatment.

Further supporting this finding, a Phase II trial of this compound (S47445) in patients with mild to moderate Alzheimer's disease who also presented with depressive symptoms (NCT02626572) showed no significant difference from placebo in improving those depressive symptoms, as measured by the Cornell Scale for Depression in Dementia (CSDD).[5][6]

This guide will now delve into a comparative analysis of this compound's performance against other therapeutic modalities for depression, presenting available quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Quantitative Comparison of Clinical Trial Outcomes

To provide a clear and objective comparison, the following table summarizes the key efficacy data from clinical trials of this compound and selected alternative treatments for depression. The primary outcome measure for depression in most of these studies is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, a clinician-rated scale where a higher score indicates more severe depression.[7][8]

TreatmentStudy PopulationPrimary EndpointMean Change in MADRS Score (Drug)Mean Change in MADRS Score (Placebo/Control)Key Findings & Citations
This compound (S-47445) Major Depressive Disorder (MDD)Change in MADRS scoreNot publicly availableNot publicly availableFailed to show superiority over placebo in a Phase II trial.[2][3][4]
This compound (S-47445) Alzheimer's Disease with Depressive SymptomsChange in Cornell Scale for Depression in Dementia (CSDD) score at 24 weeksNo statistically significant difference from placeboNo statistically significant difference from placeboDid not show significant benefits over placebo on depressive symptoms.[5][6]
Ketamine (intravenous) Treatment-Resistant Depression (TRD)Change in MADRS score at 24 hours-18.4-5.7Significantly greater improvement in the ketamine group compared to midazolam (active placebo).[9]
Esketamine (intranasal spray) Treatment-Resistant Depression (TRD)Change in MADRS score at 4 weeks-19.8-15.0 (with oral antidepressant)Superior improvement in MADRS score for esketamine plus an oral antidepressant compared to placebo plus an oral antidepressant.[10]
Psilocybin (oral) Treatment-Resistant Depression (TRD)Change in MADRS score at 3 weeks-12.0 (25 mg dose)-5.4 (1 mg dose)A single 25 mg dose of psilocybin significantly reduced depression scores compared to a 1 mg dose.[[“]][12]

Experimental Protocols

Understanding the methodologies behind these clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for the key studies cited.

This compound (S-47445) for Depression (NCT02805439)
  • Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with Major Depressive Disorder who had an inadequate response to at least one but no more than three antidepressant treatments in the current episode.

  • Intervention: Oral administration of this compound as an adjunctive treatment to a selective serotonin (B10506) reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

  • Status: The study was completed, but as previously noted, it did not meet its primary endpoint.

Ketamine for Treatment-Resistant Depression
  • Study Design: A two-site, parallel-arm, randomized controlled trial.

  • Participants: Patients with treatment-resistant major depression.

  • Intervention: A single intravenous infusion of ketamine (0.5 mg/kg) compared to an active placebo control (midazolam).

  • Primary Outcome: Change in depression severity at 24 hours, assessed by the MADRS.[13]

  • Key Protocol Details: Patients were randomized in a 2:1 ratio to receive either ketamine or midazolam under double-blind conditions.[13]

Esketamine (Spravato™) for Treatment-Resistant Depression
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: Adults with treatment-resistant depression.

  • Intervention: Flexibly dosed esketamine nasal spray (56 mg or 84 mg) or placebo nasal spray, in conjunction with a newly initiated oral antidepressant.

  • Primary Outcome: Change from baseline in MADRS total score at the end of the 4-week double-blind induction phase.[10]

  • Key Protocol Details: Esketamine or placebo was administered twice weekly for four weeks.

Psilocybin for Treatment-Resistant Depression
  • Study Design: A phase 2b, randomized, double-blind, controlled trial.

  • Participants: Patients with treatment-resistant depression.

  • Intervention: A single oral dose of psilocybin (25 mg, 10 mg, or 1 mg as a control) administered with psychological support.

  • Primary Outcome: Change from baseline in the MADRS total score at week 3.[[“]]

  • Key Protocol Details: Participants discontinued (B1498344) standard antidepressant treatment prior to the trial. All participants received psychological support before, during, and after the psilocybin session.[[“]][12]

Signaling Pathways and Mechanisms of Action

The development of this compound and the rapid antidepressant effects of ketamine have highlighted the glutamatergic system, particularly the AMPA receptor, as a key target for novel antidepressant therapies. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways.

Tulrampator_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Increased Na+ and Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel This compound This compound (PAM) This compound->AMPA_R Modulates BDNF_Release BDNF Release Na_Ca_Influx->BDNF_Release mTOR_Activation mTOR Activation BDNF_Release->mTOR_Activation Synaptic_Plasticity Enhanced Synaptic Plasticity (Antidepressant Effect) mTOR_Activation->Synaptic_Plasticity

Proposed signaling pathway of this compound.

Ketamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Increased Glutamate Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates GABA_Interneuron GABAergic Interneuron (Inhibited) GABA_Interneuron->Glutamate_Release NMDA_R NMDA Receptor Ketamine Ketamine Ketamine->GABA_Interneuron Inhibits Ketamine->NMDA_R Blocks BDNF_Release BDNF Release AMPA_R->BDNF_Release mTOR_Activation mTOR Activation BDNF_Release->mTOR_Activation Synaptic_Plasticity Enhanced Synaptic Plasticity (Rapid Antidepressant Effect) mTOR_Activation->Synaptic_Plasticity

Simplified signaling pathway of Ketamine's antidepressant action.

Critical Review and Future Directions

The failure of this compound in its Phase II depression trial underscores the complexities of translating preclinical findings into clinical efficacy. While the modulation of the AMPA receptor remains a promising avenue for novel antidepressant development, the specific pharmacological profile of this compound may not have been optimal for treating major depressive disorder. Factors such as receptor subtype selectivity, the degree of potentiation, and potential off-target effects could have contributed to the lack of a therapeutic window.

In contrast, the success of ketamine and its derivative esketamine, which also act on the glutamatergic system and lead to downstream AMPA receptor activation, demonstrates the potential of this pathway. The rapid and robust antidepressant effects observed with these treatments, particularly in treatment-resistant populations, have been a significant breakthrough in psychiatry. Similarly, the promising results from clinical trials of psilocybin, which acts on the serotonergic system but also appears to induce neuroplastic changes, highlight the importance of exploring novel mechanisms beyond traditional monoamine reuptake inhibition.

For researchers and drug development professionals, the story of this compound serves as a critical case study. It emphasizes the need for a deeper understanding of the nuances of AMPA receptor pharmacology and the downstream signaling cascades involved in antidepressant responses. Future research in this area may benefit from:

  • Developing more selective AMPA receptor modulators: Targeting specific AMPA receptor subunit compositions that are dysregulated in depression could lead to improved efficacy and tolerability.

  • Investigating combination therapies: Combining AMPA receptor modulators with other classes of antidepressants or therapeutic modalities could yield synergistic effects.

  • Utilizing biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to glutamatergic modulators could help to personalize treatment and improve clinical trial outcomes.

References

Safety Operating Guide

Personal protective equipment for handling Tulrampator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Tulrampator is not publicly available. The following guidance is based on general best practices for handling potent, non-hazardous research compounds and should be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial when handling potent compounds like this compound. The selection should be based on a risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Disposable gown with a solid front and tight-fitting cuffs- Double gloves (e.g., nitrile or neoprene)- Safety goggles or a full-face shield- N95 respirator or higherTo prevent inhalation of fine particles and skin contact. Double gloving provides an additional barrier against contamination.
Solution Preparation and Handling - Disposable gown or lab coat- Single pair of nitrile gloves- Safety glasses with side shieldsTo protect against splashes and accidental skin contact.
General Laboratory Operations - Lab coat- Nitrile gloves- Safety glassesStandard PPE for a laboratory environment to protect against minimal exposure risks.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential for safety and to maintain the integrity of the research.

1. Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Decontamination: Before and after work, decontaminate the work surface with an appropriate solvent, such as 70% ethanol, followed by a suitable laboratory detergent.

  • Weighing: When weighing the solid compound, use a containment device like a ventilated balance enclosure or perform the task in a fume hood to control airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE (including a respirator if the spill involves powder), cover the spill with an absorbent material.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminant.

3. Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused/Expired Compound:

    • Do not dispose of down the drain or in the regular trash.

    • Collect in a clearly labeled, sealed, and compatible waste container.

    • The label should include "Hazardous Waste," the chemical name, and the approximate quantity.

  • Contaminated Labware (e.g., vials, pipette tips):

    • Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the name of the compound.

  • Contaminated PPE (e.g., gloves, disposable gown):

    • Carefully remove PPE to avoid self-contamination.

    • Place in a sealed bag or container labeled as hazardous waste.

  • Waste Disposal Vendor:

    • All waste streams containing this compound must be disposed of through a certified hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Work Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Dispense Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate & Label Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe dispose Dispose via Certified Vendor doff_ppe->dispose

Caption: General workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tulrampator
Reactant of Route 2
Reactant of Route 2
Tulrampator

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。